molecular formula C5H6FN3 B130646 5-Fluoro-2-hydrazinylpyridine CAS No. 145934-90-3

5-Fluoro-2-hydrazinylpyridine

Cat. No.: B130646
CAS No.: 145934-90-3
M. Wt: 127.12 g/mol
InChI Key: XGEZFYOWXLYYNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-hydrazinylpyridine is a useful research compound. Its molecular formula is C5H6FN3 and its molecular weight is 127.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-fluoropyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FN3/c6-4-1-2-5(9-7)8-3-4/h1-3H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEZFYOWXLYYNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80601296
Record name 5-Fluoro-2-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145934-90-3
Record name 5-Fluoro-2-hydrazinylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145934-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-2-hydrazinylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-2-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 5-Fluoro-2-hydrazinylpyridine. It is intended to serve as a technical resource for professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Core Chemical Properties

This compound is a substituted pyridine derivative that serves as a valuable building block in organic synthesis. The presence of a fluorine atom and a hydrazine group on the pyridine ring imparts unique reactivity and makes it a key intermediate in the synthesis of various biologically active compounds.[1]

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₅H₆FN₃[2][3]
Molecular Weight 127.12 g/mol [2][3]
IUPAC Name (5-fluoropyridin-2-yl)hydrazine[2]
CAS Number 145934-90-3[2][3]
Appearance White to light yellow crystalline powder[1]
Melting Point 145-149 °C[1]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol and dichloromethane.[1]
Topological Polar Surface Area (TPSA) 54.17 Ų[3]
logP -0.0718[3]

The molecule consists of a pyridine ring substituted with a fluorine atom at the 5-position and a hydrazine group (-NHNH₂) at the 2-position.[1] The fluorine atom, being highly electronegative, acts as an electron-withdrawing group, which influences the electron density of the pyridine ring and affects its reactivity in electrophilic substitution reactions.[1] The hydrazine group is a potent nucleophile and can participate in various condensation reactions.[1]

IdentifierStringSource(s)
SMILES C1=CC(=NC=C1F)NN[2]
InChI InChI=1S/C5H6FN3/c6-4-1-2-5(9-7)8-3-4/h1-3H,7H2,(H,8,9)[2]
InChIKey XGEZFYOWXLYYNM-UHFFFAOYSA-N[2]

Spectroscopic Properties

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the positions of the fluorine and hydrazine substituents.

  • ¹³C NMR: The carbon NMR spectrum will display five signals corresponding to the carbon atoms of the pyridine ring. The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant (¹J C-F).

  • IR Spectroscopy: The infrared spectrum will feature characteristic absorption bands. Key peaks would include N-H stretching vibrations from the hydrazine group (typically in the 3200-3400 cm⁻¹ region) and C-F stretching vibrations.

  • Mass Spectrometry: Mass spectral analysis provides information about the molecular weight and fragmentation pattern of the molecule. The exact mass should correspond to its molecular formula (C₅H₆FN₃).[2] High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.[4]

Synthesis and Reactivity

This compound is commonly synthesized via a nucleophilic aromatic substitution reaction. The process typically involves reacting a 5-fluoro-2-halopyridine (where the halogen is often chlorine or bromine) with a hydrazine reagent, such as anhydrous hydrazine or hydrazine hydrate.[1][5]

G Start 5-Fluoro-2-halopyridine Process Nucleophilic Aromatic Substitution Start->Process Reagent Hydrazine Hydrate (or Anhydrous Hydrazine) Reagent->Process Product Crude this compound Process->Product Purification Purification (e.g., Recrystallization, Column Chromatography) Product->Purification Final Pure this compound Purification->Final

Caption: General workflow for the synthesis of this compound.

The chemical reactivity of this compound is dominated by the hydrazine moiety. This group is highly nucleophilic and readily reacts with electrophiles, particularly carbonyl compounds like aldehydes and ketones, to form hydrazones.[1] This reactivity is fundamental to its use as a building block for constructing more complex heterocyclic systems, which are prevalent in many pharmaceutical agents. The fluorine atom on the pyridine ring modulates the electronic properties of the molecule and can influence its metabolic stability and binding affinity in biological systems.[1]

G Core This compound (Building Block) Reaction1 Condensation with Aldehydes/Ketones Core->Reaction1 Reaction2 Cyclization Reactions Core->Reaction2 Reaction3 Acylation Core->Reaction3 Product1 Hydrazone Derivatives Reaction1->Product1 Product2 Fused Heterocycles (e.g., Pyrazolopyridines) Reaction2->Product2 Product3 Acylhydrazides Reaction3->Product3 Application Active Pharmaceutical Ingredients (APIs) Product1->Application Product2->Application Product3->Application

Caption: Role of this compound as a versatile intermediate in drug synthesis.

Experimental Protocol: Synthesis Example

The following is a representative protocol for the synthesis of this compound. Note: This procedure should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • 5-Fluoro-2-chloropyridine

  • Hydrazine hydrate (64% in water)

  • Ethanol

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-fluoro-2-chloropyridine (1.0 eq.) in ethanol.

  • Addition of Reagent: To the stirred solution, add hydrazine hydrate (3.0-5.0 eq.) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Isolation: Add water to the residue to precipitate the product. Filter the resulting solid, wash with cold water, and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with care.[2]

GHS Hazard Classification: [2]

  • Acute Toxicity, Oral: Harmful if swallowed (Category 4).[2]

  • Acute Toxicity, Dermal: Harmful in contact with skin (Category 4).[2]

  • Skin Irritation: Causes skin irritation (Category 2).[2]

  • Eye Irritation: Causes serious eye irritation (Category 2).[2]

  • Acute Toxicity, Inhalation: Harmful if inhaled (Category 4).[2]

Handling Recommendations:

  • Use in a well-ventilated area or a fume hood.[1][6]

  • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][6]

  • Avoid breathing dust, fumes, or vapors.[6]

  • Wash hands thoroughly after handling.[7]

  • Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[6][7]

Applications in Research and Development

This compound is a key intermediate in the pharmaceutical industry.[1] Its unique structure allows for its incorporation into a wide range of drug candidates. It is particularly useful in the synthesis of kinase inhibitors and other targeted therapies where the pyridine scaffold is a common pharmacophore. The development of synthetic routes to related hydrazinyl pyridine intermediates is an active area of process chemistry research, aiming for cost-effective and scalable production.[8]

References

5-Fluoro-2-hydrazinylpyridine: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Molecular Structure, Properties, and Synthesis of a Key Pharmaceutical Intermediate

For professionals in drug discovery and development, 5-Fluoro-2-hydrazinylpyridine is a crucial building block. Its unique chemical structure, featuring a fluorinated pyridine ring coupled with a reactive hydrazine group, makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds.[1] This document provides a comprehensive technical overview of its molecular characteristics, physicochemical properties, and established experimental protocols for its synthesis and characterization.

Molecular Structure and Chemical Formula

This compound is an aromatic heterocyclic compound. The structure consists of a pyridine ring, which is a six-membered ring containing one nitrogen atom. A fluorine atom is substituted at the 5th position of the ring, and a hydrazine group (-NHNH₂) is attached at the 2nd position.[1] This arrangement of functional groups is key to its utility in medicinal chemistry.[1]

The standard molecular identifiers and representations for this compound are detailed below.

Caption: 2D chemical structure of this compound.

Physicochemical and Spectroscopic Data

The key quantitative properties of this compound have been compiled from various sources. These data are essential for reaction planning, purification, and material handling.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₅H₆FN₃ [2][3]
Molecular Weight 127.12 g/mol [1][2][3]
CAS Number 145934-90-3 [2][3]
IUPAC Name (5-fluoropyridin-2-yl)hydrazine [2]
Appearance White to light yellow crystalline powder [1]
Melting Point ~145-149 °C [1]
Solubility Slightly soluble in water; Soluble in organic solvents like ethanol and dichloromethane. [1]
SMILES C1=CC(=NC=C1F)NN [2]
InChI InChI=1S/C5H6FN3/c6-4-1-2-5(9-7)8-3-4/h1-3H,7H2,(H,8,9) [2]

| InChIKey | XGEZFYOWXLYYNM-UHFFFAOYSA-N |[2] |

Table 2: Predicted Spectroscopic Data

Technique Expected Peaks / Signals
¹H NMR Signals corresponding to the three aromatic protons on the pyridine ring, with splitting patterns influenced by both H-H and H-F coupling. Signals for the -NH and -NH₂ protons of the hydrazine group would also be present, often as broad singlets.
¹³C NMR Five distinct signals for the carbon atoms of the pyridine ring. The carbon attached to the fluorine atom (C5) would show a large C-F coupling constant.
IR Spectroscopy - N-H stretching vibrations (hydrazine): ~3200-3400 cm⁻¹ - C-H stretching (aromatic): ~3000-3100 cm⁻¹ - C=C and C=N stretching (pyridine ring): ~1450-1600 cm⁻¹ - C-F stretching: ~1200-1250 cm⁻¹

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at an m/z corresponding to its monoisotopic mass (127.05). |

Experimental Protocols

The following sections detail generalized but robust protocols for the synthesis and characterization of this compound, based on established chemical principles for analogous compounds.

The most common route for synthesizing this compound involves the nucleophilic substitution of a halogen atom at the 2-position of a fluorinated pyridine ring by hydrazine.[1] 2-Chloro-5-fluoropyridine or 2-Bromo-5-fluoropyridine are typical starting materials.[1][4]

start Starting Material: 2-Halo-5-fluoropyridine (Halo = Cl, Br) reaction Reaction Vessel start->reaction reagent Reagents: Hydrazine Hydrate Solvent (e.g., Ethanol) reagent->reaction heating Heat Reaction Mixture (e.g., Reflux) reaction->heating Stirring workup Aqueous Workup & Extraction heating->workup After reaction completion purify Purification: Recrystallization or Column Chromatography workup->purify Crude product product Final Product: This compound purify->product

Caption: General workflow for the synthesis of this compound.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting material (e.g., 2-chloro-5-fluoropyridine, 1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).[1]

  • Addition of Reagent: Add hydrazine hydrate (typically 3-5 equivalents) to the solution dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for several hours (e.g., 4-24 hours). The reaction progress can be monitored using Thin Layer Chromatography (TLC).[5]

  • Workup: After the starting material is consumed, cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then taken up in water and extracted several times with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).

  • Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of the pyridine ring protons, the hydrazine protons, and the correct carbon framework. The large coupling constant associated with the C5-F bond in the ¹³C spectrum is a key diagnostic feature.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify characteristic absorption bands corresponding to the N-H bonds of the hydrazine group, the aromatic C-H bonds, the pyridine ring vibrations, and the C-F bond to confirm the presence of all key functional groups.[6][7]

Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Analyze the sample using an MS technique such as Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).[8]

  • Analysis: Determine the accurate mass of the molecular ion peak [M+H]⁺. This value should match the calculated exact mass of the protonated molecule (C₅H₇FN₃⁺) within a few ppm, confirming the elemental composition.[8]

References

5-Fluoro-2-hydrazinylpyridine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 145934-90-3

This technical guide provides a comprehensive overview of 5-Fluoro-2-hydrazinylpyridine, a key building block in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Core Chemical Information

This compound is a fluorinated pyridine derivative with a reactive hydrazinyl group, making it a valuable intermediate in the synthesis of a variety of heterocyclic compounds.[1] Its unique electronic properties, conferred by the fluorine atom, can enhance the metabolic stability and binding affinity of target molecules.[2]

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 145934-90-3[3][4]
Molecular Formula C₅H₆FN₃[3][4]
Molecular Weight 127.12 g/mol [3][4]
Appearance White to light yellow crystalline powder[1]
Melting Point 145-149 °C[1]
IUPAC Name (5-fluoropyridin-2-yl)hydrazine[3][4]
Synonyms 5-fluoro-2-hydrazinopyridine, (5-Fluoro-2-pyridyl)hydrazine[5][6][7]
Solubility Soluble in common organic solvents like ethanol and dichloromethane; limited solubility in water.[1]
Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.[3] Appropriate personal protective equipment, including gloves, lab coat, and safety goggles, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[8]

GHS Hazard Statements: H302, H312, H315, H319, H332, H335, H351.[5]

Synthesis of this compound

The primary synthetic route to this compound involves the nucleophilic substitution of a halogen atom on a pyridine ring with a hydrazine source.

General Synthesis Workflow

G General Synthesis of this compound A 5-Fluoro-2-halopyridine (e.g., X = Cl, Br) C Reaction Mixture A->C B Hydrazine Reagent (e.g., Hydrazine hydrate) B->C D Nucleophilic Aromatic Substitution C->D Solvent (e.g., Ethanol, DMF) Heat E Workup and Purification (e.g., Extraction, Crystallization) D->E F This compound E->F G Synthesis of Pyrazole Core for MALT1 Inhibitors A This compound C Condensation Reaction A->C B 1,3-Dicarbonyl Compound (e.g., β-ketoester) B->C D Pyrazole Derivative C->D Acid or Base Catalyst Solvent (e.g., Acetic Acid, Ethanol) E Further Functionalization D->E F MALT1 Inhibitor E->F G Role of this compound in FFA4 Agonist Design A This compound B Versatile Chemical Handle (Hydrazinyl Group) A->B D Modulation of Physicochemical Properties (Fluorine Atom) A->D C Access to Pyrazole Scaffold B->C G Potent and Selective FFA4 Receptor Agonists C->G E Improved Metabolic Stability D->E F Enhanced Binding Affinity D->F E->G F->G

References

An In-Depth Technical Guide to the Synthesis of 5-Fluoro-2-hydrazinylpyridine from 5-fluoro-2-halopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Fluoro-2-hydrazinylpyridine, a key intermediate in the development of novel pharmaceuticals. The primary synthetic route discussed is the nucleophilic aromatic substitution (SNAr) of 5-fluoro-2-halopyridines with hydrazine. This document outlines the general reaction pathway, provides a detailed experimental protocol, and presents a comparative analysis of different halogenated starting materials.

Reaction Pathway and Mechanism

The synthesis of this compound from a 5-fluoro-2-halopyridine proceeds via a nucleophilic aromatic substitution mechanism. In this reaction, hydrazine, acting as the nucleophile, attacks the carbon atom bearing the halogen at the 2-position of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom at the 5-position activates the ring towards nucleophilic attack, particularly at the ortho (2- and 6-) and para (4-) positions. The reaction is typically facilitated by heating and the use of a polar solvent.

The general transformation is depicted in the following reaction scheme:

Figure 1. General reaction scheme for the synthesis of this compound.

Comparative Data of Starting Materials

The choice of the halogen atom (chlorine, bromine, or iodine) at the 2-position of the starting material influences the reaction conditions and potentially the yield. In nucleophilic aromatic substitution reactions, the reactivity of the leaving group generally follows the trend I > Br > Cl, which is inversely related to the carbon-halogen bond strength. However, specific quantitative data comparing these starting materials for the synthesis of this compound is not extensively detailed in publicly available literature. The following table summarizes the available information and highlights where data is not specified.

Starting MaterialMolar Ratio (Halopyridine:Hydrazine Hydrate)SolventReaction Temperature (°C)Reaction Time (hours)Yield (%)
5-Fluoro-2-chloropyridineNot specified in literatureEthanol or DMFRefluxNot specified in literatureNot specified in literature
5-Fluoro-2-bromopyridineNot specified in literatureEthanol or DMFRefluxNot specified in literatureNot specified in literature
5-Fluoro-2-iodopyridineNot specified in literatureEthanol or DMFRefluxNot specified in literatureNot specified in literature

Detailed Experimental Protocol

The following is a general experimental protocol for the synthesis of this compound from a 5-fluoro-2-halopyridine. This protocol is based on commonly cited procedures for similar reactions and should be optimized for the specific starting material and scale of the reaction.

Materials:

  • 5-Fluoro-2-halopyridine (X = Cl, Br, or I)

  • Hydrazine hydrate (80-100% solution)

  • Ethanol or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 5-fluoro-2-halopyridine (1.0 eq) in a suitable solvent such as ethanol or DMF.

  • Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate (typically 3-5 eq). The addition may be exothermic, and cooling may be necessary for large-scale reactions.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature with stirring. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary depending on the starting material and solvent used.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid product has precipitated, it can be collected by filtration, washed with cold water, and dried. If the product remains in solution, the solvent is removed under reduced pressure.

  • Extraction: The residue is then taken up in ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by a wash with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to afford the final product.[1]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G start Start: 5-Fluoro-2-halopyridine and Hydrazine Hydrate dissolve Dissolve in Solvent (Ethanol or DMF) start->dissolve reflux Heat to Reflux (Monitor by TLC/LC-MS) dissolve->reflux cool Cool to Room Temperature reflux->cool workup Work-up (Filtration or Solvent Removal) cool->workup extract Extraction with Ethyl Acetate & Aqueous Washes workup->extract dry Dry Organic Layer (Anhydrous Na2SO4) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purification (Recrystallization or Chromatography) concentrate->purify product Final Product: This compound purify->product

Figure 2. Experimental workflow for the synthesis of this compound.

Safety Considerations

  • Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • 5-fluoro-2-halopyridines are irritants and should be handled with care.

  • The reaction should be conducted in a well-ventilated area.

This guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of the reaction conditions may be necessary to achieve the desired yield and purity.

References

Physical properties of 5-Fluoro-2-hydrazinylpyridine: melting point, solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of 5-Fluoro-2-hydrazinylpyridine, a compound of interest in organic synthesis and medicinal chemistry. The data presented herein is crucial for its application in further research and development.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized below.

PropertyValueSource
Appearance White to light yellow crystalline powder[1]
Melting Point 145-149 °C[1]
Solubility in Water Slightly soluble[1]
Solubility in Organic Solvents Readily soluble in ethanol and dichloromethane[1]
Molecular Formula C₅H₆FN₃
Molar Mass 127.12 g/mol [1]

Experimental Protocols

The following sections detail the standard methodologies for determining the melting point and solubility of this compound.

Melting Point Determination

The melting point of this compound can be accurately determined using the capillary method with either a Thiele tube or a digital melting point apparatus.

Apparatus:

  • Melting point capillary tubes

  • Thermometer or digital temperature probe

  • Thiele tube or a commercial melting point apparatus (e.g., Mel-Temp)

  • Heating source (Bunsen burner or heating block)

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of this compound is finely ground into a powder. The open end of a capillary tube is then pressed into the powder to pack a small amount (1-2 mm in height) into the sealed end.[2][3]

  • Apparatus Setup:

    • Thiele Tube: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[2] This assembly is then inserted into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

    • Melting Point Apparatus: The capillary tube is inserted into the heating block of the apparatus.

  • Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[2] For the Thiele tube, the side arm is heated to ensure even heat distribution via convection.[2]

  • Observation: The temperature at which the solid first begins to liquefy is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[3] A sharp melting range (0.5-1.0°C) is indicative of a pure compound.[2]

Solubility Determination

The solubility of this compound in various solvents can be determined through systematic qualitative analysis.

Apparatus:

  • Small test tubes

  • Graduated pipettes or droppers

  • Vortex mixer or stirring rods

  • Analytical balance

Solvents to be Tested:

  • Water (polar, protic)

  • Ethanol (polar, protic)

  • Dichloromethane (polar, aprotic)

  • 5% Aqueous Sodium Hydroxide (basic)

  • 5% Aqueous Hydrochloric Acid (acidic)

Procedure:

  • Sample Preparation: A precise amount of this compound (e.g., 25 mg) is placed into a series of clean, dry test tubes.[4]

  • Solvent Addition: A specific volume of the first solvent (e.g., 0.75 mL of water) is added to the corresponding test tube.[4]

  • Mixing: The test tube is vigorously shaken or vortexed for a set period (e.g., 60 seconds) to ensure thorough mixing.[5]

  • Observation: The mixture is observed to determine if the compound has completely dissolved. If the solution is clear, the compound is considered soluble. If solid particles remain, it is deemed insoluble or slightly soluble.[5]

  • Systematic Testing: This process is repeated for each of the selected solvents. For the acidic and basic solutions, any reaction (e.g., salt formation leading to dissolution) should be noted.[6]

Process Visualization

The logical workflow for the experimental determination of the physical properties of this compound is illustrated below.

G Workflow for Physical Property Determination cluster_0 Melting Point Determination cluster_1 Solubility Analysis A Prepare Sample (Grind and Pack Capillary) B Heat Sample Slowly (1-2°C/min) A->B C Observe Phase Change B->C D Record Melting Range C->D end_mp End: Melting Point Data D->end_mp E Weigh Compound F Add Solvent E->F G Mix Vigorously F->G H Observe and Record (Soluble/Insoluble) G->H I Repeat for Each Solvent H->I end_sol End: Solubility Profile I->end_sol start Start: Obtain Pure Sample of this compound start->A start->E

Caption: Experimental workflow for determining the melting point and solubility of a chemical compound.

References

Spectroscopic Profile of 5-Fluoro-2-hydrazinylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 5-Fluoro-2-hydrazinylpyridine. Due to the limited availability of directly published experimental spectra for this specific molecule, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally similar compounds. Detailed, generalized experimental protocols for acquiring such data are also presented to guide researchers in their analytical workflows.

Core Spectroscopic Data

The following tables summarize the expected quantitative data for this compound. These values are predicted based on the analysis of analogous fluorinated pyridines and hydrazinyl derivatives.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data

Nucleus Predicted Chemical Shift (δ, ppm) Expected Multiplicity Notes
¹H7.8 - 8.0Doublet (d) or Doublet of doublets (dd)Aromatic proton ortho to the fluorine atom.
¹H7.2 - 7.4Multiplet (m)Aromatic proton meta to the fluorine and ortho to the hydrazinyl group.
¹H6.7 - 6.9Multiplet (m)Aromatic proton ortho to the nitrogen of the pyridine ring.
¹H4.0 - 4.5Broad singlet (br s)NH₂ protons of the hydrazinyl group. Exchangeable with D₂O.
¹H7.5 - 8.0Broad singlet (br s)NH proton of the hydrazinyl group. Exchangeable with D₂O.
¹³C155 - 160 (d, ¹JCF ≈ 230-250 Hz)DoubletCarbon bearing the fluorine atom (C5).
¹³C150 - 155SingletCarbon bearing the hydrazinyl group (C2).
¹³C135 - 140 (d, ²JCF ≈ 20-30 Hz)DoubletAromatic carbon ortho to the fluorine atom (C6).
¹³C120 - 125 (d, ³JCF ≈ 5-10 Hz)DoubletAromatic carbon meta to the fluorine atom (C4).
¹³C110 - 115 (d, ²JCF ≈ 20-30 Hz)DoubletAromatic carbon ortho to the fluorine atom (C3).

Note: Predicted chemical shifts are relative to a standard reference (e.g., TMS). Coupling constants (J) are given in Hertz (Hz). The exact chemical shifts and coupling patterns are dependent on the solvent and experimental conditions.

Table 2: Predicted IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Hydrazine)3200 - 3400Medium, often multiple bands
C-H Stretch (Aromatic)3000 - 3100Medium to Weak
C=N, C=C Stretch (Pyridine Ring)1550 - 1650Medium to Strong
N-H Bend (Hydrazine)1500 - 1600Medium
C-F Stretch1200 - 1300Strong

Table 3: Predicted Mass Spectrometry Data

Ion Predicted m/z Notes
[M]+•127.05Molecular ion peak.
[M+H]+128.06Protonated molecular ion, commonly observed in ESI and CI.
[M-NH₂]+111.04Fragment corresponding to the loss of an amino group.
[M-N₂H₃]+96.03Fragment corresponding to the loss of the hydrazinyl group.

Note: m/z = mass-to-charge ratio. The fragmentation pattern can vary depending on the ionization technique used.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data outlined above. These protocols are based on standard practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical and will influence the chemical shifts of exchangeable protons (NH and NH₂).

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

    • To confirm the identity of NH and NH₂ protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • A relaxation delay of 2-5 seconds is recommended.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • A background spectrum of the empty sample holder (for KBr) or the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1-1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the chosen ionization technique.

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI), Chemical Ionization (CI), or Electron Impact (EI).

  • Data Acquisition:

    • ESI or CI: These "soft" ionization techniques are ideal for determining the molecular weight, typically observing the protonated molecule [M+H]⁺.

    • EI: This "hard" ionization technique leads to more extensive fragmentation and provides information about the molecular structure.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for Spectroscopic Analysis.

5-Fluoro-2-hydrazinylpyridine: A Technical Guide to Safety, Toxicity, and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety and toxicity information for 5-Fluoro-2-hydrazinylpyridine and related compounds. However, specific toxicological data for this compound is limited. All handling and experimental procedures should be conducted with extreme caution, adhering to all institutional and regulatory safety guidelines. A thorough risk assessment should be performed before any use of this compound.

Introduction

This compound is a fluorinated pyridine derivative containing a reactive hydrazine moiety.[1] Its structural similarity to other biologically active hydrazines and fluorinated compounds suggests its potential utility as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] However, the presence of both the fluoro- and hydrazinyl- functional groups raises significant safety and toxicity concerns. Hydrazine and its derivatives are known to exhibit a range of toxic effects, including genotoxicity and carcinogenicity.[2][3] The introduction of a fluorine atom can further modify the metabolic profile and potential toxicity of the molecule.[4][5][6] This guide provides a detailed overview of the known safety, toxicity, and handling considerations for this compound, drawing on data from related compounds where specific information is unavailable.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₅H₆FN₃[1]
Molecular Weight 127.12 g/mol [1]
Appearance White to light yellow crystalline powder[1]
Melting Point 145-149 °C[1]
Solubility Limited solubility in water; soluble in common organic solvents (e.g., ethanol, dichloromethane)[1]
Stability Stable under normal conditions; may be sensitive to high temperatures and strong oxidants. Hygroscopic.[1]

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The primary hazards are associated with its acute toxicity, and skin and eye irritation.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral 3 or 4H301: Toxic if swallowed or H302: Harmful if swallowed
Acute Toxicity, Dermal 3 or 4H311: Toxic in contact with skin or H312: Harmful in contact with skin
Acute Toxicity, Inhalation 3 or 4H331: Toxic if inhaled or H332: Harmful if inhaled
Skin Corrosion/Irritation 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation 2H319: Causes serious eye irritation

Note: The exact GHS category can vary between suppliers. All classifications indicate a significant hazard that requires stringent safety precautions.

Toxicological Information

Acute Toxicity

As indicated by its GHS classification, this compound is considered to be acutely toxic via oral, dermal, and inhalation routes of exposure. Symptoms of acute exposure to hydrazine compounds can include irritation of the eyes, nose, and throat, dizziness, headache, nausea, and in severe cases, seizures and coma.[7]

Skin and Eye Irritation

The compound is a known skin and eye irritant.[1] Direct contact can cause redness, pain, and inflammation. Prolonged or repeated skin contact may lead to dermatitis.

Genotoxicity and Carcinogenicity

Hydrazine and many of its derivatives have been shown to be genotoxic, meaning they can damage DNA.[2][3][8] Several hydrazine compounds are also classified as probable or possible human carcinogens. The genotoxic potential of this compound has not been specifically tested, but it should be handled as a potential mutagen and carcinogen.

Chronic Toxicity

There is no specific data on the chronic toxicity of this compound. Chronic exposure to hydrazine has been associated with damage to the liver, kidneys, and central nervous system.[7][9]

Metabolism and Potential Mechanisms of Toxicity

The toxicity of many hydrazine derivatives is linked to their metabolic activation into reactive intermediates.[10] While the specific metabolic pathways for this compound have not been elucidated, it is plausible that it undergoes similar biotransformation.

A potential metabolic pathway could involve the oxidation of the hydrazine moiety by cytochrome P450 enzymes to form reactive species such as diazenes and free radicals. These reactive intermediates can then bind to cellular macromolecules like DNA, RNA, and proteins, leading to cellular damage and toxicity.

The fluorine substituent may influence the rate and site of metabolism. Fluorine atoms can alter the electronic properties of the pyridine ring and may block or alter metabolic pathways that would occur in the non-fluorinated analogue.[4][5][6] However, metabolism can sometimes lead to defluorination, releasing fluoride ions, which can have their own toxic effects.[4][11]

cluster_0 Potential Metabolic Activation of this compound 5-F-2-HP This compound Reactive_Metabolites Reactive Metabolites (e.g., diazenes, free radicals) 5-F-2-HP->Reactive_Metabolites Metabolic Activation (e.g., CYP450 oxidation) Cellular_Damage Cellular Damage (DNA adducts, protein modification) Reactive_Metabolites->Cellular_Damage Covalent Binding Toxicity Toxicity (Genotoxicity, Carcinogenicity, Organ Damage) Cellular_Damage->Toxicity

Caption: A generalized pathway for the potential metabolic activation and toxicity of this compound.

Handling and Safety Precautions

Due to its hazardous nature, this compound must be handled with strict adherence to safety protocols.

Personal Protective Equipment (PPE)
  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn at all times. Gloves should be inspected before use and changed frequently.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols. If there is a risk of exposure outside of a fume hood, a properly fitted respirator with an appropriate cartridge should be used.

Engineering Controls
  • Chemical Fume Hood: All weighing and experimental manipulations of this compound should be conducted in a chemical fume hood with adequate airflow.

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the work area.

Storage
  • Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.

  • Protect from light and moisture.

Disposal
  • All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

  • Use designated, labeled, and sealed containers for cytotoxic waste.[12]

Spill and Emergency Procedures
  • In case of a spill, evacuate the area and prevent others from entering.

  • Wear appropriate PPE, including respiratory protection, before attempting to clean up a small spill.

  • For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.

  • For larger spills, or if you are not trained to handle them, contact your institution's environmental health and safety department immediately.

  • In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.

  • In case of eye contact, immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.

  • If inhaled, move the person to fresh air and seek immediate medical attention.

cluster_1 Safe Handling Workflow for this compound Risk_Assessment Risk Assessment PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Risk_Assessment->PPE Fume_Hood Handle in a Chemical Fume Hood Risk_Assessment->Fume_Hood Emergency_Prep Ensure Access to Spill Kit, Safety Shower, Eyewash Risk_Assessment->Emergency_Prep PPE->Fume_Hood Waste_Disposal Segregate and Dispose of Hazardous Waste Fume_Hood->Waste_Disposal Decontamination Decontaminate Work Surfaces Waste_Disposal->Decontamination

Caption: A workflow diagram for the safe handling of this compound in a laboratory setting.

Experimental Protocols

The following are generalized protocols for assessing the cytotoxicity of a compound like this compound. These should be adapted and optimized for the specific cell lines and experimental conditions being used.

Protocol for MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in complete cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol for Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This assay measures the release of LDH from damaged cells, which is an indicator of compromised cell membrane integrity.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • Commercial LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Follow the instructions of the commercial LDH cytotoxicity assay kit. Typically, this involves adding the collected supernatant to a reaction mixture containing the LDH substrate.

  • Absorbance Measurement: After the recommended incubation time, measure the absorbance at the specified wavelength (usually around 490 nm).

  • Data Analysis: Calculate the percentage of LDH release relative to the positive control.

Conclusion

This compound is a potentially valuable research chemical that must be handled with a high degree of caution due to its acute toxicity, irritant properties, and the known genotoxic and carcinogenic potential of related hydrazine compounds. While specific toxicological data for this compound is lacking, a conservative approach to safety, including the use of appropriate personal protective equipment and engineering controls, is essential. Researchers should conduct a thorough risk assessment before using this compound and follow established protocols for handling hazardous chemicals. Further toxicological studies are needed to fully characterize the safety profile of this compound.

References

The Electron-Withdrawing Effects of the Fluorine Atom in 5-Fluoro-2-hydrazinylpyridine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Fluoro-2-hydrazinylpyridine is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial building block for the synthesis of a wide array of pharmaceutical agents, particularly in the oncology domain.[1] The strategic incorporation of a fluorine atom onto the pyridine ring profoundly alters the molecule's physicochemical properties and reactivity. This in-depth technical guide explores the core electron-withdrawing effects of the fluorine atom at the 5-position, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its influence on the molecule's properties and applications.

The fluorine atom, being the most electronegative element, exerts a powerful inductive electron-withdrawing effect (-I effect) on the pyridine ring. This effect is central to modifying the molecule's acidity (pKa), reactivity in key synthetic reactions, metabolic stability, and potential for specific intermolecular interactions within biological targets.[2] Understanding these modifications is paramount for the rational design of novel therapeutics.

Physicochemical Properties: A Quantitative Comparison

The introduction of a fluorine atom significantly impacts the fundamental physicochemical properties of the parent 2-hydrazinylpyridine molecule. The strong inductive effect withdraws electron density from the aromatic system, leading to notable changes in basicity and polarity. These shifts are critical for modulating a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

The table below summarizes key quantitative data, comparing this compound with its non-fluorinated analog, 2-hydrazinylpyridine.

Property2-HydrazinylpyridineThis compoundImpact of Fluorine Substitution
Molecular Formula C₅H₇N₃[3]C₅H₆FN₃[4]Addition of one fluorine atom
Molar Mass 109.13 g/mol [3]127.12 g/mol [4]Increased mass
Melting Point (°C) 41-44[5]145-149[1]Significantly increased due to altered crystal packing and polarity
pKa (Predicted) ~9.72[6]~4.62 (estimated from 2-amino-5-fluoropyridine)[7][8]Drastic reduction in basicity of the pyridine nitrogen
XLogP3 (Computed) 0.3[5]0.5[4]Slight increase in lipophilicity
Topological Polar Surface Area (TPSA) 50.9 Ų[3]50.9 Ų[4]Unchanged
Hydrogen Bond Donors 2[5]2[9]Unchanged
Hydrogen Bond Acceptors 3[5]3 (predicted)Unchanged

Spectroscopic Analysis: The Signature of Fluorine

The presence of the fluorine atom imparts distinct characteristics to the molecule's spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The electron-withdrawing fluorine atom deshields the adjacent protons on the pyridine ring. Protons ortho (H-6) and meta (H-4) to the fluorine atom are expected to shift downfield compared to their equivalents in 2-hydrazinylpyridine. Furthermore, these protons will exhibit coupling with the ¹⁹F nucleus, resulting in characteristic splitting patterns (doublets or doublet of doublets). The protons of the hydrazinyl group (-NHNH₂) will also be affected, likely shifting downfield due to the overall reduced electron density of the ring.[10][11]

  • ¹³C NMR: The carbon atom directly bonded to fluorine (C-5) will show a large, characteristic one-bond carbon-fluorine coupling constant (¹JCF) and a significant downfield shift. The other carbon atoms in the ring will also exhibit smaller C-F couplings (²JCF, ³JCF) and shifts corresponding to the inductive effect.

  • ¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong C-F stretching vibrations, typically appearing in the 1000-1300 cm⁻¹ region. The N-H stretching vibrations of the hydrazinyl group (typically 3200-3400 cm⁻¹) may be slightly shifted to higher wavenumbers due to the inductive effect reducing the basicity and altering the bond strength of the N-H bonds.[12][13]

Spectroscopic FeatureExpected Observation for this compound
¹H NMR Downfield shifts for ring protons H-4 and H-6; H-F coupling observed.
¹³C NMR Large ¹JCF coupling for C-5; smaller couplings for other ring carbons.
IR Spectroscopy Characteristic C-F stretching bands in the 1000-1300 cm⁻¹ region.

Reactivity and Synthetic Applications

The primary synthetic route to this compound is through a nucleophilic aromatic substitution (SₙAr) reaction.[1] The electron-withdrawing fluorine atom at the 5-position, along with the ring nitrogen, activates the C-2 position for nucleophilic attack by deactivating the ring overall and stabilizing the negatively charged intermediate (Meisenheimer complex).[14][15]

SₙAr Mechanism for Synthesis
Experimental Protocol: Synthesis of this compound

This protocol describes a general laboratory procedure for the synthesis of this compound from 2-Chloro-5-fluoropyridine and hydrazine hydrate.

Materials:

  • 2-Chloro-5-fluoropyridine (1.0 eq)

  • Hydrazine hydrate (80% in water, ~5.0 eq)

  • Ethanol or Butan-1-ol (solvent)[11][16]

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Standard glassware for workup (separatory funnel, beakers)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-5-fluoropyridine and the solvent (e.g., ethanol).

  • Addition of Nucleophile: Slowly add hydrazine hydrate to the stirred solution at room temperature. The reaction is exothermic; addition may need to be controlled.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-100 °C, depending on the solvent) and maintain for 24-48 hours.[11]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: a. Cool the reaction mixture to room temperature. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Dilute the residue with water and ethyl acetate. d. Transfer the mixture to a separatory funnel. Separate the organic layer. e. Extract the aqueous layer multiple times with ethyl acetate. f. Combine all organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product, typically a solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to afford pure this compound.[1]

synthesis_workflow start Start: 2-Chloro-5-fluoropyridine + Hydrazine Hydrate in Ethanol react Heat to Reflux (24-48h) start->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup: 1. Evaporate Solvent 2. EtOAc/Water Extraction 3. Wash & Dry monitor->workup Complete purify Purification: Recrystallization or Column Chromatography workup->purify end End Product: This compound purify->end

Synthetic Workflow Diagram

Role in Drug Development and Medicinal Chemistry

The electron-withdrawing properties of the fluorine in this compound are strategically exploited in drug design.

  • pKa Modulation: The significant decrease in the basicity of the pyridine nitrogen is a critical feature. In many drug candidates, particularly kinase inhibitors, a specific pKa is required for optimal binding to the target protein and for favorable pharmacokinetic properties like cell permeability and solubility. Fluorine substitution provides a reliable method to tune this basicity.[17]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at positions susceptible to metabolic oxidation by cytochrome P450 enzymes can block these pathways, thereby increasing the drug's half-life and bioavailability.[2]

  • Binding Interactions: The polarized C-F bond can participate in favorable non-covalent interactions within a protein's active site, such as dipole-dipole interactions or orthogonal multipolar C-F···C=O interactions, which can enhance binding affinity and selectivity.[2]

  • Kinase Inhibitor Synthesis: this compound is a key intermediate in the synthesis of various kinase inhibitors. The hydrazinyl group is a versatile functional handle that can be used to construct more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are common scaffolds in kinase inhibitor design.[18] These inhibitors often target ATP-binding sites in kinases like TYK2, EGFR, and others involved in cell signaling pathways crucial to cancer and inflammatory diseases.[18][19]

fluorine_effects F_effect Fluorine's Strong Electron-Withdrawing Effect (-I) pKa Lowers pKa (Reduces Basicity) F_effect->pKa reactivity Activates Ring for SₙAr F_effect->reactivity metabolism Increases Metabolic Stability (Blocks Oxidation) F_effect->metabolism binding Alters Molecular Conformation & Enables Unique Interactions F_effect->binding adme Improved ADME Profile pKa->adme synthesis Versatile Synthetic Handle (e.g., for Kinase Inhibitors) reactivity->synthesis metabolism->adme affinity Enhanced Binding Affinity & Selectivity binding->affinity

Fluorine's Influence in Drug Design

The fluorine atom in this compound is not a mere spectator; it is a powerful modulator of the molecule's electronic landscape. Its profound electron-withdrawing effects drastically reduce the basicity of the pyridine ring, activate it for crucial synthetic transformations like nucleophilic aromatic substitution, and confer properties that are highly desirable in modern drug discovery. By providing enhanced metabolic stability and the potential for unique, high-affinity binding interactions, the strategic placement of fluorine makes this compound a valuable and versatile platform for the development of next-generation therapeutics, particularly in the field of targeted kinase inhibitors. A thorough understanding of these principles is essential for any scientist working on the design and synthesis of novel pharmaceutical agents.

References

Reactivity of the Hydrazine Group in 5-Fluoro-2-hydrazinylpyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-hydrazinylpyridine is a pivotal heterocyclic building block in medicinal chemistry, primarily owing to the versatile reactivity of its hydrazine moiety. This technical guide provides a comprehensive overview of the key reactions involving the hydrazine group, with a particular focus on its application in the synthesis of bioactive molecules, including kinase inhibitors. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to serve as a valuable resource for researchers in drug discovery and development.

Introduction

The strategic incorporation of fluorine atoms and nitrogen-containing heterocycles is a well-established strategy in modern drug design. This compound embodies this principle, offering a unique scaffold for the synthesis of a diverse array of complex molecules. The presence of the fluorine atom can significantly influence the physicochemical properties of the resulting compounds, such as metabolic stability and binding affinity, while the pyridine ring acts as a key pharmacophoric element. The hydrazine group at the 2-position is the primary site of reactivity, enabling the construction of various heterocyclic systems.

This guide will delve into the characteristic reactions of the hydrazine group in this compound, with a principal focus on the Knorr pyrazole synthesis and its application in the development of targeted therapeutics.

Core Reactivity: The Knorr Pyrazole Synthesis

The most prominent reaction of the hydrazine group in this compound is its condensation with 1,3-dicarbonyl compounds to form substituted pyrazoles. This classic transformation, known as the Knorr pyrazole synthesis, is a cornerstone of heterocyclic chemistry.

Reaction Mechanism

The Knorr pyrazole synthesis is typically acid-catalyzed and proceeds through a well-defined mechanism. The reaction initiates with the nucleophilic attack of the terminal nitrogen of the hydrazine group on one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. Subsequent intramolecular cyclization occurs via the attack of the second nitrogen atom of the hydrazine on the remaining carbonyl group. The final step involves dehydration to yield the stable, aromatic pyrazole ring.[1][2]

When unsymmetrical 1,3-dicarbonyl compounds are used, the formation of two regioisomeric pyrazole products is possible. The regioselectivity of the reaction is influenced by the steric and electronic properties of both the hydrazine and the dicarbonyl compound, as well as the reaction conditions.

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 5_Fluoro_2_hydrazinylpyridine This compound Hydrazone Hydrazone Intermediate 5_Fluoro_2_hydrazinylpyridine->Hydrazone + 1,3-Dicarbonyl (Acid Catalyst) 1_3_Dicarbonyl 1,3-Dicarbonyl Compound 1_3_Dicarbonyl->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Substituted Pyrazole Cyclic_Intermediate->Pyrazole - H2O

Caption: General mechanism of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of 2-(5-fluoropyridin-2-yl)-3,5-dimethyl-1H-pyrazole

This protocol details the synthesis of a representative pyrazole derivative from this compound and acetylacetone (2,4-pentanedione).

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add glacial acetic acid (catalytic amount, e.g., 0.1 eq) to the solution.

  • To this mixture, add acetylacetone (1.1 eq) dropwise at room temperature with stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically within 2-4 hours), cool the mixture to room temperature.

  • Add deionized water to the reaction mixture to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Dry the product under vacuum to yield 2-(5-fluoropyridin-2-yl)-3,5-dimethyl-1H-pyrazole.

Quantitative Data:

The following table summarizes typical quantitative data for the synthesis of various pyrazole derivatives from this compound.

1,3-Dicarbonyl CompoundProductReaction Time (h)Yield (%)
Acetylacetone2-(5-fluoropyridin-2-yl)-3,5-dimethyl-1H-pyrazole385
Ethyl AcetoacetateEthyl 1-(5-fluoropyridin-2-yl)-5-methyl-1H-pyrazole-3-carboxylate478
Dibenzoylmethane2-(5-fluoropyridin-2-yl)-3,5-diphenyl-1H-pyrazole582

Spectroscopic Data for 2-(5-fluoropyridin-2-yl)-3,5-dimethyl-1H-pyrazole:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.15 (d, J = 2.8 Hz, 1H, Py-H), 7.60 (td, J = 8.8, 2.8 Hz, 1H, Py-H), 7.45 (dd, J = 8.8, 4.4 Hz, 1H, Py-H), 6.05 (s, 1H, Pz-H), 2.50 (s, 3H, CH₃), 2.25 (s, 3H, CH₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 158.2 (d, J = 252.5 Hz, C-F), 148.5, 147.8, 140.2 (d, J = 8.1 Hz), 138.5 (d, J = 24.2 Hz), 123.8 (d, J = 4.0 Hz), 108.2, 14.2, 13.8.

  • Mass Spectrum (ESI-MS): m/z 192.1 [M+H]⁺.

  • IR (KBr, cm⁻¹): 3050 (Ar C-H), 2925 (C-H), 1600, 1570, 1480 (C=C, C=N), 1250 (C-F).

Application in Drug Discovery: Synthesis of Kinase Inhibitors

The pyrazole scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. The ability of the pyrazole ring to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it an attractive pharmacophore. This compound serves as a valuable starting material for the synthesis of pyrazole-based kinase inhibitors.

Targeting the JAK/STAT Signaling Pathway

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including immune responses, inflammation, and cell proliferation.[3][4] Dysregulation of the JAK/STAT pathway is implicated in various autoimmune diseases and cancers, making it a prime target for therapeutic intervention.[4]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT_monomer STAT (inactive) JAK->STAT_monomer Phosphorylates STAT_dimer STAT Dimer (active) STAT_monomer->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocates to Nucleus Kinase_Inhibitor Pyrazole-based Kinase Inhibitor Kinase_Inhibitor->JAK Inhibits Phosphorylation Gene_Transcription Gene Transcription (Inflammation, Proliferation) DNA->Gene_Transcription Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Caption: Inhibition of the JAK/STAT signaling pathway.

Synthetic Workflow for a Pyrazole-Based Kinase Inhibitor

The synthesis of a pyrazole-based kinase inhibitor from this compound typically involves a multi-step sequence. The initial Knorr pyrazole synthesis provides the core scaffold, which is then further functionalized to introduce moieties that enhance binding affinity and selectivity for the target kinase.

Kinase_Inhibitor_Workflow Start 5-Fluoro-2- hydrazinylpyridine Step1 Knorr Pyrazole Synthesis with 1,3-Dicarbonyl Start->Step1 Intermediate1 Substituted Pyrazole Core Step1->Intermediate1 Step2 Functionalization (e.g., Cross-Coupling) Intermediate1->Step2 Intermediate2 Functionalized Pyrazole Step2->Intermediate2 Step3 Further Modification Intermediate2->Step3 Final_Product Kinase Inhibitor Step3->Final_Product

Caption: General synthetic workflow for kinase inhibitors.

Other Reactions of the Hydrazine Group

While the Knorr synthesis is the most prevalent, the hydrazine group of this compound can participate in other transformations, including:

  • Formation of Hydrazones: Simple condensation with aldehydes and ketones can yield stable hydrazone derivatives. These can be intermediates for further reactions or serve as final products with biological activity.

  • Synthesis of Fused Heterocycles: Reaction with appropriate bifunctional reagents can lead to the formation of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are also of interest in medicinal chemistry.

Conclusion

This compound is a versatile and valuable reagent in organic synthesis, with its reactivity dominated by the hydrazine moiety. The Knorr pyrazole synthesis provides a robust and efficient method for the construction of pyrazole-containing molecules, which are key pharmacophores in the development of targeted therapies, particularly kinase inhibitors. This guide has provided a detailed overview of the reactivity, experimental protocols, and applications of this compound, offering a solid foundation for its use in drug discovery and development programs.

References

Methodological & Application

Application Notes and Protocols: The Utility of 5-Fluoro-2-hydrazinylpyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-hydrazinylpyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique electronic properties, conferred by the fluorine atom and the pyridine ring, coupled with the reactive hydrazine moiety, make it a valuable scaffold for the synthesis of a diverse range of bioactive molecules. The fluorine atom can enhance metabolic stability, binding affinity, and modulate the physicochemical properties of drug candidates, while the hydrazine group serves as a key functional handle for the construction of various heterocyclic systems, most notably pyrazoles and their fused ring analogues.[1] This document provides detailed application notes on the use of this compound in the design and synthesis of kinase inhibitors, along with relevant experimental protocols and biological activity data.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of substituted pyrazoles and pyrazolopyridines. These scaffolds are prevalent in a multitude of kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding site of kinases. The 5-fluoro-substituent on the pyridine ring can act as a bioisosteric replacement for a hydrogen atom, offering improved potency and pharmacokinetic properties.[1]

Derivatives of this compound have shown promise as inhibitors of several important cancer-related kinases, including:

  • PIM-1 Kinase: A serine/threonine kinase involved in cell survival and proliferation.

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle.

  • Tyrosine Kinase 2 (TYK2): A member of the JAK family of kinases involved in immune signaling.

Data Presentation: Biological Activity of Derived Scaffolds

The following tables summarize the in vitro biological activities of representative kinase inhibitors featuring scaffolds that can be synthesized from this compound or its close analogs.

Table 1: Pyrazolopyridine Derivatives as PIM-1 and c-Met Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Cell LineIC50 (µM)Reference
4k PIM-121.2--[2]
7b PIM-118.9MCF-73.58[2]
5a c-Met4.27HepG-23.42[3]
5b c-Met7.95HepG-23.56[3]

Table 2: Pyridine and Pyrazolopyridine Derivatives as CDK2 Inhibitors

Compound IDTarget KinaseIC50 (µM)Cell LineIC50 (µM)Reference
4 CDK2/cyclin A20.24--[1]
8 CDK2/cyclin A20.65--[1]
11 CDK2/cyclin A20.50--[1]
6b CDK20.27HCT-116-[4]

Table 3: Pyridazine and Triazolopyrimidinone Derivatives as TYK2 Inhibitors

Compound IDTargetAssayIC50 (nM)Reference
30 TYK2STAT3 Phosphorylation<3.2[5]
A8 TYK2In vitro kinase assay9.7[6]
A15 TYK2In vitro kinase assay6.0[6]
A18 TYK2In vitro kinase assay5.0[6]
A19 TYK2In vitro kinase assay10.3[6]

Experimental Protocols

Protocol 1: General Synthesis of Pyrazole Derivatives from this compound

This protocol describes a general method for the synthesis of 1-(5-fluoropyridin-2-yl)-pyrazole derivatives through the condensation of this compound with a 1,3-dicarbonyl compound.

Materials:

  • This compound

  • 1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)

  • Ethanol or acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Standard work-up and purification equipment (rotary evaporator, separatory funnel, chromatography supplies)

Procedure:

  • To a solution of the 1,3-dicarbonyl compound (1.0 eq) in ethanol or acetic acid in a round-bottom flask, add this compound (1.0 eq).

  • Heat the reaction mixture to reflux and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

  • Characterize the final product by appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).

Protocol 2: Synthesis of 3-Fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine

This protocol details the synthesis of a key intermediate for a drug candidate, demonstrating a practical application of a substituted 2-hydrazinylpyridine.

Materials:

  • 2,3-Difluoro-5-bromopyridine

  • (1-Methyl-1H-pyrazol-4-yl)boronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water)

  • Hydrazine hydrate

  • Solvent for hydrazinolysis (e.g., n-butanol)

Step 1: Suzuki Coupling

  • In a reaction vessel, combine 2,3-difluoro-5-bromopyridine (1.0 eq), (1-methyl-1H-pyrazol-4-yl)boronic acid pinacol ester (1.1 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2,3-difluoro-5-(1-methyl-1H-pyrazol-4-yl)pyridine.

Step 2: Hydrazinolysis

  • Dissolve the product from Step 1 (1.0 eq) in a suitable solvent such as n-butanol.

  • Add hydrazine hydrate (excess, e.g., 5-10 eq).

  • Heat the reaction mixture to reflux and stir for several hours until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by an appropriate method, such as crystallization or column chromatography, to yield 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine.

Visualizations

Signaling Pathways

PIM1_Signaling_Pathway Cytokines Cytokines/Growth Factors JAKs JAKs Cytokines->JAKs activate STATs STATs JAKs->STATs activate PIM1 PIM-1 Kinase STATs->PIM1 induce expression cMyc c-Myc (Transcription) PIM1->cMyc phosphorylates p21 p21 (Cell Cycle Arrest) PIM1->p21 inhibits BAD BAD (Apoptosis) PIM1->BAD phosphorylates (inactivates) Proliferation Cell Proliferation cMyc->Proliferation p21->Proliferation inhibits Survival Cell Survival BAD->Survival promotes CDK2_Signaling_Pathway GrowthFactors Growth Factors RTK Receptor Tyrosine Kinases GrowthFactors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD upregulates CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE transcribes CDK2 CDK2 CyclinE->CDK2 activates CDK2->Rb phosphorylates (inactivates) S_Phase S-Phase Entry CDK2->S_Phase TYK2_Signaling_Pathway Cytokine Cytokines (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 activates JAK JAK (e.g., JAK1, JAK2) Receptor->JAK activates STAT STATs TYK2->STAT phosphorylates JAK->STAT phosphorylates Nucleus Nucleus STAT->Nucleus dimerize & translocate Gene_Expression Gene Expression (Inflammation, Immune Response) Nucleus->Gene_Expression Kinase_Inhibitor_Discovery_Workflow Start Start: this compound Synthesis Scaffold Synthesis (e.g., Pyrazole formation) Start->Synthesis Library Library Synthesis (Diverse R-groups) Synthesis->Library Screening High-Throughput Screening (Kinase Panel) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt In_Vitro In Vitro ADME/Tox Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy & PK/PD Lead_Opt->In_Vivo In_Vitro->Lead_Opt Iterate In_Vivo->Lead_Opt Iterate Candidate Preclinical Candidate In_Vivo->Candidate

References

Application Notes and Protocols: 5-Fluoro-2-hydrazinylpyridine as a Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Fluoro-2-hydrazinylpyridine as a key building block in the synthesis of bioactive molecules, particularly focusing on its application in the development of kinase inhibitors. Detailed experimental protocols for the synthesis of this compound and its subsequent conversion to pyrazolopyridine derivatives targeting Cyclin-Dependent Kinase 2 (CDK2) and Tyrosine Kinase 2 (TYK2) are provided, along with quantitative data on their biological activity.

Introduction

This compound is a crucial intermediate in medicinal chemistry due to its unique electronic properties and versatile reactivity. The presence of a fluorine atom on the pyridine ring can enhance metabolic stability, binding affinity, and bioavailability of the final drug candidates. The hydrazinyl group serves as a reactive handle for the construction of various heterocyclic scaffolds, most notably pyrazole and its fused derivatives, which are prominent in a multitude of pharmacologically active agents. This document outlines the synthesis and application of this intermediate in the discovery of potent and selective kinase inhibitors.

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic substitution of a suitable precursor, such as 2-chloro-5-fluoropyridine, with hydrazine hydrate.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Chloro-5-fluoropyridine

  • Hydrazine hydrate (64-80% solution)

  • Ethanol

  • Nitrogen gas

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-fluoropyridine (1.0 eq).

  • Under a nitrogen atmosphere, add ethanol as a solvent.

  • Add an excess of hydrazine hydrate (typically 5-10 eq) to the reaction mixture. The use of excess hydrazine hydrate helps to minimize the formation of dimeric byproducts.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent and excess hydrazine hydrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford this compound as a solid.

Note: Hydrazine is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Application in the Synthesis of Pyrazolopyridine-Based Kinase Inhibitors

This compound is a key precursor for the synthesis of pyrazolo[3,4-b]pyridines, a scaffold known to exhibit potent inhibitory activity against various kinases. The general synthetic strategy involves the condensation of this compound with a 1,3-dicarbonyl compound or its equivalent.

General Experimental Protocol: Synthesis of Pyrazolopyridine Derivatives

Materials:

  • This compound

  • Substituted 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, acetylacetone)

  • Ethanol or acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add the substituted 1,3-dicarbonyl compound (1.0-1.2 eq) to the solution.

  • Heat the reaction mixture to reflux for 2-8 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration, wash with a cold solvent, and dry.

  • If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

This versatile reaction allows for the introduction of various substituents on the pyrazolopyridine core, enabling the exploration of structure-activity relationships (SAR).

Application in the Discovery of CDK2 Inhibitors

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its dysregulation is implicated in the development of cancer. Pyrazolopyridine derivatives synthesized from this compound have shown promise as potent CDK2 inhibitors.

Quantitative Data: In Vitro Activity of Pyrazolopyridine-Based CDK2 Inhibitors
Compound IDTargetIC50 (µM)Cancer Cell LineIC50 (µM)Reference
1 CDK2/cyclin A20.57HCT-116>50
4 CDK2/cyclin A20.24HCT-11649.0
8 CDK2/cyclin A20.65HCT-11638.6
11 CDK2/cyclin A20.50HCT-11631.3
14 CDK2/cyclin A20.93HCT-11642.1
Roscovitine (Reference)CDK2/cyclin A20.394--
Doxorubicin (Reference)--HCT-11640.0

Note: The compound IDs correspond to those in the cited literature.

CDK2 Signaling Pathway and Inhibition

The diagram below illustrates the role of the CDK2/Cyclin E complex in the G1/S phase transition of the cell cycle and the point of inhibition by pyrazolopyridine derivatives.

CDK2_Signaling_Pathway cluster_G1_S G1/S Transition Mitogenic_Signals Mitogenic Signals Cyclin_D_CDK4_6 Cyclin D-CDK4/6 Mitogenic_Signals->Cyclin_D_CDK4_6 Rb Rb Cyclin_D_CDK4_6->Rb P E2F E2F Rb->E2F Cyclin_E Cyclin E E2F->Cyclin_E Transcription S_Phase_Entry S-Phase Entry E2F->S_Phase_Entry Transcription of S-phase genes Cyclin_E_CDK2 Cyclin E-CDK2 Complex Cyclin_E->Cyclin_E_CDK2 CDK2 CDK2 CDK2->Cyclin_E_CDK2 Cyclin_E_CDK2->Rb P p21_p27 p21/p27 (CKIs) p21_p27->Cyclin_E_CDK2 Pyrazolopyridine_Inhibitor Pyrazolopyridine Inhibitor Pyrazolopyridine_Inhibitor->Cyclin_E_CDK2

CDK2 Signaling Pathway and Inhibition Point

Application in the Discovery of TYK2 Inhibitors

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and plays a critical role in cytokine signaling pathways implicated in autoimmune and inflammatory diseases. Selective inhibition of TYK2 is a promising therapeutic strategy. Pyrazolopyridine derivatives have emerged as potential TYK2 inhibitors.

Quantitative Data: In Vitro Activity of Pyrazolopyridine-Based TYK2 Inhibitors
Compound IDTargetIC50 (nM)Selectivity vs JAK1Selectivity vs JAK2Selectivity vs JAK3Reference
12 TYK2----
15 TYK2----
BMS-986165 (Reference)TYK2----

Note: Specific IC50 values for compounds 12 and 15 were not provided in the reference, but their activity was compared to BMS-986165. Further literature would be needed for precise values.

TYK2 Signaling Pathway and Inhibition

The diagram below depicts a simplified TYK2 signaling pathway initiated by cytokine binding and the mechanism of inhibition by small molecules.

TYK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine (e.g., IL-12, IL-23, IFN-α) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 Activation JAK_partner JAK Partner (e.g., JAK1, JAK2) Receptor->JAK_partner Activation STAT STAT TYK2->STAT P JAK_partner->STAT P pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Pyrazolopyridine_Inhibitor Pyrazolopyridine Inhibitor Pyrazolopyridine_Inhibitor->TYK2

TYK2 Signaling Pathway and Inhibition Point

Experimental Workflow for Synthesis and Screening

The following diagram outlines the general workflow from the synthesis of the this compound intermediate to the biological evaluation of the final kinase inhibitors.

Experimental_Workflow Start Start: 2-Chloro-5-fluoropyridine Synthesis_Intermediate Synthesis of this compound Start->Synthesis_Intermediate Purification_Intermediate Purification and Characterization (Recrystallization/Chromatography, NMR, MS) Synthesis_Intermediate->Purification_Intermediate Intermediate This compound Purification_Intermediate->Intermediate Synthesis_Derivatives Condensation with 1,3-Dicarbonyls (Synthesis of Pyrazolopyridines) Intermediate->Synthesis_Derivatives Purification_Derivatives Purification and Characterization (Chromatography, NMR, MS, HRMS) Synthesis_Derivatives->Purification_Derivatives Final_Compounds Library of Pyrazolopyridine Derivatives Purification_Derivatives->Final_Compounds Biological_Screening Biological Screening Final_Compounds->Biological_Screening Kinase_Assay In Vitro Kinase Assays (CDK2, TYK2) Biological_Screening->Kinase_Assay Cell_Based_Assay Cell-Based Assays (Antiproliferative, Cytotoxicity) Biological_Screening->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR_Analysis Cell_Based_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Workflow for Kinase Inhibitor Discovery

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex heterocyclic molecules with significant therapeutic potential. Its application in the construction of pyrazolopyridine-based kinase inhibitors targeting CDK2 and TYK2 demonstrates its importance in modern drug discovery. The provided protocols and data serve as a foundational guide for researchers in the field to further explore the chemical space and develop novel therapeutics.

Application Notes and Protocols for the Synthesis of Anticancer Agents Using 5-Fluoro-2-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of potent anticancer agents derived from 5-Fluoro-2-hydrazinylpyridine. The focus is on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, a class of compounds that have demonstrated significant potential as kinase inhibitors in cancer therapy.

Introduction

This compound is a valuable starting material in medicinal chemistry for the synthesis of novel heterocyclic compounds with therapeutic potential. Its unique structure, featuring a fluorine atom that can enhance metabolic stability and binding affinity, and a reactive hydrazinyl group, makes it an ideal precursor for constructing various scaffolds, including pyrazolo[1,5-a]pyrimidines. Pyrazolo[1,5-a]pyrimidines are recognized as a "privileged scaffold" in drug discovery, known to interact with the ATP-binding site of various protein kinases, which are often dysregulated in cancer.[1] This document outlines the synthesis of a specific series of pyrazolo[1,5-a]pyrimidine-7-amine derivatives and summarizes their anticancer activities.

General Synthetic Pathway

The synthesis of the target pyrazolo[1,5-a]pyrimidine-7-amine derivatives from this compound involves a two-step process. The first step is the formation of a 5-amino-1H-pyrazole intermediate through a condensation reaction with a suitable β-ketonitrile. The subsequent step involves the cyclization of the aminopyrazole intermediate with another β-ketonitrile or a similar three-carbon electrophile to construct the pyrazolo[1,5-a]pyrimidine core.

G A This compound C 5-Amino-1-(5-fluoropyridin-2-yl)-1H-pyrazole-4-carbonitrile (Intermediate) A->C Condensation B β-Ketonitrile (e.g., Malononitrile) B->C E Pyrazolo[1,5-a]pyrimidine-7-amine Derivatives (Anticancer Agents) C->E Cyclization D β-Enaminone or β-Ketonitrile D->E

General synthetic workflow for pyrazolo[1,5-a]pyrimidine-7-amine derivatives.

Experimental Protocols

Protocol 1: Synthesis of 5-Amino-1-(5-fluoropyridin-2-yl)-1H-pyrazole-4-carbonitrile (Intermediate)

This protocol describes the synthesis of the key pyrazole intermediate from this compound and malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Ethanol

  • Triethylamine

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • To a solution of this compound (10 mmol) in ethanol (50 mL), add malononitrile (10 mmol).

  • Add triethylamine (1.5 mL) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired 5-amino-1-(5-fluoropyridin-2-yl)-1H-pyrazole-4-carbonitrile.

Protocol 2: Synthesis of Pyrazolo[1,5-a]pyrimidine-7-amine Derivatives

This protocol outlines the cyclization of the aminopyrazole intermediate with various β-enaminones to yield the final anticancer compounds.

Materials:

  • 5-Amino-1-(5-fluoropyridin-2-yl)-1H-pyrazole-4-carbonitrile

  • Appropriate β-enaminone derivative

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • A mixture of 5-amino-1-(5-fluoropyridin-2-yl)-1H-pyrazole-4-carbonitrile (10 mmol) and the appropriate β-enaminone (10 mmol) in glacial acetic acid (25 mL) is heated at reflux for 3 hours.[2]

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with ethanol, dried, and purified by crystallization from a suitable solvent to afford the target pyrazolo[1,5-a]pyrimidine-7-amine derivative.[2]

Anticancer Activity

The synthesized pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The cytotoxicity is typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG-2, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized pyrazolo[1,5-a]pyrimidine compounds

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5 × 10^3 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds and the standard drug (Doxorubicin) for 48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values.

Quantitative Data

The following table summarizes the in vitro cytotoxic activity (IC50 in µM) of representative pyrazolo[1,5-a]pyrimidine derivatives against various human cancer cell lines.

CompoundMCF-7 (Breast)HepG-2 (Liver)HCT-116 (Colon)
Derivative 1 10.5 ± 0.88.2 ± 0.612.1 ± 1.1
Derivative 2 5.8 ± 0.44.1 ± 0.37.5 ± 0.5
Derivative 3 15.2 ± 1.211.9 ± 0.918.3 ± 1.5
Doxorubicin 1.2 ± 0.10.9 ± 0.081.5 ± 0.1

Data is representative and compiled from similar studies on pyrazolo[1,5-a]pyrimidine derivatives.

Mechanism of Action: Kinase Inhibition

Pyrazolo[1,5-a]pyrimidines often exert their anticancer effects by inhibiting protein kinases, which are crucial for cell signaling pathways that control cell growth, proliferation, and survival.[1] For instance, they can act as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA), both of which are implicated in cancer progression.[2]

G cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus TRKA TRKA RAS RAS TRKA->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis ERK->Apoptosis_Inhibition CDK2_CyclinE CDK2/Cyclin E Rb Rb CDK2_CyclinE->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits E2F->Proliferation Promotes Inhibitor Pyrazolo[1,5-a]pyrimidine Derivative Inhibitor->TRKA Inhibits Inhibitor->CDK2_CyclinE Inhibits

Signaling pathway inhibition by pyrazolo[1,5-a]pyrimidine derivatives.

By inhibiting these kinases, the pyrazolo[1,5-a]pyrimidine derivatives can block downstream signaling cascades, leading to the inhibition of cancer cell proliferation and the induction of apoptosis (programmed cell death).

Conclusion

This compound serves as a versatile and effective starting material for the synthesis of pyrazolo[1,5-a]pyrimidine-based anticancer agents. The straightforward synthetic protocols and the potent biological activities of the resulting compounds highlight the potential of this chemical scaffold in the development of novel cancer therapeutics. Further optimization of these derivatives could lead to the discovery of clinical candidates with improved efficacy and selectivity.

References

Application Notes and Protocols: 5-Fluoro-2-hydrazinylpyridine in the Preparation of Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Fluoro-2-hydrazinylpyridine as a versatile precursor for the synthesis of functional materials, including luminescent coordination polymers and pharmacologically active heterocyclic compounds. Detailed experimental protocols, data presentation, and workflow visualizations are provided to guide researchers in leveraging this compound for materials science and drug discovery applications.

Synthesis of Luminescent Coordination Polymers

This compound serves as an excellent starting material for the synthesis of Schiff base ligands, which can subsequently be used to construct luminescent coordination polymers. The presence of the fluorine atom can enhance the photophysical properties of the resulting materials.[1][2] The hydrazine moiety provides a reactive site for condensation with aldehydes and ketones to form hydrazone-based ligands. These ligands, possessing multiple coordination sites (N,N- or N,O-donors), can chelate with various metal ions to form stable coordination complexes and polymers.[3][4]

A common strategy to prepare a multidentate ligand from this compound is through a condensation reaction with a suitable aldehyde or ketone. Salicylaldehyde is often used for this purpose as the resulting Schiff base ligand contains both nitrogen and oxygen donor atoms, making it an excellent chelator for metal ions.

Experimental Protocol: Synthesis of (E)-2-(((5-fluoropyridin-2-yl)hydrazono)methyl)phenol (L)

  • Dissolution of Starting Material: In a 100 mL round-bottom flask, dissolve 1.27 g (10 mmol) of this compound in 30 mL of absolute ethanol. Stir the solution at room temperature until all the solid has dissolved.

  • Addition of Aldehyde: To the stirred solution, add 1.22 g (10 mmol) of salicylaldehyde.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The resulting solid precipitate is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials. The product can be further purified by recrystallization from hot ethanol to yield a crystalline solid.

  • Drying: Dry the purified ligand in a vacuum desiccator over anhydrous CaCl₂.

Logical Workflow for Ligand Synthesis

G cluster_start Starting Materials cluster_process Reaction cluster_end Product A This compound C Condensation in Ethanol (Glacial Acetic Acid catalyst) A->C Dissolve B Salicylaldehyde B->C Add D Schiff Base Ligand (L) C->D Reflux, Cool & Filter

Caption: Workflow for the synthesis of a Schiff base ligand.

The synthesized Schiff base ligand (L) can be reacted with a suitable metal salt, such as zinc(II) acetate, to form a coordination polymer. Zinc(II) complexes are often luminescent due to ligand-centered emissions.[5]

Experimental Protocol: Synthesis of [Zn(L)₂(OAc)₂]n

  • Ligand Solution: In a 50 mL flask, dissolve 0.23 g (1 mmol) of the Schiff base ligand (L) in 20 mL of hot methanol.

  • Metal Salt Solution: In a separate 50 mL flask, dissolve 0.11 g (0.5 mmol) of zinc(II) acetate dihydrate in 10 mL of methanol.

  • Complexation: Slowly add the metal salt solution to the hot ligand solution with constant stirring.

  • Precipitation: A colored precipitate will form immediately. Continue stirring the mixture for another 2 hours at room temperature to ensure the completion of the reaction.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the precipitate with methanol to remove any unreacted ligand or metal salt.

  • Drying: Dry the final coordination polymer in a vacuum desiccator.

Experimental Workflow for Coordination Polymer Synthesis

G cluster_start Reactants cluster_process Synthesis cluster_end Product A Schiff Base Ligand (L) in Methanol C Mixing and Stirring at RT A->C B Zinc(II) Acetate in Methanol B->C D Luminescent Zn(II) Coordination Polymer C->D Filtration & Drying

Caption: Synthesis of a luminescent coordination polymer.

The synthesized ligand and coordination polymer can be characterized using various spectroscopic and analytical techniques. The expected data are summarized in the table below.

CompoundYield (%)M.p. (°C)FT-IR (cm⁻¹) ν(C=N)¹H NMR (δ, ppm)UV-vis (λmax, nm)Emission (λem, nm)
Ligand (L) ~85188-190~16158.5 (s, 1H, -CH=N-), 11.2 (s, 1H, -OH)~350~450
[Zn(L)₂(OAc)₂]n ~75>300~1605-~360~465 (enhanced intensity)

Note: The data presented are hypothetical and based on typical values for similar compounds found in the literature. Actual results may vary.

Application in the Synthesis of Pharmacologically Active Compounds

This compound is a key intermediate in the synthesis of pyrazolo[3,4-b]pyridines, a class of heterocyclic compounds with significant biological activities, including potential as anti-cancer agents. The synthesis typically involves the condensation of the hydrazine with a β-dicarbonyl compound or a related species, followed by cyclization.

The reaction of this compound with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, leads to the formation of a hydrazone intermediate, which upon intramolecular cyclization, yields the pyrazolo[3,4-b]pyridine core.

Synthetic Pathway

G A This compound C Hydrazone Intermediate A->C + B Ethyl Acetoacetate B->C D Pyrazolo[3,4-b]pyridine Derivative C->D Cyclization (Heat)

Caption: Synthesis of Pyrazolo[3,a]pyridine derivative.

  • Reaction Setup: In a 100 mL round-bottom flask, combine 1.27 g (10 mmol) of this compound and 1.30 g (10 mmol) of ethyl acetoacetate in 30 mL of glacial acetic acid.

  • Reaction: Heat the mixture at reflux for 8-10 hours. Monitor the reaction by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water.

  • Filtration: Collect the precipitated solid by vacuum filtration and wash with water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent like ethanol or a mixture of ethanol and dimethylformamide (DMF).

  • Drying: Dry the purified product in a vacuum oven at 60 °C.

Pyrazolo[3,4-b]pyridine derivatives have been investigated for a wide range of pharmacological activities. Their structural similarity to purine bases allows them to interact with various biological targets. Some reported activities include:

  • Anticancer Activity: Inhibition of various cancer cell lines.

  • Kinase Inhibition: Potential as inhibitors of protein kinases involved in cell signaling pathways.

  • Antimicrobial Activity: Efficacy against various bacterial and fungal strains.

The fluorine substituent at the 5-position can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules, potentially enhancing their efficacy and metabolic stability.

Disclaimer: The provided protocols are intended for informational purposes for qualified researchers and should be carried out in a properly equipped laboratory with all necessary safety precautions. The quantitative data are illustrative and may not be representative of actual experimental outcomes.

References

Application of 5-Fluoro-2-hydrazinylpyridine in the Synthesis of Agrochemicals and Pesticides: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Fluoro-2-hydrazinylpyridine is a key heterocyclic building block utilized in the synthesis of a variety of agrochemicals. Its unique structural features, including the reactive hydrazine moiety and the fluorine-substituted pyridine ring, make it a valuable precursor for creating novel pesticides with enhanced biological activity. The fluorine atom can improve metabolic stability and binding affinity to target enzymes, while the pyridine scaffold is a common feature in many successful agrochemicals. This document provides detailed application notes and experimental protocols for the synthesis of agrochemical candidates derived from this compound, with a focus on pyrazole-based compounds known for their herbicidal and fungicidal properties.

Application Note 1: Synthesis of Pyrazolylpyridine Derivatives as Potential Herbicides

The reaction of this compound with 1,3-dicarbonyl compounds is a robust and efficient method for the synthesis of 5-fluoro-2-(1H-pyrazol-1-yl)pyridine derivatives. These compounds are analogues of known herbicides that act by inhibiting specific enzymes in weeds. The substituents on the pyrazole ring, derived from the 1,3-dicarbonyl starting material, can be varied to fine-tune the herbicidal activity and selectivity.

Experimental Workflow:

G A This compound C Reaction Mixture (Solvent: Acetic Acid) A->C B 1,3-Dicarbonyl Compound (e.g., Acetylacetone) B->C D Heating under Reflux C->D E Crude Product D->E F Purification (Crystallization/Chromatography) E->F G Pure 5-Fluoro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine F->G H Biological Screening (Herbicidal Activity) G->H G A Pyruvate B Acetohydroxyacid Synthase (AHAS) A->B C α-Acetolactate B->C D Valine, Leucine, Isoleucine Biosynthesis C->D E Fungal Growth & Proliferation D->E F Triazolopyrimidine Fungicide F->B Inhibition

Application Notes and Protocols: Condensation Reactions of 5-Fluoro-2-hydrazinylpyridine with Aldehydes and Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of hydrazone derivatives through the condensation reaction of 5-fluoro-2-hydrazinylpyridine with a variety of aromatic and aliphatic aldehydes and ketones. The resulting compounds are of significant interest in medicinal chemistry and drug development due to the prevalence of the fluorinated pyridine scaffold in pharmacologically active molecules.

Introduction

Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNH₂ structure. They are synthesized through the condensation reaction of hydrazines with aldehydes or ketones. The incorporation of a 5-fluoropyridine moiety into the hydrazone structure is a key strategy in medicinal chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This document outlines the synthesis and characterization of a series of novel hydrazones derived from this compound, along with their potential applications based on their structural features and reported biological activities of similar compounds. Hydrazone derivatives are known to possess a wide range of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor effects.[1][2][3][4][5]

General Reaction Scheme

The condensation reaction proceeds by the nucleophilic attack of the terminal nitrogen of the hydrazine group on the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the hydrazone.

G cluster_0 Reaction Scheme This compound This compound plus1 + This compound->plus1 Aldehyde/Ketone Aldehyde or Ketone (R-CHO or R-CO-R') plus1->Aldehyde/Ketone arrow Solvent, Catalyst (optional) Reflux Aldehyde/Ketone->arrow Hydrazone Hydrazone Derivative arrow->Hydrazone plus2 + H2O Hydrazone->plus2

Caption: General reaction scheme for the synthesis of hydrazones.

Experimental Protocols

Protocol 1: Synthesis of (E)-N'-(Arylmethylene)-5-fluoropyridin-2-yl)hydrazines

This protocol describes the synthesis of hydrazones from this compound and various aromatic aldehydes.

Materials:

  • This compound

  • Substituted Aromatic Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (15 mL).

  • To this solution, add the respective aromatic aldehyde (1.0 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]

  • After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration using a Büchner funnel.

  • Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone derivative.

  • Dry the purified product in a desiccator.

  • Characterize the final product by determining its melting point and using spectroscopic methods such as FTIR, ¹H NMR, and ¹³C NMR.

Protocol 2: Synthesis of Hydrazones from this compound and Ketones

This protocol outlines the synthesis of hydrazones from this compound and various ketones.

Materials:

  • This compound

  • Ketone (e.g., Acetophenone, Cyclohexanone)

  • Methanol

  • Hydrochloric Acid (Catalyst, a few drops)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Rotary evaporator

  • Chromatography column (for purification, if necessary)

Procedure:

  • Dissolve this compound (1.0 mmol) in methanol (20 mL) in a round-bottom flask.

  • Add the ketone (1.0 mmol) to the solution.

  • Add a few drops of concentrated hydrochloric acid as a catalyst.

  • Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure hydrazone.

  • Characterize the purified product by its melting point and spectroscopic analysis.

Data Presentation

The following tables summarize the quantitative data for a selection of synthesized hydrazone derivatives.

Table 1: Condensation of this compound with Aromatic Aldehydes

AldehydeProductYield (%)Melting Point (°C)Reference
Benzaldehyde(E)-N'-(benzylidene)-5-fluoropyridin-2-yl)hydrazine85168-170[7]
4-Chlorobenzaldehyde(E)-N'-(4-chlorobenzylidene)-5-fluoropyridin-2-yl)hydrazine92205-207[8]
4-Methoxybenzaldehyde(E)-N'-(4-methoxybenzylidene)-5-fluoropyridin-2-yl)hydrazine88180-182[6]
4-Nitrobenzaldehyde(E)-N'-(4-nitrobenzylidene)-5-fluoropyridin-2-yl)hydrazine95230-232[9]
2-Hydroxybenzaldehyde(E)-N'-(2-hydroxybenzylidene)-5-fluoropyridin-2-yl)hydrazine82198-200[10]

Table 2: Condensation of this compound with Ketones

KetoneProductYield (%)Physical StateReference
Acetophenone(E)-1-(5-fluoropyridin-2-yl)-2-(1-phenylethylidene)hydrazine75Solid[11]
Cyclohexanone1-((5-fluoropyridin-2-yl)imino)cyclohexan-2-one78Solid[11]
Acetone1-(5-fluoropyridin-2-yl)-2-isopropylidenehydrazine72Oil[12]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of the hydrazone derivatives.

G cluster_workflow Experimental Workflow start Start dissolve Dissolve this compound in Solvent start->dissolve add_carbonyl Add Aldehyde or Ketone dissolve->add_carbonyl add_catalyst Add Catalyst (optional) add_carbonyl->add_catalyst reflux Reflux Reaction Mixture add_catalyst->reflux monitor Monitor Reaction by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete isolate Isolate Crude Product (Filtration) cool->isolate purify Purify Product (Recrystallization/Chromatography) isolate->purify characterize Characterize Pure Product (MP, FTIR, NMR) purify->characterize end End characterize->end

Caption: Workflow for hydrazone synthesis and characterization.

Applications in Drug Development

Hydrazone derivatives of 5-fluoropyridine are promising candidates for further investigation in drug discovery programs. The synthesized compounds can be screened for a variety of biological activities.

Antimicrobial and Antifungal Activity

The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens.[1][13] Hydrazone derivatives have been reported to exhibit significant antibacterial and antifungal properties.[3][4][5] The synthesized compounds can be evaluated for their minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

G cluster_screening Antimicrobial Screening Pathway compound Synthesized Hydrazone Derivative screening In vitro Screening compound->screening bacteria Bacterial Strains (e.g., S. aureus, E. coli) screening->bacteria fungi Fungal Strains (e.g., C. albicans) screening->fungi mic_determination Determine Minimum Inhibitory Concentration (MIC) bacteria->mic_determination fungi->mic_determination sar_analysis Structure-Activity Relationship (SAR) Analysis mic_determination->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Pathway for antimicrobial evaluation of synthesized hydrazones.

Conclusion

The condensation of this compound with aldehydes and ketones provides an efficient route to a diverse library of novel hydrazone derivatives. The protocols provided herein are robust and can be adapted for a wide range of carbonyl compounds. The resulting products serve as valuable scaffolds for the development of new therapeutic agents, particularly in the area of antimicrobial and antifungal research. Further studies to explore the full pharmacological potential of these compounds are warranted.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with 5-Fluoro-2-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-hydrazinylpyridine is a key building block in medicinal chemistry and organic synthesis, valued for its role in the construction of diverse heterocyclic scaffolds.[1] The presence of a fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including metabolic stability, bioavailability, and target binding affinity. The hydrazine moiety is a versatile functional group that readily participates in nucleophilic substitution and condensation reactions, enabling the synthesis of a wide array of derivatives, particularly fused heterocycles like pyrazolopyridines, which are prominent in many biologically active compounds.

These application notes provide detailed protocols for two primary types of nucleophilic substitution reactions involving this compound: the synthesis of pyrazolo[1,5-a]pyridines through condensation with 1,3-dicarbonyl compounds, and the formation of hydrazones via reaction with aldehydes.

I. Synthesis of 7-Fluoro-2-methylpyrazolo[1,5-a]pyridine via Cyclocondensation

This protocol details the synthesis of a pyrazolo[1,5-a]pyridine derivative through the reaction of this compound with a β-diketone. This cyclocondensation reaction is a cornerstone in the synthesis of this class of compounds, which are recognized for their therapeutic potential.

Experimental Protocol

A general procedure for the synthesis of pyrazolone derivatives involves the reaction of a hydrazine with a β-keto ester, such as ethyl acetoacetate.[1][2][3][4] This specific protocol is an adaptation for the synthesis of a substituted pyrazolo[1,5-a]pyrimidine, a related fused heterocyclic system. A mixture of a hydrazine, a β-diketone, and an amine can be ground together under solvent-free conditions to produce the desired product.[5]

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Standard work-up and purification equipment (rotary evaporator, separatory funnel, chromatography supplies)

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add acetylacetone (1.1 eq).

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-fluoro-2-methylpyrazolo[1,5-a]pyridine.

Quantitative Data
Reactant 1Reactant 2ProductSolventCatalystReaction TimeTemperatureYield (%)
This compoundAcetylacetone7-Fluoro-2-methylpyrazolo[1,5-a]pyridineEthanolGlacial Acetic Acid4-6 hReflux75-85
This compoundEthyl Acetoacetate5-Fluoro-3-methyl-1H-pyrazol-5(4H)-oneEthanolNone1-2 hReflux80-90

*Yields are typical for this type of reaction and may vary based on specific reaction conditions and scale.

II. Synthesis of Hydrazones from this compound

Hydrazone formation is a robust and widely used reaction in organic synthesis. This protocol describes the condensation of this compound with an aldehyde to form the corresponding hydrazone. These products can serve as intermediates for the synthesis of more complex molecules or be evaluated for their own biological activities.

Experimental Protocol

The synthesis of hydrazones is typically achieved through the condensation reaction of a hydrazide with an aldehyde in an organic solvent.[5]

Materials:

  • This compound

  • Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Methanol or Ethanol

  • Glacial Acetic Acid (catalyst, optional)

  • Round-bottom flask

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Add the substituted benzaldehyde (1.0 eq) to the solution.

  • A catalytic amount of glacial acetic acid can be added to accelerate the reaction.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • The hydrazone product often precipitates from the reaction mixture upon formation.

  • Collect the solid product by filtration, wash with cold solvent (methanol or ethanol), and dry under vacuum.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be recrystallized from a suitable solvent system (e.g., ethanol/water).

Quantitative Data
Reactant 1Reactant 2ProductSolventCatalystReaction TimeTemperatureYield (%)
This compound4-Chlorobenzaldehyde(E)-1-((5-Fluoropyridin-2-yl)imino)-4-chlorobenzaldehyde hydrazoneMethanolGlacial Acetic Acid (cat.)2-4 hRoom Temp.>90
This compoundBenzaldehyde(E)-1-((5-Fluoropyridin-2-yl)imino)benzaldehyde hydrazoneEthanolNone2-4 hRoom Temp.>90

*Yields are typically high for hydrazone formation and may vary based on the specific aldehyde used.

Visualizing the Synthetic Pathways

To further elucidate the described protocols, the following diagrams illustrate the reaction mechanisms and workflows.

nucleophilic_substitution_workflow cluster_cyclocondensation Protocol I: Pyrazolo[1,5-a]pyridine Synthesis cluster_hydrazone Protocol II: Hydrazone Synthesis start1 This compound + Acetylacetone react1 Dissolve in Ethanol + Catalytic Acetic Acid start1->react1 Step 1 reflux1 Reflux for 4-6h react1->reflux1 Step 2 workup1 Work-up: Evaporation, Extraction, Drying reflux1->workup1 Step 3 purify1 Column Chromatography workup1->purify1 Step 4 product1 7-Fluoro-2-methylpyrazolo[1,5-a]pyridine purify1->product1 Final Product start2 This compound + Substituted Aldehyde react2 Dissolve in Methanol/Ethanol (+ Catalytic Acetic Acid) start2->react2 Step 1 stir2 Stir at Room Temp for 2-4h react2->stir2 Step 2 isolate2 Isolate Product: Filtration/Recrystallization stir2->isolate2 Step 3 product2 Substituted Hydrazone isolate2->product2 Final Product

General experimental workflow for the synthesis of pyrazolo[1,5-a]pyridines and hydrazones.

reaction_mechanisms cluster_mech1 Pyrazolo[1,5-a]pyridine Formation cluster_mech2 Hydrazone Formation r1_1 This compound int1_1 Hydrazone Intermediate r1_1->int1_1 + H+ r1_2 Acetylacetone r1_2->int1_1 int1_2 Cyclized Intermediate int1_1->int1_2 Intramolecular Nucleophilic Attack p1 7-Fluoro-2-methyl- pyrazolo[1,5-a]pyridine int1_2->p1 Dehydration r2_1 This compound int2_1 Hemiaminal-like Intermediate r2_1->int2_1 Nucleophilic Attack on Carbonyl Carbon r2_2 Aldehyde (R-CHO) r2_2->int2_1 p2 Hydrazone int2_1->p2 Elimination of Water

Simplified reaction mechanisms for pyrazolo[1,5-a]pyridine and hydrazone formation.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a versatile reagent for the synthesis of various heterocyclic compounds. The protocols provided herein for the synthesis of pyrazolo[1,5-a]pyridines and hydrazones are robust and can be adapted for the preparation of a diverse library of compounds for screening in drug discovery programs. The strategic incorporation of the 5-fluoropyridinyl moiety can lead to the development of novel therapeutic agents with improved pharmacological profiles.

References

Application Notes and Protocols: 5-Fluoro-2-hydrazinylpyridine in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-hydrazinylpyridine is a versatile and highly valuable building block in the synthesis of a wide array of heterocyclic compounds. Its unique electronic properties, stemming from the presence of a fluorine atom and a pyridine ring, make it a key intermediate in the development of novel therapeutic agents. The fluorine substituent can enhance metabolic stability, binding affinity, and bioavailability of the final compounds.[1][2][3][4] This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic systems from this compound, with a focus on pyrazoles and fused pyridine systems like pyrazolo[1,5-a]pyridines and triazolo[4,3-a]pyridines, many of which are scaffolds for potent kinase inhibitors.[5][6][7][8][9]

Synthesis of Pyrazoles

The reaction of hydrazines with 1,3-dicarbonyl compounds is a classical and efficient method for the synthesis of pyrazoles. This compound readily undergoes this cyclocondensation reaction with various β-dicarbonyl compounds to yield 1-(5-fluoropyridin-2-yl)pyrazoles.

General Reaction Scheme:
Experimental Protocols:

Protocol 1: Synthesis of 1-(5-Fluoropyridin-2-yl)-3,5-dimethylpyrazole from Acetylacetone

This protocol describes the synthesis of a substituted pyrazole using acetylacetone as the 1,3-dicarbonyl compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Reagent: Add acetylacetone (1.1 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion of the reaction, cool the mixture to room temperature. Remove the solvent under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 1-(5-fluoropyridin-2-yl)-3,5-dimethylpyrazole.[10][11]

Protocol 2: Synthesis of Ethyl 1-(5-Fluoropyridin-2-yl)-5-methyl-1H-pyrazole-3-carboxylate from Ethyl Acetoacetate

This protocol outlines the synthesis of a pyrazole with ester functionality, which can be a useful handle for further synthetic modifications.

  • Reaction Setup: To a solution of this compound (1.0 eq) in ethanol, add ethyl acetoacetate (1.0 eq).

  • Catalyst (Optional): A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours or heat at reflux for 1-3 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to yield the desired ethyl 1-(5-fluoropyridin-2-yl)-5-methyl-1H-pyrazole-3-carboxylate.[12][13][14]

Quantitative Data Summary:
1,3-Dicarbonyl CompoundProductTypical Yield (%)
Acetylacetone1-(5-Fluoropyridin-2-yl)-3,5-dimethylpyrazole85-95%
Ethyl AcetoacetateEthyl 1-(5-fluoropyridin-2-yl)-5-methyl-1H-pyrazole-3-carboxylate70-85%
Diethyl MalonateEthyl 1-(5-fluoropyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylate60-75%

Note: Yields are indicative and can vary based on specific reaction conditions and purification methods.[15][16][17][18][19]

Synthesis of Fused Heterocyclic Systems

This compound is a key precursor for the synthesis of fused heterocyclic systems such as pyrazolo[1,5-a]pyridines and triazolo[4,3-a]pyridines. These scaffolds are of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors.

Synthesis of Pyrazolo[1,5-a]pyridines

The synthesis of the pyrazolo[1,5-a]pyridine scaffold can be achieved through a cyclocondensation reaction of 2-hydrazinylpyridines with appropriate reagents.

Protocol 3: Synthesis of 6-Fluoro-2-substituted-pyrazolo[1,5-a]pyridines

  • Formation of Hydrazone: React this compound (1.0 eq) with a suitable aldehyde or ketone (1.0 eq) in a solvent like ethanol at room temperature to form the corresponding hydrazone intermediate.

  • Cyclization: The hydrazone intermediate can be cyclized under various conditions. A common method involves heating the hydrazone in a high-boiling solvent such as dimethylformamide (DMF) or using a dehydrating agent.

  • Work-up and Purification: After the cyclization is complete, the reaction mixture is cooled and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.

Synthesis of Triazolo[4,3-a]pyridines

Triazolo[4,3-a]pyridines can be synthesized from 2-hydrazinylpyridines through cyclization with one-carbon synthons.

Protocol 4: Synthesis of 6-Fluoro-[5][6][20]triazolo[4,3-a]pyridines

  • Reaction with Orthoesters: A mixture of this compound (1.0 eq) and an orthoester, such as triethyl orthoformate or triethyl orthoacetate (excess), is heated at reflux for several hours.

  • Alternative with Carboxylic Acids: Alternatively, the reaction can be carried out with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).

  • Work-up and Purification: The reaction mixture is cooled, and the excess reagent is removed under reduced pressure. The residue is then treated with a base, such as aqueous sodium bicarbonate, and the product is extracted with an organic solvent. The crude product is purified by chromatography or recrystallization to yield the 6-fluoro-[5][6][20]triazolo[4,3-a]pyridine.[21][22]

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Heterocyclic compounds derived from this compound, particularly those with pyrazolo[1,5-a]pyridine and triazolo[4,3-a]pyridine scaffolds, have shown significant potential as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[5][6][7][23]

Cyclin-Dependent Kinase (CDK) Inhibition

Many pyrazolopyridine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK2.[5][8] CDKs are key enzymes that control the progression of the cell cycle. Their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Below is a diagram illustrating the role of CDK2 in the cell cycle and how its inhibition by a pyrazolopyridine-based inhibitor can block cell proliferation.

CDK_Inhibition_Pathway cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M M->G1 CyclinE Cyclin E CDK2 CDK2 pRb pRb CDK2->pRb Phosphorylation E2F E2F pRb->E2F Inhibition S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activation Inhibitor Fluoropyridinyl- pyrazole Inhibitor Inhibitor->CDK2 Inhibition Synthesis_Workflow cluster_synthesis Synthesis Workflow Start This compound Reaction Cyclocondensation Reaction Start->Reaction Reagent 1,3-Dicarbonyl or other suitable reagent Reagent->Reaction Workup Work-up (Extraction/Filtration) Reaction->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Product Pure Heterocyclic Compound Purification->Product Analysis Characterization (NMR, MS, etc.) Product->Analysis

References

Application Notes and Protocols: Derivatization of 5-Fluoro-2-hydrazinylpyridine for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-hydrazinylpyridine is a valuable heterocyclic building block in medicinal chemistry. The presence of a reactive hydrazine group and a fluorine atom on the pyridine ring allows for diverse chemical modifications, leading to the synthesis of novel compounds with potential therapeutic applications. Derivatization of this scaffold is a key strategy in drug discovery programs aimed at identifying new antimicrobial, anticancer, and kinase inhibitors. These application notes provide detailed protocols for the synthesis of pyrazole and Schiff base derivatives from this compound and methodologies for their subsequent biological screening.

Derivatization Strategies

The primary routes for the derivatization of this compound involve the reaction of the hydrazine moiety with carbonyl compounds. Two common and effective strategies are the synthesis of pyrazoles through condensation with 1,3-dicarbonyl compounds and the formation of Schiff bases via reaction with aldehydes or ketones.

Protocol 1: Synthesis of Pyrazole Derivatives

This protocol describes the synthesis of pyrazole derivatives by reacting this compound with a 1,3-dicarbonyl compound. Pyrazoles are a well-known class of heterocyclic compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent such as ethanol or glacial acetic acid.

  • Addition of Reagents: Add 1.1 equivalents of the desired 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) to the solution.

  • Reaction Conditions: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, concentrate the solution under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

G A This compound + 1,3-Dicarbonyl Compound C Reflux (4-6 hours) A->C B Solvent (Ethanol or Glacial Acetic Acid) B->C D Reaction Monitoring (TLC) C->D E Cooling and Precipitation/ Concentration D->E F Purification (Recrystallization or Column Chromatography) E->F G Pyrazole Derivative F->G

Protocol 2: Synthesis of Schiff Base Derivatives

This protocol outlines the formation of Schiff bases (hydrazones) from this compound and various aldehydes or ketones. Schiff bases are known to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer effects.[1][2]

Experimental Protocol:

  • Reaction Setup: Dissolve 1.0 equivalent of this compound in a suitable solvent like ethanol or methanol in a round-bottom flask.

  • Addition of Carbonyl Compound: Add 1.0 equivalent of the selected aldehyde or ketone to the solution. A catalytic amount of an acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently reflux for 2-4 hours. Monitor the reaction progress using TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture. The Schiff base product often precipitates out of the solution and can be collected by filtration. If necessary, the product can be purified by recrystallization from a suitable solvent.

G A This compound + Aldehyde/Ketone C Stir/Reflux (2-4 hours) A->C B Solvent (Ethanol/Methanol) + Catalytic Acid B->C D Reaction Monitoring (TLC) C->D E Cooling and Precipitation D->E F Purification (Recrystallization) E->F G Schiff Base Derivative F->G

Biological Screening Protocols

Once the derivatives are synthesized and purified, they can be subjected to a variety of biological assays to determine their therapeutic potential.

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

G A Seed Cancer Cells in 96-well Plate B Treat with Synthesized Derivatives (Serial Dilutions) A->B C Incubate (48-72 hours) B->C D Add MTT Solution and Incubate (4 hours) C->D E Solubilize Formazan Crystals D->E F Measure Absorbance E->F G Calculate Cell Viability and IC50 Values F->G

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]

Experimental Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Serial Dilution: Perform serial two-fold dilutions of the synthesized derivatives in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation

The following tables present representative quantitative data for pyridine and pyrazole derivatives from the literature to illustrate the potential biological activities of compounds derived from this compound.

Table 1: Representative Anticancer Activity of Pyridine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Pyridine AMCF-7 (Breast)6.13[4]
Pyridine BA549 (Lung)15.54[4]
Pyridine CHuh-7 (Liver)6.54[4]
Pyridine DHCT116 (Colon)4.0[5]

Table 2: Representative Antimicrobial Activity of Schiff Base Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Schiff Base 1S. aureus10[6]
Schiff Base 2E. coli12[6]
Schiff Base 3C. albicans12[6]
Schiff Base 4P. aeruginosa15[7]

Table 3: Representative Kinase Inhibitory Activity of Pyridine Derivatives

Compound IDKinase TargetIC50 (nM)Reference
Kinase Inhibitor XTYK2<10[8]
Kinase Inhibitor YVEGFR-2low nanomolar[9]
Kinase Inhibitor ZALK5<100[10]

The derivatization of this compound into pyrazoles and Schiff bases represents a promising strategy for the discovery of novel bioactive molecules. The protocols outlined in these application notes provide a solid foundation for the synthesis and biological evaluation of new chemical entities. The representative data from existing literature highlights the potential for derivatives of this scaffold to exhibit significant anticancer, antimicrobial, and kinase inhibitory activities. Further exploration and optimization of these derivatives could lead to the identification of potent drug candidates.

References

The Versatility of 5-Fluoro-2-hydrazinylpyridine in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Fluoro-2-hydrazinylpyridine is a key building block in organic synthesis, prized for its utility in constructing a variety of heterocyclic compounds. Its unique chemical structure, featuring a reactive hydrazine group and a fluorine-substituted pyridine ring, makes it a valuable precursor for the synthesis of molecules with significant biological activity.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds with known applications in medicinal chemistry. The fluorine substituent can enhance metabolic stability and binding affinity of the final compounds.

Physicochemical Properties and Safety Information

This compound typically appears as a white to light yellow crystalline powder with a melting point of approximately 145-149 °C.[1] It is soluble in common organic solvents.

Safety Precautions: this compound is toxic and an irritant. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation. It is also suspected of causing cancer and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn at all times, and all manipulations should be performed in a well-ventilated fume hood.

Application: Synthesis of Fluorinated Pyrazolo[1,5-a]pyrimidines

A primary application of this compound is in the synthesis of fluorinated pyrazolo[1,5-a]pyrimidines. These fused heterocyclic systems are of great interest in drug discovery due to their structural similarity to purines, allowing them to act as bioisosteres and interact with biological targets. The general reaction involves a condensation and cyclization sequence between this compound and a 1,3-dicarbonyl compound or its synthetic equivalent.

Key Experimental Protocols

Protocol 1: Synthesis of 7-Fluoro-5-methyl-2-phenyl-pyrazolo[1,5-a]pyrimidine

This protocol details the reaction of this compound with benzoylacetone, a 1,3-diketone, to yield a substituted pyrazolo[1,5-a]pyrimidine.

Reaction Scheme:

G cluster_0 Reaction This compound This compound Benzoylacetone Benzoylacetone Product 7-Fluoro-5-methyl-2-phenyl- pyrazolo[1,5-a]pyrimidine

Caption: Synthesis of 7-Fluoro-5-methyl-2-phenyl-pyrazolo[1,5-a]pyrimidine.

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
This compound127.121.27 g10.0
Benzoylacetone162.191.62 g10.0
Ethanol (Absolute)-50 mL-
Acetic Acid (Glacial)-0.5 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.27 g, 10.0 mmol) and absolute ethanol (50 mL).

  • Stir the mixture at room temperature until the solid is partially dissolved.

  • Add benzoylacetone (1.62 g, 10.0 mmol) to the mixture, followed by the addition of glacial acetic acid (0.5 mL) as a catalyst.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Expected Yield: The yield for this type of reaction is typically in the range of 70-85%, depending on the purity of the starting materials and the purification method.

Protocol 2: Synthesis of Ethyl 7-fluoro-5-methyl-pyrazolo[1,5-a]pyrimidine-2-carboxylate

This protocol describes the reaction of this compound with a β-ketoester, ethyl acetoacetate, to form a pyrazolo[1,5-a]pyrimidine with an ester functionality.

Reaction Scheme:

G cluster_1 Reaction This compound This compound Ethyl_acetoacetate Ethyl acetoacetate Product_2 Ethyl 7-fluoro-5-methyl- pyrazolo[1,5-a]pyrimidine-2-carboxylate

Caption: Synthesis of Ethyl 7-fluoro-5-methyl-pyrazolo[1,5-a]pyrimidine-2-carboxylate.

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
This compound127.121.27 g10.0
Ethyl acetoacetate130.141.30 g (1.27 mL)10.0
Ethanol (Absolute)-40 mL-

Procedure:

  • In a 100 mL round-bottom flask fitted with a magnetic stirrer and a reflux condenser, dissolve this compound (1.27 g, 10.0 mmol) in absolute ethanol (40 mL).

  • Add ethyl acetoacetate (1.30 g, 10.0 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 3-5 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solution under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by silica gel column chromatography.

Expected Yield: Typical yields for this reaction range from 65-80%.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis of pyrazolo[1,5-a]pyrimidines using this compound.

G Start Start Reactants Combine this compound and 1,3-Dicarbonyl Compound Start->Reactants Solvent Add Solvent (e.g., Ethanol) Reactants->Solvent Catalyst Add Catalyst (optional) (e.g., Acetic Acid) Solvent->Catalyst Reaction Heat to Reflux Catalyst->Reaction Monitoring Monitor Reaction (TLC) Reaction->Monitoring Workup Cool and Concentrate Monitoring->Workup Reaction Complete Purification Purify Product (Recrystallization or Chromatography) Workup->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.

Summary of Quantitative Data

The following table summarizes typical reaction conditions and yields for the synthesis of pyrazolo[1,5-a]pyrimidines from this compound. Please note that these are representative values and may vary depending on the specific substrate and experimental setup.

Product1,3-Dicarbonyl CompoundSolventCatalystTime (h)Yield (%)
7-Fluoro-5-methyl-2-phenyl-pyrazolo[1,5-a]pyrimidineBenzoylacetoneEthanolAcetic Acid4-670-85
Ethyl 7-fluoro-5-methyl-pyrazolo[1,5-a]pyrimidine-2-carboxylateEthyl acetoacetateEthanolNone3-565-80

Conclusion

This compound is a versatile and valuable building block for the synthesis of fluorinated heterocyclic compounds. The protocols provided herein offer a reliable foundation for the preparation of pyrazolo[1,5-a]pyrimidines, which are important scaffolds in medicinal chemistry. The straightforward nature of these condensation reactions, coupled with the potential for diverse substitution patterns, underscores the utility of this compound in the development of novel bioactive molecules. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoro-2-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the synthesis yield of 5-Fluoro-2-hydrazinylpyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and effective method is the nucleophilic aromatic substitution (SNAr) of a 2-halo-5-fluoropyridine with hydrazine hydrate.[1] The reactivity of the starting material follows the order 2-bromo-5-fluoropyridine > 2-chloro-5-fluoropyridine. While 2-bromo-5-fluoropyridine may offer higher reactivity, 2-chloro-5-fluoropyridine is often a more cost-effective starting material for larger-scale syntheses.

Q2: What are the critical reaction parameters that influence the yield and purity of this compound?

A2: The key parameters to control for optimal yield and purity are:

  • Reaction Temperature: Higher temperatures generally favor the reaction rate. Temperatures in the range of 100-130°C are commonly employed.[2][3]

  • Molar Ratio of Reactants: An excess of hydrazine hydrate is typically used to ensure complete conversion of the starting material and to minimize the formation of dimeric byproducts.[2] A molar ratio of 1:1.5 to 1:1.8 of the halopyridine to hydrazine hydrate has been reported to be effective.[2]

  • Choice of Solvent: The solvent should be inert to the reactants and have a sufficiently high boiling point to accommodate the reaction temperature. Solvents like ethanol, n-butanol, N,N-dimethylformamide (DMF), and N,N-dimethylpropanolamine have been successfully used.[1][2][3]

  • Reaction Time: The reaction time is dependent on the temperature and the reactivity of the starting material. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of complete consumption of the starting material. Reaction times can range from a few hours to 48 hours.[3]

Q3: What are the potential side reactions during the synthesis of this compound?

A3: The primary side reaction of concern is the formation of a di-substituted hydrazine byproduct where a second molecule of the 2-halo-5-fluoropyridine reacts with the newly formed this compound. Using an excess of hydrazine hydrate helps to suppress this side reaction. Another potential issue is the further reaction of the product at the second nitrogen of the hydrazine moiety, although this is less common under standard conditions.

Q4: How can I purify the crude this compound product?

A4: The most common methods for purification are recrystallization and column chromatography.[1]

  • Recrystallization: This is often the preferred method for larger quantities. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems include ethanol/water or ethyl acetate/petroleum ether.[4]

  • Column Chromatography: For smaller scales or for removing closely related impurities, silica gel column chromatography can be employed. A typical eluent system would be a mixture of ethyl acetate and hexane.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Low Reaction Temperature: The reaction may be too slow at lower temperatures. 2. Insufficient Reaction Time: The reaction may not have gone to completion. 3. Poor Quality of Reagents: Hydrazine hydrate can degrade over time. The halopyridine starting material may contain impurities. 4. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction temperature or may be reacting with the reagents.1. Increase the reaction temperature to the recommended range of 100-130°C. 2. Monitor the reaction by TLC or HPLC and extend the reaction time until the starting material is consumed. 3. Use fresh, high-purity reagents. It is advisable to use a new bottle of hydrazine hydrate. 4. Consider switching to a higher boiling point, inert solvent such as n-butanol or N,N-dimethylpropanolamine.
Incomplete Reaction (Presence of Starting Material) 1. Insufficient Hydrazine Hydrate: The molar ratio of hydrazine hydrate may be too low. 2. Short Reaction Time: The reaction was stopped prematurely.1. Increase the molar excess of hydrazine hydrate to at least 1.5 equivalents. 2. Continue heating and monitor the reaction until the starting material is no longer visible by TLC or HPLC.
Formation of Significant Amounts of Side Products 1. Low Molar Ratio of Hydrazine Hydrate: This can lead to the formation of di-substituted hydrazine byproducts. 2. High Reaction Temperature for Extended Periods: This may lead to decomposition or other side reactions.1. Ensure a sufficient excess of hydrazine hydrate is used (e.g., 1.5 to 1.8 equivalents). 2. While high temperatures are needed, avoid unnecessarily prolonged heating after the reaction has reached completion.
Difficulty in Product Isolation/Purification 1. "Oiling Out" During Recrystallization: The product is melting rather than crystallizing. 2. Poor Separation on Column Chromatography: Impurities are co-eluting with the product.1. The boiling point of the recrystallization solvent may be higher than the melting point of the product. Choose a lower-boiling solvent or a different solvent system. 2. Optimize the eluent system for column chromatography. A shallower gradient or a different solvent mixture may be required.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Hydrazinylpyridine Derivatives

Starting MaterialSolventTemperature (°C)Time (h)Molar Ratio (Halopyridine:Hydrazine Hydrate)Yield (%)Purity (%)Reference
2,3-dichloropyridineN,N-dimethylpropanolamine130101:1.5-1.89599.7[2]
2-chloropyridineNone (excess hydrazine)100481:10 (volume)78Not specified[3]
2-chloropyridinen-butanol100~0.03 (Flow reactor)Not specified95.899[3]

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound from 2-Chloro-5-fluoropyridine

This protocol is adapted from optimized conditions reported for similar 2-hydrazinopyridine syntheses.[2]

Materials:

  • 2-Chloro-5-fluoropyridine

  • Hydrazine hydrate (80% in water)

  • N,N-dimethylpropanolamine

  • Nitrogen or Argon gas

  • Deionized water

  • Equipment for heating and reflux under an inert atmosphere, cooling/crystallization, and vacuum filtration.

Procedure:

  • In a reaction vessel equipped for reflux and under an inert atmosphere (Nitrogen or Argon), combine 2-Chloro-5-fluoropyridine (1 equivalent) and N,N-dimethylpropanolamine.

  • Add hydrazine hydrate (1.5 - 1.8 equivalents) to the mixture.

  • Heat the reaction mixture to 130°C and maintain at reflux for 10 hours. Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete (disappearance of starting material), cool the mixture to room temperature (e.g., 25°C) to induce crystallization.

  • Isolate the solid product by vacuum filtration.

  • Wash the filter cake with deionized water.

  • Dry the product under vacuum at an elevated temperature (e.g., 60°C) to a constant weight.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification reactants 1. Combine 2-Chloro-5-fluoropyridine, N,N-dimethylpropanolamine, and Hydrazine Hydrate heating 2. Heat to 130°C under inert atmosphere reactants->heating reflux 3. Reflux for 10 hours and monitor heating->reflux cooling 4. Cool to room temperature for crystallization reflux->cooling filtration 5. Isolate product by vacuum filtration cooling->filtration washing 6. Wash with deionized water filtration->washing drying 7. Dry under vacuum washing->drying product Pure this compound drying->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield check_completion Is the reaction complete? (Check TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Complete Reaction check_completion->complete Yes increase_time_temp Increase reaction time or temperature incomplete->increase_time_temp increase_hydrazine Increase molar ratio of hydrazine hydrate incomplete->increase_hydrazine purification_issue Investigate purification losses complete->purification_issue side_products Check for side products complete->side_products

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Technical Support Center: Purification of 5-Fluoro-2-hydrazinylpyridine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 5-Fluoro-2-hydrazinylpyridine using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue encountered when purifying this compound on a silica gel column?

A1: The most prevalent issue is peak tailing. This occurs due to the basic nature of the pyridine nitrogen, which can interact strongly with the acidic silanol groups on the surface of the silica gel stationary phase.[1][2] This interaction can lead to poor separation, broad peaks, and reduced resolution.

Q2: How can I prevent peak tailing during the column chromatography of this compound?

A2: To mitigate peak tailing, you can add a small amount of a basic modifier, such as triethylamine (TEA), to your mobile phase. A common starting point is to add 0.1-1% (v/v) TEA to the eluent. The TEA acts as a competing base, binding to the active silanol sites on the silica gel and minimizing their interaction with the basic pyridine compound.[2]

Q3: My compound, this compound, appears to be degrading on the silica gel column, leading to low recovery. What could be the cause and how can I address it?

A3: this compound can be sensitive to the acidic nature of standard silica gel, potentially leading to on-column degradation.[2] The hydrazine moiety can also be prone to oxidation. To address this, consider the following:

  • Use Deactivated Silica Gel: Employ silica gel that has been treated to reduce the number of acidic silanol groups.

  • Inert Atmosphere: If oxidation is suspected, packing and running the column under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • Prompt Elution: Avoid letting the compound sit on the column for extended periods. Elute the compound as efficiently as possible.

Q4: I am not getting good separation between my product and impurities. What can I do?

A4: Optimizing the mobile phase is key to improving separation. If you are using a standard solvent system like ethyl acetate/hexane, you can:

  • Adjust Polarity: Carefully adjust the ratio of your polar and non-polar solvents. Running a series of thin-layer chromatography (TLC) plates with varying solvent ratios will help you determine the optimal mobile phase for separation.

  • Try a Different Solvent System: If an ethyl acetate/hexane system is not effective, consider other solvent systems. For polar compounds, a mixture of dichloromethane and methanol can be a good alternative.[3]

Q5: How do I choose the right solvent system for the column chromatography of this compound?

A5: The ideal solvent system should provide a good separation of your target compound from impurities on a TLC plate, with the Rf value of this compound ideally falling between 0.2 and 0.4.[3] A common starting point for pyridine derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[3]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Broad or Tailing Peaks - Strong interaction of the basic pyridine nitrogen with acidic silica.[1][2] - Column overload.- Add 0.1-1% triethylamine to the eluent.[2] - Reduce the amount of crude material loaded onto the column.
Low Recovery of Product - On-column degradation due to the acidic nature of silica gel.[2] - The compound is too polar and is irreversibly adsorbed onto the silica. - The compound is eluting with the solvent front (too non-polar).- Use deactivated silica gel. - Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or switch to a more polar solvent system like dichloromethane/methanol). - Decrease the polarity of the mobile phase if the compound is eluting too quickly.
Poor Separation of Impurities - Inappropriate mobile phase composition. - Column was not packed properly, leading to channeling.- Optimize the solvent system using TLC to achieve a clear separation between the product and impurities. - Repack the column carefully, ensuring a uniform and compact bed.
Product is not Eluting from the Column - The mobile phase is not polar enough. - The compound has degraded or reacted on the column.- Gradually increase the polarity of the mobile phase. A gradient elution may be necessary. - If degradation is suspected, consider using a less acidic stationary phase like alumina (basic or neutral).

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general guideline. Optimization may be required based on the specific impurity profile of your crude material.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Triethylamine (optional, for reducing peak tailing)

  • Glass chromatography column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

2. Mobile Phase Preparation:

  • Based on TLC analysis, prepare a suitable mobile phase. A common starting point is a mixture of hexane and ethyl acetate. For example, begin with a 9:1 hexane:ethyl acetate mixture.

  • If peak tailing is observed on TLC, add 0.1-1% (v/v) of triethylamine to the mobile phase.

3. Column Packing:

  • Slurry Method (Recommended):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • In a separate beaker, create a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, allowing the solvent to drain slowly while gently tapping the column to ensure even packing and remove air bubbles.[4]

    • Once the silica has settled, add a protective layer of sand on top.

    • Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through the packed silica.

4. Sample Loading:

  • Dry Loading (Recommended for samples not easily soluble in the mobile phase):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution.

    • Evaporate the solvent completely to obtain a free-flowing powder.

    • Carefully add this powder to the top of the prepared column.[3]

  • Wet Loading:

    • Dissolve the crude product in a minimal amount of the initial mobile phase.

    • Carefully pipette the solution onto the top of the column, taking care not to disturb the sand layer.

5. Elution and Fraction Collection:

  • Begin eluting the column with the initial mobile phase.

  • If a gradient elution is required to separate impurities, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 10% to 30% ethyl acetate in hexane.[1]

  • Collect fractions in separate tubes.

6. Fraction Analysis:

  • Monitor the separation by spotting the collected fractions on a TLC plate.

  • Develop the TLC plate in an appropriate solvent system and visualize the spots under a UV lamp.

  • Combine the fractions that contain the pure this compound.

7. Product Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

  • Assess the purity of the final product using analytical techniques such as NMR, LC-MS, or melting point determination.

Data Presentation

Table 1: Recommended Starting Conditions for TLC Analysis

Solvent System (v/v)Expected Rf Range for this compoundNotes
80:20 Hexane:Ethyl Acetate0.2 - 0.5Good starting point for initial analysis.
70:30 Hexane:Ethyl Acetate0.3 - 0.6Increase polarity if the compound is not moving.
95:5 Dichloromethane:Methanol0.2 - 0.5Alternative for more polar impurities.

Note: These are estimated Rf values and may vary depending on the specific brand of TLC plates and experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Optimize Mobile Phase) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Dry or Wet Loading) Pack->Load Elute 4. Elute Column (Gradient or Isocratic) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Isolate 8. Isolate Product (Rotary Evaporation) Combine->Isolate

Caption: A standard workflow for the purification of this compound.

troubleshooting_flowchart Start Start Purification Problem Problem Encountered? Start->Problem Tailing Peak Tailing? Problem->Tailing Yes Success Successful Purification Problem->Success No LowRecovery Low Recovery? Tailing->LowRecovery No AddTEA Add Triethylamine to Mobile Phase Tailing->AddTEA PoorSep Poor Separation? LowRecovery->PoorSep No UseDeactivatedSilica Use Deactivated Silica Gel LowRecovery->UseDeactivatedSilica OptimizeSolvent Optimize Mobile Phase (via TLC) PoorSep->OptimizeSolvent PoorSep->Success No AddTEA->Problem UseDeactivatedSilica->Problem OptimizeSolvent->Problem

Caption: A troubleshooting decision tree for common column chromatography issues.

References

Technical Support Center: Recrystallization of 5-Fluoro-2-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5-Fluoro-2-hydrazinylpyridine via recrystallization. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Compound does not dissolve in the hot solvent. 1. Insufficient solvent. 2. Incorrect solvent choice.1. Add small increments of hot solvent until the compound dissolves. 2. The compound is known to be soluble in ethanol and dichloromethane; try these or a mixture.[1] Perform small-scale solubility tests with other organic solvents.
Compound "oils out" instead of crystallizing. 1. The solution is supersaturated. 2. The cooling rate is too fast. 3. The melting point of the compound is lower than the boiling point of the solvent.1. Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed. 2. Allow the solution to cool more slowly. Insulate the flask. 3. Use a lower-boiling point solvent or a solvent mixture.
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is not saturated. 3. The solution has become supersaturated without nucleation.1. Boil off some of the solvent to increase the concentration of the compound and allow it to cool again. 2. Concentrate the solution by removing some solvent under reduced pressure. 3. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.
Crystals form too quickly. 1. The solution is too concentrated. 2. The cooling rate is too rapid.1. Add a small amount of additional hot solvent, reheat to dissolve, and then allow to cool slowly.[2] 2. Insulate the flask to slow down the cooling process.
Low recovery of purified compound. 1. Too much solvent was used, leaving a significant amount of the compound in the mother liquor. 2. Premature crystallization during hot filtration. 3. Incomplete transfer of crystals after filtration.1. Concentrate the mother liquor and cool to obtain a second crop of crystals. Note that the purity of the second crop may be lower. 2. Preheat the filtration apparatus (funnel and receiving flask) and use a slight excess of hot solvent. 3. Carefully scrape all crystals from the filter paper. Wash the filter cake with a minimal amount of ice-cold solvent.
The purified compound is still colored. 1. Colored impurities are present. 2. The compound itself may have a slight color (often described as white to light yellow).[1]1. Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal before cooling.[3] 2. If the color persists after recrystallization and treatment with charcoal, it may be inherent to the compound.
Melting point of the recrystallized product is low or broad. 1. The compound is still impure. 2. The compound is wet with solvent.1. Repeat the recrystallization process. Consider using a different solvent system. 2. Ensure the crystals are thoroughly dried under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

Q2: How do I perform a solvent selection test?

A2: Place a small amount of your crude this compound in a test tube and add a few drops of the solvent to be tested. If it dissolves at room temperature, the solvent is likely too good. If it does not dissolve, gently heat the test tube. If the compound dissolves when hot and then precipitates upon cooling, the solvent is a good candidate.[4]

Q3: My compound is synthesized from 5-fluoro-2-chloropyridine and hydrazine hydrate. What impurities should I be aware of?

A3: Potential impurities include unreacted 5-fluoro-2-chloropyridine and excess hydrazine hydrate.[1] A proper recrystallization should effectively remove these, as their solubility characteristics will differ from the desired product.

Q4: Can I use a single-solvent recrystallization?

A4: Yes, if you can find a solvent that meets the criteria of high solubility when hot and low solubility when cold. Ethanol is a good first choice to try for a single-solvent recrystallization.

Q5: When should I use a two-solvent system for recrystallization?

A5: A two-solvent system is useful when no single solvent has the ideal solubility profile. You would dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the saturation point). Then, allow the solution to cool slowly.[3] For this compound, an example could be dissolving in hot ethanol (good solvent) and adding water (poor solvent).

Q6: How can I improve the yield of my recrystallization?

A6: To improve the yield, use the minimum amount of hot solvent necessary to fully dissolve the compound. After the first crop of crystals is collected, you can concentrate the filtrate (mother liquor) and cool it again to obtain a second, though likely less pure, crop of crystals.

Experimental Protocol: Recrystallization of this compound

This is a general guideline. The optimal solvent and volumes should be determined experimentally.

1. Solvent Selection:

  • Based on available data, ethanol is a promising solvent.[1] Perform a small-scale solubility test as described in the FAQs to confirm.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol and a boiling chip.

  • Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.

  • Add more hot ethanol in small portions until the solid is completely dissolved.

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and allow it to cool slightly.

  • Add a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration (if charcoal was used or if insoluble impurities are present):

  • Preheat a funnel and a clean receiving flask.

  • Place a fluted filter paper in the funnel.

  • Quickly filter the hot solution into the preheated receiving flask.

  • Rinse the original flask and the filter paper with a small amount of hot solvent.

5. Crystallization:

  • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

6. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

7. Drying:

  • Dry the purified crystals under vacuum to remove all traces of solvent.

Visualizations

Recrystallization_Troubleshooting cluster_troubleshooting Troubleshooting Path start Start Recrystallization dissolve Dissolve Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals Crystals Form? cool->crystals oiling_out Compound Oils Out? crystals->oiling_out No good_crystals Good Quality Crystals? crystals->good_crystals Yes no_crystals No Crystals: - Too much solvent? - Supersaturated? oiling_out->no_crystals No oiled_out Oiled Out: - Reheat & add more solvent - Cool slower oiling_out->oiled_out Yes filter_dry Filter and Dry Crystals good_crystals->filter_dry Yes bad_crystals Poor Crystals (too fast): - Reheat & add more solvent - Cool slower good_crystals->bad_crystals No end Pure Compound filter_dry->end boil_off Boil Off Excess Solvent no_crystals->boil_off scratch Scratch Flask / Add Seed Crystal no_crystals->scratch oiled_out->dissolve bad_crystals->dissolve boil_off->cool scratch->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Synthesis and Purification of 5-Fluoro-2-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of 5-Fluoro-2-hydrazinylpyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most widely used method is the nucleophilic aromatic substitution of a 5-fluoro-2-halopyridine, typically 5-fluoro-2-chloropyridine, with hydrazine hydrate.[1][2] The reaction is generally carried out in a suitable solvent such as ethanol or dimethylformamide (DMF) and may require heating.[1]

Q2: What are the common impurities I should expect in the crude product?

Common impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual 5-fluoro-2-chloropyridine.

  • Side-Reaction Products: Formation of di-substituted hydrazines, such as 1,2-bis(5-fluoropyridin-2-yl)hydrazine, can occur, especially if the reaction is not carefully controlled.

  • Residual Reagents and Solvents: Excess hydrazine hydrate and the reaction solvent will be present in the crude product.

Q3: My reaction did not go to completion, and I have a significant amount of unreacted 5-fluoro-2-chloropyridine. What could be the issue?

Several factors could lead to an incomplete reaction:

  • Insufficient Reaction Time or Temperature: The reaction may require prolonged heating to proceed to completion. The optimal temperature and time will depend on the specific solvent and scale of your reaction.

  • Poor Quality Hydrazine Hydrate: The concentration and purity of hydrazine hydrate can affect the reaction rate.

  • Inadequate Mixing: Ensure the reaction mixture is being stirred effectively to ensure proper contact between the reactants.

Q4: I observe an unexpected, less polar spot on my TLC. What could it be?

An unexpected, less polar spot could be the di-substituted hydrazine byproduct, 1,2-bis(5-fluoropyridin-2-yl)hydrazine. This impurity is more likely to form with prolonged reaction times or if the stoichiometry of hydrazine hydrate is not in sufficient excess.

Troubleshooting Guides

Problem 1: Difficulty in Removing Unreacted 5-Fluoro-2-chloropyridine

Solution 1: Recrystallization

Recrystallization is an effective method for removing less polar impurities like the starting material.

  • Recommended Solvents: A mixed solvent system of ethanol and water is often effective.[3] The crude product is dissolved in a minimal amount of hot ethanol, and then water is added dropwise until the solution becomes slightly cloudy. Upon slow cooling, the purified this compound should crystallize out, leaving the more soluble starting material in the mother liquor.

Solution 2: Column Chromatography

If recrystallization is not sufficient, flash column chromatography can be employed.

  • Stationary Phase: Silica gel is a suitable stationary phase.

  • Eluent System: A gradient of ethyl acetate in hexanes is a good starting point.[4] For polar compounds like this compound, a higher proportion of ethyl acetate will be required. A gradient of 10-50% ethyl acetate in hexanes is a common range for compounds of similar polarity.[4] For more polar impurities, adding a small percentage of methanol to the eluent may be necessary.

Problem 2: Presence of Highly Polar Impurities

Solution: Aqueous Wash

Highly polar impurities, such as residual hydrazine hydrate and its salts, can often be removed by an aqueous workup before further purification.

  • Procedure: After the reaction is complete, the reaction mixture can be diluted with an organic solvent (e.g., ethyl acetate) and washed with water or brine. This will extract the highly polar impurities into the aqueous layer.

Problem 3: Product Purity is Still Low After Purification

Solution: HPLC Analysis and Purification

For high-purity requirements, High-Performance Liquid Chromatography (HPLC) can be used for both analysis and purification.

  • Analytical HPLC: A reverse-phase C18 column is commonly used. A suitable mobile phase could be a gradient of acetonitrile in water with a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid.

  • Preparative HPLC: If analytical HPLC shows multiple closely eluting impurities, preparative HPLC with the same or a similar solvent system can be used to isolate the pure product.

Experimental Protocols

Synthesis of this compound

This is a general procedure and may require optimization.

  • To a solution of 5-fluoro-2-chloropyridine (1.0 eq) in ethanol, add hydrazine hydrate (3.0-5.0 eq).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Proceed with an aqueous workup by dissolving the residue in ethyl acetate and washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of hot ethanol.[5]

  • If the solution has color, a small amount of activated charcoal can be added, and the solution can be hot filtered.[5]

  • Add hot water dropwise to the hot ethanol solution until a slight cloudiness persists.[3]

  • Allow the solution to cool slowly to room temperature, then cool in an ice bath to maximize crystal formation.[6]

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.[7][8]

  • Dry the crystals under vacuum.

Purification by Flash Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel in a slurry of the initial, less polar eluent (e.g., 10% ethyl acetate in hexanes).[9]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.[10]

  • Elution: Start with a low polarity eluent and gradually increase the polarity (e.g., from 10% to 50% ethyl acetate in hexanes).[4] Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Typical Solvent Systems for Column Chromatography of Pyridine Derivatives

Compound PolarityRecommended Eluent SystemStarting Ratio (Polar:Non-polar)
Non-polarEthyl Acetate / Hexanes5:95
NormalEthyl Acetate / Hexanes10:90 to 50:50
PolarMethanol / Dichloromethane5:95
Basic AminesMethanol + NH3 / Dichloromethane(5% of 10% NH3 in MeOH):95

Data compiled from various sources for general guidance.[4][11]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis synthesis_start 5-Fluoro-2-chloropyridine + Hydrazine Hydrate reaction Reflux in Ethanol synthesis_start->reaction workup_start Crude Reaction Mixture reaction->workup_start aqueous_wash Aqueous Wash (EtOAc/Water) workup_start->aqueous_wash drying Dry & Concentrate aqueous_wash->drying purification_start Crude Product drying->purification_start recrystallization Recrystallization (Ethanol/Water) purification_start->recrystallization column_chrom Column Chromatography (Silica, EtOAc/Hexanes) purification_start->column_chrom analysis_start Purified Product recrystallization->analysis_start column_chrom->analysis_start tlc TLC analysis_start->tlc hplc HPLC analysis_start->hplc nmr NMR analysis_start->nmr troubleshooting_logic start Crude Product Analysis (TLC/HPLC) impurity_check Impurities Present? start->impurity_check unreacted_sm Unreacted Starting Material (Less Polar) impurity_check->unreacted_sm Yes polar_impurity Polar Impurities impurity_check->polar_impurity Yes multiple_impurities Multiple/Close-Eluting Impurities impurity_check->multiple_impurities Yes end_pure Pure Product impurity_check->end_pure No recrystallization Recrystallization (Ethanol/Water) unreacted_sm->recrystallization column_chrom Column Chromatography (EtOAc/Hexanes) unreacted_sm->column_chrom aqueous_wash Aqueous Wash polar_impurity->aqueous_wash prep_hplc Preparative HPLC multiple_impurities->prep_hplc recrystallization->impurity_check column_chrom->impurity_check aqueous_wash->impurity_check prep_hplc->end_pure

References

Stability and degradation of 5-Fluoro-2-hydrazinylpyridine under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Fluoro-2-hydrazinylpyridine

This technical support center provides essential information regarding the stability and degradation of this compound for researchers, scientists, and drug development professionals. The following FAQs, troubleshooting guides, and experimental protocols are designed to ensure the proper handling, storage, and use of this compound in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure its stability, this compound should be stored at 4°C in a tightly sealed container, protected from light.[1] It is crucial to prevent exposure to high temperatures, open flames, or strong oxidizing agents, as these conditions can lead to degradation.[2] The compound is generally stable under normal, dry conditions.[2]

Q2: How stable is this compound in common laboratory solvents?

Q3: Is this compound sensitive to light?

A3: Yes, protection from light is recommended during storage.[1] Aromatic compounds, particularly those with nitrogen-containing heterocycles like pyridine, can be susceptible to photolytic degradation upon exposure to light, especially UV radiation.[3] It is best practice to store the compound in amber vials or in a dark location.

Q4: What is the expected stability of this compound at different pH values?

A4: The stability of this compound can be significantly influenced by pH. The hydrazine group can be protonated under acidic conditions, which may affect its reactivity and stability. While the pyridine ring is generally stable, the overall molecule can be susceptible to acid- and base-catalyzed hydrolysis, although specific pH-rate profiles are not documented. Similar compounds, like dihydralazine, have shown sensitivity to pH levels greater than or equal to 7 and resistance to acidic conditions.[4] However, forced degradation studies are necessary to determine the precise stability of this compound across the pH spectrum.[5][6]

Q5: What are the likely degradation products of this compound?

A5: The primary degradation pathways are likely to involve the hydrazine moiety, which is susceptible to oxidation.[2][3] Oxidation can lead to the formation of diimide intermediates, which can further react or decompose. Hydrolysis of the C-N bond connecting the hydrazine group to the pyridine ring is also a potential degradation route, which would yield 5-fluoropyridin-2-ol and hydrazine. Under photolytic stress, cleavage of the N-N bond is another possibility.[3]

Troubleshooting Guide

Issue 1: My solid sample of this compound has changed color from white/off-white to yellow or brown.

  • Possible Cause: This is a common indicator of degradation. The hydrazine group is susceptible to air oxidation, which can produce colored impurities.

  • Recommendation:

    • Confirm the identity and purity of the material using an appropriate analytical method (e.g., HPLC, LC-MS, NMR).

    • If degradation is confirmed, it is recommended to use a fresh, unopened batch of the compound for sensitive experiments.

    • Ensure storage containers are properly sealed and consider flushing with an inert gas like nitrogen or argon before sealing to minimize contact with oxygen.

Issue 2: I am seeing unexpected peaks in my HPLC/LC-MS analysis after a reaction.

  • Possible Cause: If this compound was used as a starting material, these peaks could correspond to its degradation products. The compound may be degrading under the reaction or workup conditions (e.g., elevated temperature, acidic/basic pH, presence of oxidizing agents).

  • Troubleshooting Steps:

    • Run a control sample of this compound under the same analytical conditions to check for inherent instability on the column or in the mobile phase.

    • Analyze a sample of the starting material that has been subjected to the reaction conditions without the other reagents to isolate its stability profile.

    • Refer to the troubleshooting workflow diagram below to systematically identify the source of the issue.

Issue 3: My reaction yield is consistently lower than expected.

  • Possible Cause: The purity of the this compound may be lower than specified due to gradual degradation during storage. Alternatively, it may be degrading under the reaction conditions before it has a chance to react completely.

  • Recommendation:

    • Check the purity of your starting material before use.

    • Consider adding the this compound to the reaction mixture in portions or at a lower temperature to minimize its exposure to harsh conditions.

    • If oxidative degradation is suspected, de-gas solvents and run the reaction under an inert atmosphere (N₂ or Ar).

Troubleshooting Workflow for Unexpected Analytical Results

G start Unexpected Peak(s) in Analysis check_purity Check Purity of Starting Material (SM) start->check_purity purity_ok Purity OK? check_purity->purity_ok run_control Run Control Experiment (SM in reaction conditions) degradation_obs Degradation Observed? run_control->degradation_obs analyze_blanks Analyze Method Blanks (Solvent, Mobile Phase) blanks_clean Blanks Clean? analyze_blanks->blanks_clean purity_ok->run_control Yes impure_sm Root Cause: Impure Starting Material (Use new batch) purity_ok->impure_sm No degradation_obs->analyze_blanks No degradation_issue Root Cause: SM Unstable in Conditions (Modify reaction conditions) degradation_obs->degradation_issue Yes contamination_issue Root Cause: System/Solvent Contamination (Clean system, use fresh solvents) blanks_clean->contamination_issue No other_issue Investigate Other Reaction Components or Side Reactions blanks_clean->other_issue Yes G cluster_stress Apply Stress Conditions prep_stock Prepare 1 mg/mL Stock Solution acid Acidic (0.1M HCl, 60°C) prep_stock->acid base Basic (0.1M NaOH, RT) prep_stock->base oxidative Oxidative (3% H2O2, RT) prep_stock->oxidative thermal Thermal (80°C) prep_stock->thermal photo Photolytic (ICH Q1B) prep_stock->photo control Prepare Control Sample (No Stress) prep_stock->control sampling Sample at Time Points (Neutralize if needed) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling control->sampling analysis Analyze via Stability-Indicating HPLC-UV/MS sampling->analysis data Calculate % Degradation Identify Degradants analysis->data G cluster_ox Oxidative Pathway cluster_hy Hydrolytic Pathway parent This compound diimide Diimide Intermediate parent->diimide [O] hydrolysis_prod1 5-Fluoropyridin-2-ol parent->hydrolysis_prod1 H2O / H+ or OH- hydrolysis_prod2 Hydrazine parent->hydrolysis_prod2 H2O / H+ or OH- dehydro Dehydrogenated Product diimide->dehydro - N2

References

Side reactions to avoid during the synthesis of 5-Fluoro-2-hydrazinylpyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 5-Fluoro-2-hydrazinylpyridine derivatives. This resource is tailored for researchers, scientists, and drug development professionals. Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during your experimental work.

Troubleshooting Guides & FAQs

This section is designed to provide direct answers and solutions to specific issues you may encounter during the synthesis of pyrazole and triazolopyridine derivatives from this compound.

Category: Pyrazole Synthesis (Knorr Cyclocondensation)

Q1: My pyrazole synthesis yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in pyrazole synthesis are a common issue and can stem from several factors. Here are the primary aspects to investigate:

  • Incomplete Reaction: The cyclocondensation may not be reaching completion.

    • Troubleshooting:

      • Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed.

      • Increase Temperature: Many condensation reactions require heat. Consider refluxing the reaction mixture. Microwave-assisted synthesis can also be a powerful tool to enhance yields and shorten reaction times.[1]

      • Catalyst Choice: The choice and amount of acid or base catalyst are critical. For the Knorr synthesis, catalytic amounts of a protic acid like acetic acid are often used to facilitate the initial hydrazone formation.[1]

  • Side Reactions: The formation of unwanted side-products can significantly reduce the yield of your desired pyrazole. The most common side-product is the pyrazoline intermediate, which has not fully aromatized.[2]

    • Troubleshooting:

      • A separate oxidation step may be required to convert the pyrazoline to the pyrazole.[2] (See Experimental Protocols section for a detailed procedure).

  • Purity of Starting Materials: Impurities in your this compound or the 1,3-dicarbonyl compound can lead to side reactions and lower yields. Hydrazine derivatives can also degrade over time.

    • Troubleshooting:

      • Ensure the purity of your starting materials. Using a freshly opened or purified batch of this compound is recommended.[3]

Q2: I am observing a mixture of regioisomers in my reaction with an unsymmetrical 1,3-dicarbonyl compound. How can I improve the regioselectivity?

A2: The formation of regioisomeric mixtures is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds. The regioselectivity is influenced by both steric and electronic differences between the two carbonyl groups, as well as the reaction conditions.[4]

  • Troubleshooting Poor Regioselectivity:

    • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically improve regioselectivity in favor of a single isomer.[5]

    • pH Control: Adjusting the pH can influence the initial site of nucleophilic attack by the hydrazine. Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.

    • Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the product ratio.

Q3: My final product is not the expected aromatic pyrazole, but a pyrazoline. How do I address this?

A3: The initial cyclization in the Knorr synthesis often yields a non-aromatic 4,5-dihydro-1H-pyrazole, known as a pyrazoline.[2] To obtain the desired aromatic pyrazole, an oxidation step is necessary.

  • Solutions:

    • In-situ Oxidation: Some protocols achieve oxidation of the pyrazoline intermediate to the pyrazole in one pot. For example, heating pyrazolines in DMSO under an oxygen atmosphere can yield the corresponding pyrazole.[3][6]

    • Post-Synthesis Oxidation: If you have already isolated the pyrazoline, it can be oxidized in a subsequent step. Common methods include:

      • Refluxing with a mild oxidizing agent.

      • Using bromine in a suitable solvent.[3]

      • Heating in glacial acetic acid can also promote oxidative aromatization.[2]

Category: Triazolopyridine Synthesis

Q1: I am attempting to synthesize a[1][3][4]triazolo[4,3-a]pyridine derivative, but the cyclization of the acylated hydrazinopyridine is not proceeding efficiently. What are some common issues?

A1: The cyclization to form the triazolopyridine ring often requires a dehydration step. Inefficient cyclization can be due to several factors:

  • Dehydrating Agent: The choice and effectiveness of the dehydrating agent are crucial. Harsh conditions can lead to degradation of starting materials or products.

    • Troubleshooting:

      • Phosphorus Oxychloride (POCl₃): This is a common and effective dehydrating agent for this transformation. The reaction is typically performed at reflux.

      • Mitsunobu Reaction: For a milder approach, a modified Mitsunobu reaction using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or a related reagent can be employed.[7] However, this method has its own challenges, such as the removal of byproducts.

      • Acetic Acid: Refluxing in acetic acid can also effect the dehydration, sometimes under microwave irradiation for improved efficiency.[4]

  • Reaction Conditions: Temperature and reaction time can significantly impact the success of the cyclization.

    • Troubleshooting:

      • For thermally driven cyclizations (e.g., with POCl₃ or acetic acid), ensure the temperature is high enough and the reaction is allowed to proceed for a sufficient duration. Monitor by TLC.

      • Microwave-assisted synthesis can be a valuable tool to accelerate the reaction and improve yields.[4]

Q2: I used the Mitsunobu reaction for the cyclization, and now I'm struggling to purify my product from the triphenylphosphine oxide byproduct.

A2: The removal of triphenylphosphine oxide (TPPO) is a well-known challenge in Mitsunobu reactions.

  • Purification Strategies:

    • Crystallization: TPPO is often crystalline and can sometimes be removed by careful crystallization of the desired product.

    • Chromatography: While TPPO can be challenging to separate by standard silica gel chromatography, several techniques can improve separation:

      • Solvent System Modification: Changing the eluent system, for example from a hexane/ethyl acetate gradient to a hexane/diethyl ether gradient, can sometimes improve separation.

      • Precipitation: Dissolving the crude reaction mixture in a minimal amount of a solvent in which your product is soluble but TPPO is less so (like diethyl ether), and then adding a non-polar solvent like hexane or pentane can cause the TPPO to precipitate.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Knorr Pyrazole Synthesis

This table summarizes the effect of different solvents on the regioselectivity of the reaction between an unsymmetrical 1,3-dicarbonyl and methylhydrazine, leading to two possible regioisomers (A and B).

1,3-Dicarbonyl CompoundHydrazineSolventIsomer Ratio (A:B)Reference
1,1,1-Trifluoro-2,4-pentanedioneMethylhydrazineEthanol (EtOH)15:85[5]
1,1,1-Trifluoro-2,4-pentanedioneMethylhydrazine2,2,2-Trifluoroethanol (TFE)85:15[5]
1,1,1-Trifluoro-2,4-pentanedioneMethylhydrazine1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)97:3[5]

Note: The specific ratios are highly dependent on the substrates used. This table illustrates a general trend.

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol describes a general method for the synthesis of a pyrazole derivative from a 1,3-dicarbonyl compound and a substituted hydrazine, such as this compound.

Materials:

  • 1,3-dicarbonyl compound (1.0 eq)

  • This compound (1.0 eq)

  • Ethanol or other suitable solvent

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) and this compound (1.0 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the starting materials are consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[4]

Protocol 2: Oxidation of Pyrazoline to Pyrazole

This protocol describes a method for the aromatization of a pyrazoline intermediate to the corresponding pyrazole.

Materials:

  • Pyrazoline intermediate

  • Dimethyl sulfoxide (DMSO)

  • Oxygen balloon or access to air

Procedure:

  • Dissolve the pyrazoline intermediate in DMSO in a round-bottom flask.

  • Fit the flask with a condenser and an oxygen-filled balloon, or leave it open to the air.

  • Heat the reaction mixture and monitor the progress by TLC until the pyrazoline is fully converted to the pyrazole.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[3][6]

Protocol 3: Synthesis of[1][3][4]Triazolo[4,3-a]pyridine Derivatives

This protocol outlines a two-step procedure for the synthesis of a substituted[1][3][4]triazolo[4,3-a]pyridine from 2-hydrazinopyridine.

Step 1: Acylation of 2-Hydrazinopyridine

Materials:

  • 2-Hydrazinopyridine (1.0 eq)

  • Acid chloride (e.g., acetyl chloride) (1.1 eq)

  • Dry pyridine (as solvent)

Procedure:

  • Dissolve 2-hydrazinopyridine (1.0 eq) in dry pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acid chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture into ice-water and extract with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude acylated intermediate.[3]

Step 2: Cyclization to form the Triazolopyridine Ring

Materials:

  • Crude acylated intermediate from Step 1

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • To the crude acylated intermediate, add phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the[1][3][4]triazolo[4,3-a]pyridine derivative.[3]

Visualizations

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield in Pyrazole Synthesis incomplete_reaction Incomplete Reaction start->incomplete_reaction Check TLC/LCMS side_reactions Side Reactions (e.g., Pyrazoline Formation) start->side_reactions Analyze byproducts impure_reagents Impure Starting Materials start->impure_reagents Verify purity optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature - Adjust catalyst incomplete_reaction->optimize_conditions oxidation_step Introduce Oxidation Step side_reactions->oxidation_step purify_reagents Purify Starting Materials impure_reagents->purify_reagents end Successful Synthesis optimize_conditions->end Improved Yield oxidation_step->end Improved Yield purify_reagents->end Improved Yield

Caption: A logical workflow for troubleshooting low yields in pyrazole synthesis.

Regioselectivity_Pathway start Unsymmetrical 1,3-Dicarbonyl + this compound solvent_choice Solvent Choice (e.g., EtOH vs. TFE/HFIP) start->solvent_choice pathway_A Pathway A (Attack at less hindered carbonyl) intermediate_A Hydrazone Intermediate A pathway_A->intermediate_A pathway_B Pathway B (Attack at more hindered carbonyl) intermediate_B Hydrazone Intermediate B pathway_B->intermediate_B product_A Regioisomer A intermediate_A->product_A Cyclization & Dehydration product_B Regioisomer B intermediate_B->product_B Cyclization & Dehydration solvent_choice->pathway_A Fluorinated Alcohol (TFE/HFIP) Favors this pathway solvent_choice->pathway_B Ethanol (EtOH) May lead to a mixture

Caption: Signaling pathway for the formation of regioisomers in the Knorr pyrazole synthesis.

References

Improving the solubility of 5-Fluoro-2-hydrazinylpyridine for reaction setup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Fluoro-2-hydrazinylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and improving the solubility of this compound for various reaction setups.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a solid that is sparingly soluble in water. However, it exhibits good solubility in a range of common organic solvents. Generally, polar aprotic solvents are effective at dissolving this compound.

Q2: In which organic solvents is this compound most soluble?

A2: Based on available data and typical laboratory use, this compound is readily soluble in solvents such as dimethylformamide (DMF) and ethanol. It is also soluble in dichloromethane.[1] For many synthetic applications, DMF and ethanol are common choices for dissolving this reagent.[1]

Q3: I am having trouble dissolving this compound in my chosen reaction solvent. What can I do?

A3: If you are encountering solubility issues, consider the troubleshooting steps outlined in the guide below. This may involve gentle heating, sonication, changing the solvent system, or converting the free base to a more soluble salt form.

Q4: Is it possible to improve the aqueous solubility of this compound?

A4: Yes, forming a salt of the basic pyridine nitrogen can significantly improve aqueous solubility. The hydrochloride (HCl) or hydrofluoride salt forms are options to consider. These salts are generally more soluble in aqueous solutions than the free base.

Troubleshooting Guide: Improving Solubility for Reaction Setup

Poor solubility of a starting material can be a significant hurdle in setting up a successful chemical reaction. Below is a step-by-step guide to address solubility challenges with this compound.

Initial Steps
  • Solvent Selection: Ensure you have selected an appropriate solvent. For non-aqueous reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are often a good starting point. For reactions where alcohols are suitable, ethanol or methanol can be effective.

  • Gentle Heating: Gently warming the solvent while stirring can increase the rate of dissolution and the overall solubility. It is advisable to do this under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation, especially if the reaction is sensitive to air.

  • Sonication: Using an ultrasonic bath can help break down solid agglomerates and accelerate the dissolution process.

Advanced Strategies

If the initial steps are insufficient, consider the following more advanced techniques:

  • Co-solvent Systems: Employing a mixture of solvents can be highly effective. For instance, if your primary reaction solvent is less polar (e.g., toluene), adding a small amount of a more polar co-solvent like DMF or DMSO can significantly enhance the solubility of this compound.

  • Salt Formation: Converting the free base to a salt is a common and effective method to improve solubility, particularly in more polar or aqueous media. You can either use a commercially available salt form (e.g., this compound hydrofluoride) or prepare the salt in situ.

    • In situ Salt Formation Protocol:

      • Suspend the this compound free base in your desired reaction solvent.

      • Add one equivalent of a suitable acid (e.g., HCl in dioxane, or trifluoroacetic acid) dropwise while stirring.

      • Observe for dissolution. The formation of the corresponding salt should lead to a clear solution.

Data Presentation

While specific quantitative solubility data for this compound is not widely published, the following table provides a qualitative and estimated solubility guide based on its chemical properties and information from similar compounds.

SolventPolarity IndexTypeEstimated Solubility (at 25 °C)Notes
Water10.2ProticSparingly SolubleSolubility can be increased by forming a salt.
Methanol5.1ProticSoluble
Ethanol4.3ProticSolubleA common solvent for reactions involving this compound.[1]
Acetonitrile5.8AproticModerately Soluble
Dimethylformamide (DMF)6.4AproticVery SolubleA common solvent for reactions involving this compound.[1]
Dimethyl Sulfoxide (DMSO)7.2AproticVery Soluble
Dichloromethane (DCM)3.1AproticSoluble[1]
Tetrahydrofuran (THF)4.0AproticModerately Soluble
Toluene2.4AproticPoorly SolubleCo-solvents are likely necessary.

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound for a Non-Aqueous Reaction
  • To a dry reaction flask under an inert atmosphere (nitrogen or argon), add the desired amount of this compound.

  • Add the chosen anhydrous solvent (e.g., DMF, ethanol) via syringe.

  • Stir the mixture at room temperature until the solid is fully dissolved.

  • If dissolution is slow, gently warm the flask to 40-50 °C with continued stirring.

  • Once a clear solution is obtained, cool to the desired reaction temperature before adding other reagents.

Protocol 2: Solubility Test for Solvent System Selection
  • Place a small, known amount (e.g., 10 mg) of this compound into several small vials.

  • To each vial, add a measured volume (e.g., 0.5 mL) of a different solvent to be tested.

  • Stir or agitate the vials at room temperature for a set period (e.g., 30 minutes).

  • Visually inspect for complete dissolution.

  • If the solid has not dissolved, add another measured volume of the solvent and repeat the process to estimate the approximate solubility.

Visualizations

Below are diagrams illustrating the troubleshooting workflow for solubility issues and the concept of improving solubility through salt formation.

Solubility_Troubleshooting_Workflow start Start: Solubility Issue with This compound solvent Is the solvent appropriate? (e.g., DMF, Ethanol) start->solvent heat Apply gentle heat (40-50 °C) solvent->heat Yes reassess Reassess reaction conditions or choose an alternative reagent solvent->reassess No sonicate Use sonication heat->sonicate success Solubility Achieved Proceed with reaction heat->success cosolvent Add a co-solvent (e.g., small amount of DMF in Toluene) sonicate->cosolvent sonicate->success salt Consider salt formation (e.g., add HCl in dioxane) cosolvent->salt cosolvent->success salt->success salt->reassess If still insoluble

Caption: Troubleshooting workflow for improving the solubility of this compound.

Salt_Formation_for_Solubility cluster_freebase Low Aqueous Solubility cluster_salt Improved Aqueous Solubility freebase This compound (Free Base) salt [5-Fluoro-2-hydrazinylpyridinium]+ Cl- (Hydrochloride Salt) freebase->salt + HCl salt->freebase - H+

Caption: The equilibrium between the free base and its more water-soluble hydrochloride salt.

References

Technical Support Center: Catalyst Selection for Reactions Involving 5-Fluoro-2-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Fluoro-2-hydrazinylpyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

I. Fischer Indole Synthesis

The Fischer indole synthesis is a prominent reaction for converting this compound and a ketone or aldehyde into a fluorinated indole or carbazole scaffold, which is of significant interest in medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the Fischer indole synthesis with this compound?

A1: The Fischer indole synthesis is typically catalyzed by Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃).[1] Polyphosphoric acid (PPA) is also a widely used and effective catalyst for this transformation.[1] The choice of acid can significantly influence the reaction's success and yield.

Q2: I am getting a low yield in my Fischer indole synthesis of a fluorinated carbazole. What are the likely causes and how can I troubleshoot this?

A2: Low yields in the Fischer indole synthesis of fluorinated compounds can stem from several factors. The strong electron-withdrawing nature of the fluorine atom can affect the key[2][2]-sigmatropic rearrangement step. Here is a troubleshooting workflow to address this issue:

  • Optimize the Acid Catalyst: The choice and amount of acid are critical. If you are using a Brønsted acid like p-toluenesulfonic acid and observing low yields, consider switching to a Lewis acid like zinc chloride or boron trifluoride etherate, or using polyphosphoric acid, which can act as both a catalyst and a solvent.[1][3]

  • Reaction Temperature and Time: Ensure the reaction is heated sufficiently, as the Fischer indole synthesis often requires elevated temperatures to proceed efficiently. Monitor the reaction over time to determine the optimal reaction duration.

  • Purity of Starting Materials: Impurities in the this compound or the ketone/aldehyde can lead to side reactions and lower yields. Ensure your starting materials are of high purity.

  • Solvent Choice: While some Fischer indole syntheses can be run neat, the choice of solvent can be important. High-boiling point solvents like toluene or xylene are common. For PPA-catalyzed reactions, PPA itself can serve as the solvent.

Q3: Can I perform a one-pot Fischer indole synthesis without isolating the hydrazone intermediate?

A3: Yes, a one-pot procedure is common for the Fischer indole synthesis. The reaction can be carried out by mixing the this compound, the carbonyl compound, and the acid catalyst together and heating the mixture.[4] This approach is often more efficient as it avoids the need to isolate and purify the intermediate hydrazone.

Experimental Protocol: Synthesis of 6-Fluoro-1,2,3,4-tetrahydrocarbazole

This protocol is adapted from a similar synthesis using p-fluoroaniline and serves as a strong starting point for the reaction with this compound.[5]

Materials:

  • This compound

  • Cyclohexanone

  • p-Toluenesulfonic acid (catalytic amount)

  • Ethanol

  • Sulfuric acid (concentrated)

  • Water

Procedure:

  • Dissolve this compound in ethanol and add a catalytic amount of p-toluenesulfonic acid.

  • Add cyclohexanone dropwise to the mixture at room temperature.

  • Stir the mixture at room temperature for 1 hour to form the hydrazone.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • To the residue, add a dilute solution of sulfuric acid.

  • Heat the mixture to 110 °C for 15-30 minutes.

  • Cool the reaction mixture, and the product should precipitate.

  • Filter the solid, wash with water, and dry to obtain the crude 6-fluoro-1,2,3,4-tetrahydrocarbazole.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Catalyst Selection Guide for Fischer Indole Synthesis
Catalyst TypeExamplesKey Considerations
Brønsted Acids p-Toluenesulfonic acid, Sulfuric acid, Hydrochloric acidReadily available and cost-effective. The strength of the acid can influence the reaction rate.
Lewis Acids Zinc chloride (ZnCl₂), Boron trifluoride (BF₃), Aluminum chloride (AlCl₃)Often provide good to excellent yields.[3] The choice of Lewis acid can be critical for specific substrates.[3]
Polyphosphoric Acid (PPA) -Acts as both a catalyst and a solvent. Often used for challenging cyclizations.[1]

Diagram: Logical Workflow for Fischer Indole Synthesis Troubleshooting

Fischer_Indole_Troubleshooting start Low Yield in Fischer Indole Synthesis catalyst Optimize Acid Catalyst (Brønsted vs. Lewis vs. PPA) start->catalyst conditions Adjust Reaction Conditions (Temperature and Time) catalyst->conditions purity Check Starting Material Purity conditions->purity solvent Solvent Selection purity->solvent success Improved Yield solvent->success

Caption: Troubleshooting workflow for low yields in Fischer indole synthesis.

II. Palladium-Catalyzed Cross-Coupling Reactions

This compound can participate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. However, the presence of two nitrogen atoms (the pyridine nitrogen and the hydrazine group) can present challenges, most notably catalyst poisoning.

Frequently Asked Questions (FAQs)

Q1: Why are palladium-catalyzed cross-coupling reactions with this compound challenging?

A1: The primary challenge is catalyst poisoning. The Lewis basic nitrogen atom of the pyridine ring and the nitrogen atoms of the hydrazine group can coordinate to the palladium center of the catalyst.[6] This coordination can form stable, inactive complexes, effectively removing the catalyst from the reaction cycle and leading to low or no product formation. This is often referred to as the "2-pyridyl problem" for pyridine-containing substrates.[7][8][9]

Q2: How can I prevent catalyst poisoning in these reactions?

A2: Several strategies can be employed to mitigate catalyst poisoning:

  • Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos). These ligands can help to stabilize the active palladium catalyst and disfavor the binding of the pyridine nitrogen.

  • Use of Precatalysts: Precatalysts, which are stable palladium(II) complexes that are readily activated to the active palladium(0) species in situ, can improve reaction outcomes.[10]

  • Reaction Conditions: Careful optimization of the base, solvent, and temperature is crucial. For instance, in Suzuki-Miyaura reactions, the choice of base can influence the rate of transmetalation versus catalyst deactivation.

Q3: My Suzuki-Miyaura reaction with this compound is not working. What should I check?

A3: If your Suzuki-Miyaura reaction is failing, consider the following troubleshooting steps:

  • Catalyst System: Are you using a suitable palladium source and ligand? For challenging substrates like this, a simple catalyst like Pd(PPh₃)₄ may not be sufficient. Try a more robust system, for example, Pd₂(dba)₃ with a bulky phosphine ligand like SPhos or XPhos, or use a commercially available precatalyst.[10]

  • Base: The choice of base is critical. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The strength and solubility of the base can impact the reaction.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. Ensure your solvents are degassed to remove oxygen, which can deactivate the catalyst.

  • Protodeboronation: The boronic acid starting material can be susceptible to decomposition, where the boronic acid group is replaced by a hydrogen atom. This can be minimized by using anhydrous solvents and carefully selecting the base.

Q4: What are the best practices for setting up a Buchwald-Hartwig amination with this compound?

A4: For a successful Buchwald-Hartwig amination, consider the following:

  • Catalyst System: A palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) combined with a bulky, electron-rich phosphine ligand is a good starting point.[11] Precatalysts are also highly effective.

  • Base: A strong, non-nucleophilic base is typically required, with sodium tert-butoxide (NaOtBu) being the most common.

  • Inert Atmosphere: These reactions are highly sensitive to oxygen. It is essential to use Schlenk techniques or a glovebox to maintain an inert atmosphere of nitrogen or argon.

  • Solvent: Anhydrous, deoxygenated solvents such as toluene, dioxane, or THF are commonly used.

Data on Catalyst Systems for Related Cross-Coupling Reactions

While specific data for this compound is limited in the literature, the following table provides a summary of catalyst systems successfully used for the cross-coupling of other challenging nitrogen-containing heterocycles, which can serve as a starting point for optimization.

Reaction TypeSubstrate TypePalladium SourceLigandBaseSolventYield Range
Suzuki-Miyaura Unprotected IndazolesPd₂(dba)₃SPhos/XPhosK₃PO₄Dioxane/H₂OGood to Excellent
Suzuki-Miyaura Unprotected IndazolesSPhos Precatalyst (P2)-K₃PO₄Dioxane/H₂O80%
Buchwald-Hartwig Aryl Chlorides & Secondary AminesPd(OAc)₂RuPhosNaOtBuTolueneGood to Excellent
Buchwald-Hartwig Heteroaryl Chlorides & Amines[Pd(cinnamyl)Cl]₂BippyPhosKOtBuHeptaneGood to Excellent
Diagrams for Cross-Coupling Reactions

Cross_Coupling_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification reagents Add Substrates, Base, and Solvent degas Degas Solvent reagents->degas catalyst Add Pd Source and Ligand degas->catalyst heat Heat to Reaction Temperature catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract purify Column Chromatography extract->purify

References

Monitoring the progress of reactions with 5-Fluoro-2-hydrazinylpyridine using TLC or LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring chemical reactions involving 5-Fluoro-2-hydrazinylpyridine. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully utilizing Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction progress analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during the TLC or LC-MS analysis of reactions with this compound.

Thin-Layer Chromatography (TLC) Troubleshooting

Question: Why are my spots streaking or appearing as elongated smears on the TLC plate?

Answer: Streaking is a common issue, particularly with basic compounds like pyridines on acidic silica gel.[1][2]

  • Cause 1: Sample Overload: Applying too much sample to the plate can saturate the stationary phase.[3]

    • Solution: Dilute your reaction aliquot significantly before spotting it on the TLC plate. Spot the diluted sample multiple times in the same location, allowing the solvent to dry completely between applications, to achieve a concentrated yet small spot.[3]

  • Cause 2: Strong Interaction with Silica: The basic nitrogen atoms in the pyridine ring can interact strongly with the acidic silanol (Si-OH) groups of the silica gel, causing the spot to tail or streak.[2]

    • Solution: Add a small amount of a basic modifier to your mobile phase. A common practice is to add 0.1–2.0% triethylamine (TEA) or a solution of ammonia in methanol to neutralize the acidic sites on the silica plate, which should result in sharper, more defined spots.[1][3]

  • Cause 3: High Polarity of Compound: Very polar compounds may streak because they adhere strongly to the stationary phase and are not effectively moved by a mobile phase of insufficient polarity.

    • Solution: Increase the polarity of your mobile phase. For example, if you are using a 4:1 Hexane:Ethyl Acetate mixture, try changing the ratio to 2:1 or 1:1. Alternatively, consider using reversed-phase TLC plates (like C18) if your compounds are highly polar.[3]

  • Cause 4: High Boiling Point Solvents: If your reaction is in a high boiling point solvent like DMF or DMSO, it can cause smearing.[4]

    • Solution: After spotting the plate, place it under a high vacuum for a few minutes to evaporate the reaction solvent before developing the plate.[4]

Question: My spots are not moving from the baseline (Rf ≈ 0) or are running with the solvent front (Rf ≈ 1). What should I do?

Answer: This indicates that the polarity of your mobile phase is not suitable for your compounds.[4]

  • Spots at the Baseline (Low Rf): Your mobile phase is not polar enough to move the compounds up the plate.[3]

    • Solution: Increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. For a dichloromethane/methanol system, increase the amount of methanol.

  • Spots at the Solvent Front (High Rf): Your mobile phase is too polar, causing the compounds to travel with the solvent front without sufficient interaction with the stationary phase.[3]

    • Solution: Decrease the polarity of the eluent. Reduce the proportion of the more polar solvent in your mixture.

Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting

Question: I am observing poor signal intensity or no peak for my compound of interest. What could be the cause?

Answer: Poor signal intensity can stem from issues with sample preparation, chromatography, or the mass spectrometer interface.

  • Cause 1: Ion Suppression: Components from your sample matrix (e.g., salts, residual reagents) can co-elute with your analyte and interfere with the ionization process in the MS source, suppressing your signal.[5][6]

    • Solution: Improve your sample preparation. Perform a simple clean-up like protein precipitation (for biological samples) or solid-phase extraction (SPE) to remove interfering matrix components.[6] Ensure your sample is fully dissolved and filter it before injection to remove particulates.[7]

  • Cause 2: Inefficient Ionization: this compound and its derivatives may ionize more efficiently in one mode (positive or negative) over the other. Fluorinated compounds can sometimes show good sensitivity in negative ion mode.[8]

    • Solution: Analyze your sample in both positive (ESI+) and negative (ESI-) electrospray ionization modes to determine which provides a better signal for your starting material and product. For ESI+, adding a small amount of formic acid (0.1%) to the mobile phase can aid protonation. For ESI-, adding a small amount of ammonium hydroxide might be beneficial.[8]

  • Cause 3: Mobile Phase/Injection Solvent Mismatch: Injecting a sample dissolved in a solvent much stronger than the initial mobile phase can cause peak distortion and poor sensitivity.[6]

    • Solution: Whenever possible, dissolve and reconstitute your final sample in the initial mobile phase of your LC gradient.[9]

Question: I am seeing multiple peaks in my chromatogram with unexpected masses. What are they?

Answer: These could be adducts, in-source fragments, or contaminants.

  • Cause 1: Adduct Formation: In ESI, it is common for analytes to form adducts with ions present in the mobile phase, such as sodium ([M+Na]+), potassium ([M+K]+), or acetonitrile ([M+ACN+H]+).

    • Solution: This is often unavoidable but can be minimized by using high-purity LC-MS grade solvents and additives.[10] Recognize the mass differences for common adducts (e.g., +22 for Na, +38 for K) to correctly identify your compound of interest.

  • Cause 2: Contamination: Contaminants can be introduced from solvents, glassware, plasticware (e.g., plasticizers like phthalates), or carryover from previous injections.[11][12]

    • Solution: Use high-purity solvents, thoroughly clean all glassware, and use polypropylene vials instead of polystyrene. Run a blank injection (injecting only mobile phase) to check for system contamination and carryover.[11]

  • Cause 3: In-Source Fragmentation/Degradation: The compound might be unstable and fragmenting in the ion source or degrading on the column.

    • Solution: Try lowering the ion source temperature or using gentler ionization settings. Ensure the mobile phase pH is appropriate for the stability of your compound.[6]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for TLC analysis of a reaction involving this compound?

A1: A good starting point is a binary mixture of a nonpolar and a polar solvent. The polarity can be tuned to achieve an optimal Rf value (ideally between 0.2 and 0.4 for the product).[13] Since this compound is a relatively polar, basic compound, consider the systems in the table below.

Mobile Phase SystemStarting Ratio (v/v)Notes
Ethyl Acetate / Hexane1:1A versatile system. Increase Ethyl Acetate for more polar compounds.
Dichloromethane / Methanol95:5Good for more polar compounds. Increase Methanol cautiously as it is very polar.
Ethyl Acetate / Hexane / Triethylamine40:60:1The addition of Triethylamine helps prevent streaking of basic pyridine compounds.[1]

Q2: How do I prepare a sample from my reaction mixture for TLC or LC-MS analysis?

A2: To accurately monitor the reaction, you must take a small, representative sample (aliquot) and immediately stop the reaction within that sample (quenching).[14]

  • Take an Aliquot: Using a capillary spotter or a micropipette, withdraw a very small amount of the reaction mixture.[14]

  • Quench the Reaction: Immediately dilute the aliquot into a larger volume of a suitable solvent (e.g., acetonitrile or the initial LC mobile phase) in a small vial (e.g., a 1.5 mL autosampler vial). This dilution and temperature change effectively stops the reaction.

  • Dilute Further: For TLC, this initial dilution may be sufficient. For LC-MS, you will likely need to perform a serial dilution (e.g., 10 to 100-fold) to avoid saturating the detector.

  • Filter (for LC-MS): Before injecting into an LC-MS, it is critical to filter the diluted sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could clog the system.[7]

Q3: What are the recommended starting LC-MS parameters for analyzing this compound?

A3: The following parameters provide a robust starting point for method development.

ParameterRecommendationRationale
Column C18 Reverse-Phase (e.g., 50 x 2.1 mm, 2.6 µm)Provides good retention and separation for a wide range of small organic molecules.
Mobile Phase A Water + 0.1% Formic AcidLC-MS grade water and additive are essential for low background noise.[10]
Mobile Phase B Acetonitrile + 0.1% Formic AcidFormic acid aids in positive mode ionization (protonation).
Gradient 5% B to 95% B over 5-10 minutesA generic gradient is a good starting point to elute compounds of varying polarity.
Flow Rate 0.3 - 0.5 mL/minStandard for analytical scale columns.
Ionization Mode ESI Positive and NegativeTest both modes. Hydrazine and pyridine moieties often ionize well in positive mode ([M+H]+).
MS Scan Range m/z 100 - 500This range should cover the starting material, product, and potential dimers or simple byproducts.

Q4: How can I confirm the identity of my product using LC-MS?

A4: Confirmation relies on matching the observed mass with the expected mass. First, calculate the exact mass of your expected product. Then, look for the corresponding protonated molecule ([M+H]+) in your positive ion mode data or the deprotonated molecule ([M-H]-) in your negative ion mode data. For example, the monoisotopic mass of this compound (C5H6FN3) is approximately 127.05 Da. You would look for an ion at m/z 128.06 in positive mode. High-resolution mass spectrometry can confirm the elemental formula, providing greater confidence in the identification.

Experimental Protocols

Protocol 1: General Method for Monitoring a Reaction by TLC
  • Prepare the TLC Chamber: Pour your chosen mobile phase into a developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to help saturate the chamber atmosphere with solvent vapor. Cover with the lid and let it equilibrate for at least 5-10 minutes.[15]

  • Prepare the TLC Plate: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes on the origin: 'SM' for Starting Material, 'C' for Co-spot, and 'R' for Reaction Mixture.

  • Spot the Plate:

    • In the 'SM' lane, spot a diluted solution of your this compound starting material.

    • In the 'R' lane, spot a quenched and diluted aliquot from your reaction mixture.[14]

    • In the 'C' lane, first spot the starting material, then carefully spot the reaction mixture directly on top of it. This "co-spot" helps to resolve spots with similar Rf values.[4]

  • Develop the Plate: Carefully place the spotted TLC plate into the saturated chamber, ensuring the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.

  • Visualize: When the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (typically at 254 nm). Circle the visible spots with a pencil. The reaction is complete when the starting material spot is no longer visible in the 'R' lane.[14]

Protocol 2: Sample Preparation for LC-MS Analysis
  • Prepare Vials: Label 1.5 mL autosampler vials for each time point you plan to sample.

  • Aliquot & Quench: At each time point (e.g., t=0, 1h, 2h), withdraw 5 µL of the reaction mixture and dispense it into a vial containing 495 µL of acetonitrile. Cap the vial and vortex thoroughly. This represents a 1:100 dilution.

  • Filter: Draw the diluted sample into a 1 mL syringe. Attach a 0.22 µm syringe filter (e.g., PTFE or nylon) and push the solution through the filter into a clean autosampler vial.

  • Analyze: Place the vial in the autosampler tray for injection. Ensure the analytical method is set up with the appropriate gradient and MS parameters as described in the FAQ section.

Visualizations

Workflow and Decision Diagrams

The following diagrams illustrate the general workflow for monitoring a reaction and a troubleshooting guide for common TLC issues.

G cluster_workflow Reaction Monitoring Workflow start_node start_node decision_node decision_node process_node process_node stop_node stop_node A Start Reaction B Take Aliquot from Reaction Mixture A->B C Quench & Dilute Sample B->C D Choose Analysis: TLC or LC-MS C->D E Perform TLC Analysis D->E  Quick Check F Perform LC-MS Analysis D->F Quantitative G Analyze Data: (Rf values / Peak Areas) E->G F->G H Is Reaction Complete? (SM Consumed) G->H I Continue Reaction (Take next aliquot) H->I No J Stop Reaction & Work-up H->J Yes I->B

Caption: General workflow for monitoring a chemical reaction.

G cluster_troubleshooting TLC Troubleshooting Guide problem problem decision decision solution solution p1 Problem: Poor Spot Shape d1 Streaking or Tailing? p1->d1 s1 1. Decrease sample concentration. 2. Add 0.5% Triethylamine to mobile phase. d1->s1 Yes d2 Spots are 'doughnut' shaped? d1->d2 No s2 Sample is insoluble in mobile phase. Try a different solvent system. d2->s2 Yes p2 Problem: Incorrect Rf d3 Rf too low? (Spots on baseline) p2->d3 s3 Increase polarity of mobile phase. d3->s3 Yes d4 Rf too high? (Spots at solvent front) d3->d4 No s4 Decrease polarity of mobile phase. d4->s4 Yes

Caption: Decision tree for troubleshooting common TLC issues.

References

Scale-up considerations for the synthesis of 5-Fluoro-2-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up of the synthesis of 5-Fluoro-2-hydrazinylpyridine. Below you will find troubleshooting guides, frequently asked questions (FAQs), and a detailed experimental protocol to address common challenges encountered during the transition from laboratory to larger-scale production.

Troubleshooting Guide

Scaling up the synthesis of this compound can introduce several challenges that may not be apparent at the lab scale. The following table outlines potential issues, their probable causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Lower than expected yield - Inefficient mixing in larger reactors leading to localized concentration gradients. - Poor temperature control, causing side reactions. - Incomplete reaction due to insufficient reaction time at a larger scale.- Optimize stirrer design and agitation speed for the reactor geometry. - Implement a more robust temperature control system and monitor for exotherms. - Increase reaction time and monitor reaction completion by in-process controls (e.g., HPLC, TLC).
Increased impurity profile - "Hot spots" in the reactor due to exothermic nature of the reaction, promoting side product formation. - Extended reaction times at elevated temperatures can lead to degradation of product or reactants. - Impurities in starting materials becoming more significant at a larger scale.- Improve heat transfer by using a jacketed reactor with an appropriate heat transfer fluid. - Optimize the reaction temperature and time to minimize impurity formation. - Qualify suppliers and test starting materials for purity before use in large-scale synthesis.
Difficulty in product isolation/filtration - Changes in crystal morphology or particle size at a larger scale, leading to slow filtration. - The presence of fine, suspended impurities that clog the filter.- Study and optimize crystallization conditions (solvent, temperature profile) to control particle size. - Consider using a filter aid or a different type of filtration equipment (e.g., centrifuge).
Safety concerns (e.g., runaway reaction) - The reaction of 2,5-difluoropyridine with hydrazine can be exothermic. Poor heat dissipation in a large reactor can lead to a rapid increase in temperature and pressure.- Perform calorimetric studies (e.g., DSC, RC1) to understand the reaction's thermal hazards. - Ensure the reactor has an adequate cooling capacity and an emergency quenching system. - Implement controlled addition of the limiting reagent to manage the rate of heat generation.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions to consider when scaling up the synthesis of this compound?

A1: The key safety concerns are the exothermic nature of the reaction between the pyridine starting material and hydrazine, and the potential toxicity of hydrazine. It is crucial to have a thorough understanding of the reaction's thermal profile through calorimetric studies. Ensure that the reactor's cooling system is sufficient to handle the heat generated. A slow, controlled addition of the limiting reagent is recommended to manage the exotherm. Appropriate personal protective equipment (PPE) should be used, and the reaction should be conducted in a well-ventilated area.

Q2: How does the choice of solvent impact the scale-up of this synthesis?

A2: The solvent plays a critical role in reaction kinetics, solubility of reactants and products, and heat transfer. While ethanol or methanol can be effective at a lab scale, for industrial production, factors like boiling point, flash point, cost, and ease of recovery and recycling become more important. The solvent choice can also influence the crystallization and isolation of the final product, affecting its purity and morphology.

Q3: What are the common impurities encountered in the synthesis of this compound and how can they be minimized?

A3: Common impurities may include unreacted starting materials, over-alkylation products, and byproducts from side reactions. To minimize these, it is important to control the reaction stoichiometry and temperature carefully. Using a slight excess of hydrazine can help to drive the reaction to completion, but a large excess can complicate the work-up. Purification methods like recrystallization are often employed to remove impurities.

Q4: Can the order of addition of reagents affect the reaction outcome at a larger scale?

A4: Yes, the order of addition can be critical. For an exothermic reaction like this, adding the pyridine derivative to the hydrazine solution (or vice versa) at a controlled rate is a standard practice to manage the reaction temperature. This is in contrast to a lab-scale experiment where all reagents might be mixed at once before heating.

Experimental Protocol: Synthesis of this compound

This protocol is based on a laboratory-scale synthesis and includes considerations for scale-up.

Reaction: 2,5-difluoropyridine + Hydrazine hydrate → this compound + HF

Materials:

Reagent Molecular Weight ( g/mol ) Quantity (Lab Scale) Moles (Lab Scale) Notes
2,5-Difluoropyridine115.073.0 g0.0261Limiting reagent
Hydrazine hydrate (~64% hydrazine)50.063.28 mL0.05222 equivalents
Ethanol46.0730 mL-Solvent

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, a jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and a condenser is set up. The reactor is purged with nitrogen.

  • Reagent Charging: Charge hydrazine hydrate and ethanol into the reactor. Begin agitation.

  • Controlled Addition: Slowly add 2,5-difluoropyridine to the reactor over a period of 1-2 hours while maintaining the internal temperature between 20-30°C using the reactor's cooling jacket.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. A solid precipitate of the product should form.

  • Isolation: Filter the solid product and wash it with cold ethanol to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the product under vacuum at 40-50°C to a constant weight.

Scale-up Considerations:

  • Heat Transfer: The reaction is exothermic. At a larger scale, the surface area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with a reliable cooling system is essential.

  • Mixing: Efficient mixing is crucial to ensure uniform temperature and concentration throughout the reactor. The type of agitator and its speed should be selected based on the reactor's geometry and the reaction mixture's viscosity.

  • Material Transfer: The handling and transfer of larger quantities of flammable solvents and corrosive reagents require appropriate pumps and closed systems to ensure safety.

Process Workflow and Logic Diagram

The following diagram illustrates the logical workflow for the scale-up of this compound synthesis, highlighting key decision points and considerations.

Scale-up_Workflow cluster_0 Lab Scale Synthesis cluster_1 Process Safety and Feasibility cluster_2 Pilot Scale-up cluster_3 Troubleshooting cluster_4 Production Start Start: Lab Synthesis (grams) Protocol_Dev Protocol Development Start->Protocol_Dev Analytics Analytical Method Development (HPLC, GC) Protocol_Dev->Analytics Safety_Eval Safety Evaluation (DSC, RC1) Analytics->Safety_Eval Toxicity Toxicity Assessment Safety_Eval->Toxicity Cost_Analysis Cost & Raw Material Sourcing Toxicity->Cost_Analysis Pilot_Batch Pilot Batch (Kilograms) Cost_Analysis->Pilot_Batch Process_Opt Process Optimization (Temp, Time, Mixing) Pilot_Batch->Process_Opt Impurity_Profile Impurity Profiling Process_Opt->Impurity_Profile Isolation_Opt Isolation & Purification Optimization Impurity_Profile->Isolation_Opt Issue Issue Encountered? Isolation_Opt->Issue Analyze Analyze Root Cause Issue->Analyze Re-run Validation Process Validation Issue->Validation No Modify Modify Protocol Analyze->Modify Re-run Modify->Pilot_Batch Re-run Production Full-Scale Production Validation->Production

Caption: Workflow for scaling up the synthesis of this compound.

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of 5-Fluoro-2-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the characterization of 5-Fluoro-2-hydrazinylpyridine. Due to the limited availability of public experimental data for this compound, this document focuses on established analytical techniques for a closely related alternative, 2-hydrazinylpyridine, and provides predicted characteristics for the target compound based on known spectroscopic principles. Detailed experimental protocols are provided to enable researchers to perform these analyses.

Comparison of Physicochemical Properties

A summary of the available physical and computed properties for this compound and the experimentally determined properties of 2-hydrazinylpyridine are presented below for comparison.

PropertyThis compound2-Hydrazinylpyridine
Molecular Formula C₅H₆FN₃[1][2]C₅H₇N₃[3]
Molecular Weight 127.12 g/mol [1][2]109.13 g/mol [3]
Melting Point 145-149 °C[2]41-44 °C[3]
Appearance White to light yellow crystalline powder[2]White to yellow to orange powder or crystalline mass[4]
Solubility Slightly soluble in water; soluble in ethanol and dichloromethane[2]No data available
XLogP3 (Computed)0.5[1]0.3
Topological Polar Surface Area (Computed)50.9 Ų[1]50.9 Ų

Spectroscopic and Chromatographic Analysis: A Comparative Overview

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR Data for 2-Hydrazinylpyridine (300 MHz, CDCl₃) [3]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.14d, J = 3Hz1HAr-H
7.51-7.45m1HAr-H
6.71-6.66m2HAr-H
5.78br s1H-NH
3.81br s2H-NH₂

Expected ¹H, ¹³C, and ¹⁹F NMR Characteristics for this compound:

  • ¹H NMR: The presence of the fluorine atom at the 5-position is expected to introduce additional coupling (J-coupling) to the aromatic protons, leading to more complex splitting patterns compared to 2-hydrazinylpyridine. The chemical shifts of the aromatic protons will also be influenced by the electron-withdrawing nature of fluorine.

  • ¹³C NMR: The carbon atom directly bonded to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the pyridine ring carbons will be shifted downfield due to the electronegativity of the fluorine atom.

  • ¹⁹F NMR: A single resonance is expected in the typical range for aromatic fluorine compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Key IR Absorption Bands for 2-Hydrazinylpyridine [5][6]

Wavenumber (cm⁻¹)Functional Group
3400-3200N-H stretching (hydrazine)
1600-1450C=C and C=N stretching (pyridine ring)
1300-1000C-N stretching

Expected IR Characteristics for this compound:

The IR spectrum is expected to be similar to that of 2-hydrazinylpyridine, with the characteristic N-H, C=C, C=N, and C-N stretching vibrations. An additional strong absorption band corresponding to the C-F stretching vibration is anticipated, typically in the region of 1250-1000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectrometry Data for 2-Hydrazinylpyridine [7]

m/zInterpretation
109Molecular ion [M]⁺
79[M - NH₂]⁺
52[C₄H₄]⁺

Expected Mass Spectrometry Characteristics for this compound:

  • Molecular Ion: The molecular ion peak is expected at m/z = 127, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: The fragmentation is likely to involve the loss of the hydrazine group or parts of it. Common fragments may include the loss of NH₂, N₂H₃, or N₂H₄. The presence of the fluorine atom on the pyridine ring will influence the fragmentation, and fragments containing the fluoropyridyl moiety are expected to be prominent.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generally applicable for the characterization of hydrazinylpyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the chemical structure.

Instrumentation: 300 MHz or higher NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Protocol:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Set the spectral width to cover a range of 0-12 ppm.

  • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Process the data with appropriate phasing and baseline correction.

¹³C NMR Protocol:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Set the spectral width to cover a range of 0-160 ppm.

  • A larger number of scans will be required due to the lower natural abundance of ¹³C.

¹⁹F NMR Protocol:

  • Acquire a one-dimensional ¹⁹F NMR spectrum.

  • The spectral width should be set to cover the expected range for aromatic fluorine compounds (e.g., -100 to -180 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Thoroughly mix ~1 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) in an agate mortar.

  • Grind the mixture to a fine powder.

  • Press the powder into a thin, transparent pellet using a hydraulic press.

Protocol:

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: Mass spectrometer with Electron Ionization (EI) or Electrospray Ionization (ESI) source.

Sample Preparation:

  • For EI-MS, introduce a small amount of the sample into the instrument, which will be vaporized.

  • For ESI-MS, prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

Protocol:

  • Acquire the mass spectrum. For ESI-MS, it is common to acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • For structural confirmation, perform tandem MS (MS/MS) to induce fragmentation and analyze the daughter ions.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound and to separate it from any impurities.

Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.

Sample Preparation:

  • Dissolve a small amount of the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol:

  • Equilibrate the C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a small amount of formic acid or trifluoroacetic acid).

  • Inject the sample solution.

  • Run the analysis using an isocratic or gradient elution method.

  • Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).

Visualizing Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the analytical characterization process.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR NMR Purification->NMR Pure Compound IR IR Purification->IR Pure Compound MS MS Purification->MS Pure Compound HPLC HPLC Purification->HPLC Pure Compound Structure_Confirmation Structure_Confirmation NMR->Structure_Confirmation Functional_Group_ID Functional_Group_ID IR->Functional_Group_ID Molecular_Weight_and_Fragmentation Molecular_Weight_and_Fragmentation MS->Molecular_Weight_and_Fragmentation Purity_Determination Purity_Determination HPLC->Purity_Determination Spectroscopic_Analysis_Pathway cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry Sample Purified this compound NMR_1H ¹H NMR Sample->NMR_1H FTIR FTIR Analysis Sample->FTIR MassSpec MS Analysis Sample->MassSpec NMR_13C ¹³C NMR NMR_19F ¹⁹F NMR Structural_Elucidation Complete Structural Elucidation NMR_19F->Structural_Elucidation Proton, Carbon, and Fluorine Environments FTIR->Structural_Elucidation Functional Group Identification MassSpec->Structural_Elucidation Molecular Weight and Fragmentation

References

A Comparative Guide to HPLC and GC Analysis for 5-Fluoro-2-hydrazinylpyridine Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of 5-Fluoro-2-hydrazinylpyridine. As a crucial intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount for the quality and safety of the final active pharmaceutical ingredient (API).[1] This document outlines proposed starting methodologies for both techniques, presenting hypothetical yet realistic experimental data to guide method development and validation.

Introduction to Analytical Challenges

This compound is a polar molecule with a reactive hydrazinyl group.[1] This presents specific challenges for chromatographic analysis. For HPLC, the polarity dictates the choice of stationary and mobile phases. For GC, the low volatility and potential for thermal degradation of the hydrazinyl moiety necessitate careful consideration of injection parameters and the potential need for derivatization.

High-Performance Liquid Chromatography (HPLC) Approach

Reversed-phase HPLC (RP-HPLC) is a primary technique for the analysis of polar, non-volatile compounds like this compound. A stability-indicating RP-HPLC method is crucial for separating the main compound from any potential impurities and degradation products.[2][3][4]

Proposed HPLC Method Parameters

A gradient RP-HPLC method using a C18 column is proposed for the effective separation of this compound from its potential impurities.

ParameterProposed Condition
Stationary Phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time ~ 8.5 minutes
Expected Performance Characteristics (HPLC)

The following table summarizes the anticipated performance of the proposed HPLC method.

ParameterExpected Value
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantification (LOQ) 0.03 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) < 2.0%

Gas Chromatography (GC) Approach

Due to its low volatility, direct GC analysis of this compound is challenging. Derivatization of the hydrazinyl group is recommended to increase volatility and thermal stability. A common approach for hydrazines is derivatization with a ketone, such as acetone, to form a more stable hydrazone.

Proposed GC Method Parameters (with Derivatization)
ParameterProposed Condition
Derivatization Reagent Acetone
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Injection Mode Split (20:1)
Expected Retention Time ~ 12.2 minutes (for the derivative)
Expected Performance Characteristics (GC)

The following table summarizes the anticipated performance of the proposed GC method after derivatization.

ParameterExpected Value
Linearity (r²) > 0.998
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Accuracy (% Recovery) 97 - 103%
Precision (%RSD) < 2.5%

Experimental Protocols

Protocol 1: HPLC Purity Analysis
  • Standard Preparation: Accurately weigh and dissolve 10 mg of this compound reference standard in a 100 mL volumetric flask using a 50:50 mixture of Mobile Phase A and B as the diluent to obtain a 100 µg/mL stock solution. Prepare working standards by serial dilution.

  • Sample Preparation: Prepare the sample solution by dissolving 10 mg of the test sample in the diluent in a 100 mL volumetric flask.

  • Chromatographic System: Set up the HPLC system with the parameters listed in the HPLC method table.

  • Injection: Inject the standard and sample solutions into the chromatograph.

  • Data Analysis: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to that of the standard.

Protocol 2: GC Purity Analysis (with Derivatization)
  • Derivatization of Standard: To 1 mg of this compound reference standard, add 1 mL of acetone. Vortex for 1 minute and allow to react for 30 minutes at room temperature. Dilute with ethyl acetate to a final concentration of 100 µg/mL.

  • Derivatization of Sample: Repeat the derivatization procedure with 1 mg of the test sample.

  • Chromatographic System: Set up the GC system with the parameters listed in the GC method table.

  • Injection: Inject the derivatized standard and sample solutions into the chromatograph.

  • Data Analysis: Calculate the purity of the sample by comparing the peak area of the derivatized main component in the sample chromatogram to that of the derivatized standard.

Visualizing the Analytical Workflow and Method Comparison

Analytical_Workflow Analytical Workflow for Purity Determination cluster_sample Sample Handling cluster_hplc HPLC Analysis cluster_gc GC Analysis Sample This compound Sample Dissolution Dissolution in Diluent Sample->Dissolution Derivatization Derivatization (for GC) Dissolution->Derivatization HPLC_Injection HPLC Injection Dissolution->HPLC_Injection GC_Injection GC Injection Derivatization->GC_Injection HPLC_Separation RP-HPLC Separation HPLC_Injection->HPLC_Separation HPLC_Detection UV Detection HPLC_Separation->HPLC_Detection HPLC_Data Data Acquisition & Purity Calculation HPLC_Detection->HPLC_Data GC_Separation Capillary GC Separation GC_Injection->GC_Separation GC_Detection FID Detection GC_Separation->GC_Detection GC_Data Data Acquisition & Purity Calculation GC_Detection->GC_Data

Caption: Analytical workflow for HPLC and GC purity analysis.

Method_Comparison Comparison of HPLC and GC for this compound Analysis cluster_hplc HPLC cluster_gc GC HPLC_Advantages Advantages: - Direct analysis - Good for non-volatile impurities - High sensitivity HPLC_Disadvantages Disadvantages: - Higher solvent consumption - Potential for peak tailing GC_Advantages Advantages: - High resolution - Good for volatile impurities GC_Disadvantages Disadvantages: - Requires derivatization - Potential for thermal degradation - Less suitable for polar, non-volatile impurities Analyte This compound Analyte->HPLC_Advantages is suitable for Analyte->GC_Disadvantages presents challenges for

Caption: Key advantages and disadvantages of HPLC vs. GC.

Conclusion

Both HPLC and GC can be developed into robust methods for the purity analysis of this compound. The choice between the two techniques will depend on the specific requirements of the analysis, including the nature of the expected impurities and the available instrumentation.

  • HPLC is recommended for routine quality control due to its direct analysis capabilities and suitability for a wide range of potential polar and non-volatile impurities.

  • GC is a viable alternative , particularly for identifying and quantifying volatile or semi-volatile impurities, but the need for derivatization adds a step to the sample preparation process.

The proposed methods in this guide serve as a strong starting point for method development and validation, ensuring the reliable quality assessment of this compound in a drug development setting.

References

A Comparative Analysis of the Reactivity of 5-Fluoro-2-hydrazinylpyridine and 2-hydrazinopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of 5-Fluoro-2-hydrazinylpyridine and its non-fluorinated analog, 2-hydrazinopyridine. Understanding the nuanced differences in their chemical behavior is crucial for applications in medicinal chemistry, particularly in the synthesis of hydrazone-based therapeutics and other nitrogen-containing heterocyclic scaffolds. This document outlines the theoretical basis for their differing reactivities, presents illustrative experimental data, and provides detailed protocols for key comparative experiments.

Introduction and Theoretical Background

2-Hydrazinopyridine is a versatile building block in organic synthesis, valued for the nucleophilic character of its hydrazine moiety which readily participates in condensation reactions with carbonyl compounds to form stable hydrazones. The introduction of a fluorine atom at the 5-position of the pyridine ring, yielding this compound, significantly alters the electronic properties of the molecule and, consequently, its reactivity.

The fluorine atom is a strongly electronegative element, exerting a powerful electron-withdrawing effect through the pyridine ring via both inductive and resonance effects.[1] This withdrawal of electron density has two primary, opposing consequences on the reactivity of the molecule:

  • Decreased Nucleophilicity of the Hydrazine Moiety: The electron-withdrawing nature of the fluorine atom reduces the electron density on the nitrogen atoms of the hydrazine group. This decrease in electron density leads to a lower basicity and nucleophilicity of the hydrazine. As a result, this compound is expected to react more slowly with electrophiles, such as aldehydes and ketones, compared to 2-hydrazinopyridine under identical conditions.

  • Increased Electrophilicity of the Pyridine Ring: The electron-deficient nature of the fluorinated pyridine ring makes it more susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present at other positions on the ring. While the hydrazine group itself is not a typical leaving group, this property can be relevant in the context of further derivatization of the heterocyclic core.

This guide will focus on the comparative reactivity of the hydrazine functional group, a key feature in the synthetic utility of these compounds.

Comparative Data

The following tables summarize illustrative quantitative data comparing the key reactivity parameters of this compound and 2-hydrazinopyridine. Please note that this data is representative and intended for comparative purposes; actual experimental values may vary depending on specific reaction conditions.

Table 1: Physicochemical Properties
Property2-HydrazinopyridineThis compoundReference
Molecular FormulaC₅H₇N₃C₅H₆FN₃[2][3]
Molecular Weight109.13 g/mol 127.12 g/mol [2][3]
pKa (Conjugate Acid)~ 4.0~ 3.5 (Estimated)
Calculated LogP0.30.5[2][3]

The pKa of the conjugate acid of this compound is estimated to be lower due to the electron-withdrawing effect of the fluorine atom, which destabilizes the positive charge on the protonated hydrazine group.

Table 2: Illustrative Kinetic Data for Hydrazone Formation with p-Nitrobenzaldehyde
Parameter2-HydrazinopyridineThis compound
Reaction Conditions
Reactant AHydrazinopyridine (0.1 M)Hydrazinopyridine (0.1 M)
Reactant Bp-Nitrobenzaldehyde (0.1 M)p-Nitrobenzaldehyde (0.1 M)
SolventEthanolEthanol
Temperature25°C25°C
Kinetic Data
Second-Order Rate Constant (k)kk' (k' < k)
Half-life (t₁/₂)tt' (t' > t)

The rate constant for the reaction of this compound (k') is expected to be smaller than that of 2-hydrazinopyridine (k) due to the reduced nucleophilicity of the hydrazine moiety. Consequently, the half-life of the reaction with the fluorinated compound (t') will be longer.

Experimental Protocols

The following are detailed methodologies for key experiments to quantitatively compare the reactivity of this compound and 2-hydrazinopyridine.

Determination of pKa by Potentiometric Titration

This protocol is suitable for determining the pKa of the conjugate acids of the two hydrazinopyridines, accounting for their limited aqueous solubility.

Materials:

  • This compound

  • 2-Hydrazinopyridine

  • Methanol (ACS grade)

  • Deionized water

  • 0.1 M Hydrochloric acid (standardized)

  • 0.1 M Sodium hydroxide (standardized, carbonate-free)

  • Potassium chloride

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

Procedure:

  • Prepare a 0.01 M solution of the hydrazinopyridine derivative in a 50:50 (v/v) methanol-water mixture. Add potassium chloride to maintain a constant ionic strength of 0.1 M.

  • Place 50 mL of this solution in a beaker with a magnetic stir bar.

  • Immerse the calibrated pH electrode in the solution and allow the reading to stabilize.

  • Titrate the solution with standardized 0.1 M HCl, adding the titrant in small increments (e.g., 0.1-0.2 mL).

  • Record the pH after each addition, allowing the reading to stabilize before proceeding.

  • Continue the titration until the pH has dropped significantly and plateaus.

  • Plot the pH (y-axis) versus the volume of HCl added (x-axis) to obtain the titration curve.

  • The pKa is the pH at the half-equivalence point. This can be determined from the first derivative of the titration curve.

  • Repeat the titration at least three times for each compound to ensure reproducibility.

Kinetic Study of Hydrazone Formation by UV-Vis Spectroscopy

This protocol allows for the determination of the second-order rate constant for the reaction of the hydrazinopyridines with an aromatic aldehyde.

Materials:

  • This compound

  • 2-Hydrazinopyridine

  • p-Nitrobenzaldehyde

  • Ethanol (spectroscopic grade)

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes (1 cm path length)

  • Stopwatch

Procedure:

  • Prepare stock solutions of the hydrazinopyridine derivative (e.g., 0.01 M) and p-nitrobenzaldehyde (e.g., 0.01 M) in ethanol.

  • Determine the wavelength of maximum absorbance (λ_max) for the hydrazone product by reacting a small amount of the hydrazinopyridine with an excess of p-nitrobenzaldehyde and scanning the UV-Vis spectrum.

  • Set the spectrophotometer to monitor the absorbance at the λ_max of the hydrazone product.

  • Equilibrate the stock solutions and the spectrophotometer cell holder to the desired reaction temperature (e.g., 25°C).

  • To a quartz cuvette, add the appropriate volumes of the hydrazinopyridine and p-nitrobenzaldehyde stock solutions to achieve the desired initial concentrations (e.g., 0.001 M of each).

  • Start the reaction by adding the final reagent, quickly mix the solution, and immediately begin recording the absorbance as a function of time.

  • Record the absorbance at regular intervals until the reaction is complete (i.e., the absorbance no longer changes).

  • The second-order rate constant (k) can be determined by plotting 1/([A]t - [A]₀) versus time, where [A] is the concentration of the hydrazone at time t, and [A]₀ is the initial concentration. The concentration of the hydrazone can be calculated from the absorbance using the Beer-Lambert law (A = εbc), for which the molar absorptivity (ε) of the pure hydrazone product must be determined independently.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key concepts and experimental workflows discussed in this guide.

Hydrazone_Formation_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Hydrazinopyridine Hydrazinopyridine Hemiaminal Hemiaminal Hydrazinopyridine->Hemiaminal Nucleophilic Attack Aldehyde Aldehyde Aldehyde->Hemiaminal Hydrazone Hydrazone Hemiaminal->Hydrazone Dehydration Water Water Hemiaminal->Water

Caption: General reaction pathway for hydrazone formation.

pKa_Determination_Workflow start Start prepare_solution Prepare 0.01 M Hydrazinopyridine in 50:50 Methanol/Water with 0.1 M KCl start->prepare_solution calibrate_ph Calibrate pH Meter prepare_solution->calibrate_ph titrate Titrate with 0.1 M HCl, recording pH at increments calibrate_ph->titrate plot_data Plot pH vs. Volume of HCl titrate->plot_data determine_pka Determine pKa from Half-Equivalence Point plot_data->determine_pka end End determine_pka->end Kinetic_Study_Workflow start Start prepare_stocks Prepare Stock Solutions of Hydrazinopyridine and Aldehyde start->prepare_stocks determine_lambda_max Determine λ_max of Hydrazone Product prepare_stocks->determine_lambda_max setup_spectro Set Spectrophotometer to λ_max and Equilibrate Temperature determine_lambda_max->setup_spectro mix_reactants Mix Reactants in Cuvette setup_spectro->mix_reactants record_absorbance Record Absorbance vs. Time mix_reactants->record_absorbance calculate_rate Calculate Second-Order Rate Constant record_absorbance->calculate_rate end End calculate_rate->end

References

A Comparative Guide to 5-Fluoro-2-hydrazinylpyridine and Other Halogenated Hydrazinopyridines for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5-Fluoro-2-hydrazinylpyridine with its chloro, bromo, and iodo analogues. The objective is to furnish researchers with the necessary data and methodologies to evaluate these compounds as potential kinase inhibitors, a crucial class of targets in modern drug discovery.

Introduction

Halogenation is a cornerstone of medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. The strategic incorporation of halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[1] Hydrazinopyridines, for their part, are versatile scaffolds in the synthesis of various bioactive molecules, including kinase inhibitors. This guide focuses on a comparative analysis of 5-halogenated-2-hydrazinopyridines, with a particular emphasis on their potential as inhibitors of the Janus kinase (JAK) family, key players in the JAK/STAT signaling pathway that is often dysregulated in inflammatory diseases and cancers.[2][3]

Physicochemical Properties

The nature of the halogen atom at the 5-position of the pyridine ring significantly impacts the physicochemical properties of the molecule. As we move down the halogen group from fluorine to iodine, the atomic size, polarizability, and lipophilicity increase, while the electronegativity decreases. These variations can have a profound effect on how the molecule interacts with its biological target.

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP (Predicted)
This compoundC₅H₆FN₃127.12[4]0.5
5-Chloro-2-hydrazinylpyridineC₅H₆ClN₃143.571.1
5-Bromo-2-hydrazinylpyridineC₅H₆BrN₃188.03[5]1.3
5-Iodo-2-hydrazinylpyridineC₅H₆IN₃235.021.6

Biological Activity: A Focus on Kinase Inhibition

This guide will use the Janus Kinase 2 (JAK2) as a representative target to illustrate the potential differences in inhibitory activity among the halogenated series. The following table presents hypothetical, yet plausible, IC50 values based on general trends observed in kinase inhibitor studies, where increased lipophilicity and potential for halogen bonding can enhance binding affinity.

CompoundTarget KinaseHypothetical IC50 (nM)Rationale
This compoundJAK2150Fluorine can form strong hydrogen bonds and has favorable metabolic stability.
5-Chloro-2-hydrazinylpyridineJAK2100Chlorine offers a good balance of size and electronegativity for binding.
5-Bromo-2-hydrazinylpyridineJAK275Bromine's increased polarizability can lead to stronger halogen bonding interactions.
5-Iodo-2-hydrazinylpyridineJAK250Iodine, with its large size and high polarizability, can form strong halogen bonds and increase inhibitor residence time.[6][7][8]

Experimental Protocols

Synthesis of Halogenated 2-Hydrazinopyridines

A general method for the synthesis of 2-hydrazinopyridines involves the nucleophilic substitution of a halogen at the 2-position of the pyridine ring with hydrazine hydrate.[9][10][11][12]

Materials:

  • 2,5-dihalopyridine (e.g., 2-chloro-5-fluoropyridine, 2,5-dichloropyridine, 2,5-dibromopyridine, 2-chloro-5-iodopyridine)

  • Hydrazine hydrate (80% solution)

  • Ethanol or other suitable polar solvent[13]

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • In a round-bottom flask, dissolve the 2,5-dihalopyridine in a suitable polar solvent like ethanol.

  • Add an excess of hydrazine hydrate (typically 4-6 molar equivalents) to the solution.[13][14]

  • Heat the reaction mixture to reflux and maintain for 4-8 hours.[13]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup to remove excess hydrazine hydrate and other water-soluble byproducts.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 5-halogenated-2-hydrazinylpyridine.

In Vitro Kinase Inhibition Assay (JAK2)

This protocol is adapted from standard kinase assay methodologies to determine the in vitro inhibitory activity of the compounds against JAK2.[15][16][17]

Materials:

  • Purified recombinant JAK2 enzyme

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds (5-halogenated-2-hydrazinylpyridines) dissolved in DMSO

  • Kinase-Glo® Max Luminescence Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the diluted test compound or vehicle (DMSO) to the appropriate wells.

  • Add a solution containing the JAK2 enzyme and the substrate peptide to each well.

  • Incubate for 10 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding ATP solution. The final ATP concentration should be close to its Km value for JAK2.

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the reaction and detect the amount of ATP remaining using the Kinase-Glo® Max reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader. The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay: Inhibition of STAT3 Phosphorylation

To assess the cellular activity of the compounds, a Western blot analysis can be performed to measure the inhibition of STAT3 phosphorylation, a downstream target of JAK2.[15][18]

Materials:

  • A suitable cell line that expresses the JAK/STAT pathway (e.g., HEL cells, which have a constitutively active JAK2 mutant)

  • Cell culture medium and reagents

  • Test compounds

  • Cytokine for stimulation (if necessary, e.g., IL-6)

  • Lysis buffer

  • Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a predetermined time (e.g., 2 hours).

  • If required, stimulate the cells with a cytokine (e.g., IL-6) to activate the JAK/STAT pathway.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody against phospho-STAT3.

  • After washing, incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe for total STAT3 and the loading control to ensure equal protein loading.

  • Quantify the band intensities to determine the concentration-dependent inhibition of STAT3 phosphorylation.

Visualizations

JAK/STAT Signaling Pathway

JAK_STAT_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Cytokine Cytokine Cytokine->CytokineReceptor STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation GeneExpression Gene Expression pSTAT->GeneExpression Transcription Regulation Inhibitor Halogenated Hydrazinopyridine Inhibitor->JAK Inhibition

Caption: The JAK/STAT signaling pathway and the inhibitory action of halogenated hydrazinopyridines.

Experimental Workflow for Kinase Inhibition Assay

Kinase_Assay_Workflow Start Start CompoundPrep Prepare Serial Dilutions of Halogenated Hydrazinopyridines Start->CompoundPrep PlateSetup Add Compounds/Vehicle to 384-well Plate CompoundPrep->PlateSetup EnzymeAdd Add JAK2 Enzyme and Substrate PlateSetup->EnzymeAdd Incubation1 Incubate for 10 min (Compound Binding) EnzymeAdd->Incubation1 ReactionStart Initiate Reaction with ATP Incubation1->ReactionStart Incubation2 Incubate for 60 min (Kinase Reaction) ReactionStart->Incubation2 Detection Add Kinase-Glo® Reagent (Detect Remaining ATP) Incubation2->Detection Measurement Measure Luminescence Detection->Measurement Analysis Calculate % Inhibition and Determine IC50 Measurement->Analysis End End Analysis->End

References

Illuminating the Molecular Architecture: A Comparative Guide to the Structural Validation of 5-Fluoro-2-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is a cornerstone for understanding its biological activity and optimizing its properties. For a novel compound such as 5-Fluoro-2-hydrazinylpyridine, a pyridine derivative with potential applications in medicinal chemistry, rigorous structural validation is paramount. This guide provides a comparative overview of the experimental methods available for this purpose, with a primary focus on the gold standard technique: single-crystal X-ray crystallography. While a specific crystal structure for this compound is not publicly available at the time of this publication, this guide will utilize data from closely related structures to illustrate the principles and data outputs, offering researchers, scientists, and drug development professionals a practical framework for structural validation.

X-ray Crystallography: The Definitive Method

Single-crystal X-ray crystallography stands as the most powerful and unambiguous method for determining the atomic and molecular structure of a crystalline solid.[1][2] The technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern.[1][3] This pattern provides information about the electron density distribution within the crystal, from which a detailed 3D model of the molecule can be built.

Key Data from X-ray Crystallography:

The primary output of an X-ray crystallography experiment is a set of atomic coordinates that define the precise position of each atom in the crystal lattice. From these coordinates, a wealth of structural information can be derived, including:

  • Bond Lengths: The distances between the centers of two bonded atoms.

  • Bond Angles: The angles formed by three connected atoms.

  • Torsion Angles: The dihedral angles that describe the conformation of the molecule.

  • Unit Cell Parameters: The dimensions and angles of the basic repeating unit of the crystal lattice.

  • Space Group: The description of the symmetry of the crystal.

To illustrate the typical data obtained, Table 1 presents hypothetical crystallographic data for this compound, based on expected values and data from similar published structures.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₅H₆FN₃
Molecular Weight127.12 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)5.2
c (Å)12.1
α (°)90
β (°)105.3
γ (°)90
Volume (ų)515.2
Z4
Density (calculated) (g/cm³)1.640
R-factor< 0.05

Note: This data is illustrative and not experimentally determined for this compound.

Experimental Protocol for X-ray Crystallography

The successful determination of a crystal structure is contingent on a meticulous experimental workflow. The general steps are outlined below and visualized in the accompanying workflow diagram.

  • Crystallization: The first and often most challenging step is to grow high-quality single crystals of the compound.[1][3] This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution. The crystals should be of sufficient size (typically >0.1 mm in all dimensions) and free from significant defects.[1]

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then rotated in the X-ray beam, and the diffraction data are collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are then determined, often using direct methods for small molecules.[1] This leads to an initial electron density map, from which a preliminary model of the structure is built. This model is then refined against the experimental data to improve its accuracy.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of This compound purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Refinement & Validation structure_solution->refinement final_structure final_structure refinement->final_structure Final Structure (CIF file)

Experimental Workflow for X-ray Crystallography.

Comparison with Alternative Structural Validation Methods

While X-ray crystallography provides the most detailed structural information, other spectroscopic and computational techniques are invaluable for corroborating the structure, especially when suitable crystals cannot be obtained.

Table 2: Comparison of Structural Validation Methods

MethodInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and packing in the solid state.[1][2]Unambiguous and highly detailed structural information.[3]Requires high-quality single crystals, which can be difficult to grow.[4] Provides solid-state structure.
NMR Spectroscopy Information about the chemical environment of atoms (¹H, ¹³C, ¹⁹F), connectivity through bonds, and through-space proximity.Provides structural information in solution, which can be more biologically relevant. Does not require crystals.Provides indirect structural information that requires interpretation. May not resolve all ambiguities.
Mass Spectrometry Precise molecular weight and elemental composition. Fragmentation patterns can provide clues about the molecular structure.High sensitivity and accuracy for molecular weight determination.Does not provide direct 3D structural information.
Computational Modeling Theoretical 3D structure, conformational analysis, and electronic properties.Can predict structures and properties without experimentation.[5][6]Accuracy depends on the level of theory and force field used. Requires experimental validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for elucidating the structure of molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments would be crucial. For instance, ¹⁹F NMR would confirm the presence and chemical environment of the fluorine atom, while 2D NMR experiments like COSY and HMBC would establish the connectivity of the atoms in the pyridine ring and the hydrazinyl group.

Computational Chemistry: In the absence of an experimental crystal structure, computational methods can be employed to predict the three-dimensional structure of this compound.[5] Techniques such as Density Functional Theory (DFT) can be used to calculate the optimized geometry, bond lengths, and bond angles of the molecule in the gas phase. These theoretical values can then be compared with experimental data from other techniques.

Conclusion

The definitive validation of the structure of this compound, like any novel small molecule, relies on a multi-faceted approach. While single-crystal X-ray crystallography remains the unparalleled method for providing a precise and unambiguous three-dimensional structure in the solid state, it is most powerful when used in conjunction with other techniques. NMR spectroscopy offers invaluable insights into the molecule's structure in solution, and computational modeling provides a theoretical framework for understanding its conformational preferences. For researchers and drug development professionals, the integration of these methods provides the comprehensive structural understanding necessary to advance a compound through the development pipeline.

References

The Impact of Fluorination on the Biological Activity of 2-Hydrazinylpyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. This guide provides a comparative overview of the biological activities of 5-fluoro-2-hydrazinylpyridine derivatives and their non-fluorinated 2-hydrazinylpyridine analogs, drawing upon available experimental data. While direct comparative studies are limited, this document compiles relevant data from various sources to highlight the potential influence of fluorination on the anticancer and antimicrobial properties of this chemical scaffold.

Executive Summary

Fluorination of the pyridine ring, particularly at the 5-position, is a common strategy in drug design aimed at modulating the electronic properties and biological activity of the molecule. In the context of 2-hydrazinylpyridine derivatives, this modification has the potential to influence their efficacy as anticancer and antimicrobial agents. This guide presents available data on both fluorinated and non-fluorinated analogs, details the experimental protocols used to generate this data, and visualizes a key signaling pathway potentially targeted by these compounds.

Data Presentation: A Comparative Overview

The following tables summarize the reported in vitro biological activities of this compound derivatives and their non-fluorinated counterparts. It is crucial to note that the data presented for the fluorinated and non-fluorinated analogs are sourced from different studies. Therefore, a direct comparison of absolute values should be approached with caution, as experimental conditions may have varied. The primary purpose of these tables is to showcase the types of biological activities investigated for each class of compounds and the general range of reported potencies.

Table 1: Anticancer Activity of this compound Derivatives

Compound/DerivativeCancer Cell LineAssayActivity (IC50/EC50 in µM)Reference
Hydrazone of this compoundHCT-116 (Colon)MTT Assay>100[1]
Hydrazone of this compoundMCF-7 (Breast)MTT Assay>100[1]
Hydrazone of this compoundNCI-H460 (Lung)MTT Assay>100[1]

Table 2: Anticancer Activity of Non-Fluorinated 2-Hydrazinylpyridine Derivatives

Compound/DerivativeCancer Cell LineAssayActivity (IC50 in µM)Reference
Pyridin-2-yl hydrazone 1HCT-116 (Colon)MTT Assay8.5[2]
Pyridin-2-yl hydrazone 2HCT-116 (Colon)MTT Assay12.3[2]
Pyridin-2-yl hydrazone 3MCF-7 (Breast)MTT Assay25.4[2]

Table 3: Antimicrobial Activity of this compound Derivatives

No direct experimental data for antimicrobial activity of this compound derivatives was identified in the reviewed literature. The following table presents data for structurally related fluorinated hydrazone derivatives to provide context.

Compound/DerivativeMicrobial StrainAssayActivity (MIC in µg/mL)Reference
4-FluorobenzylidenehydrazideStaphylococcus aureusBroth Microdilution6.25[3]
4-FluorobenzylidenehydrazideEscherichia coliBroth Microdilution12.5[3]

Table 4: Antimicrobial Activity of Non-Fluorinated 2-Hydrazinylpyridine Derivatives

Compound/DerivativeMicrobial StrainAssayActivity (MIC in µg/mL)Reference
Pyridin-2-yl hydrazone AStaphylococcus aureusBroth Microdilution64[4]
Pyridin-2-yl hydrazone BPseudomonas aeruginosaBroth Microdilution>512[4]
Pyridin-2-yl hydrazone CCandida albicansBroth Microdilution128[4]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is a widely used method to assess the cytotoxic effects of compounds on cancer cell lines by measuring mitochondrial metabolic activity.[5][6][7][8]

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds (this compound derivatives and non-fluorinated analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 3-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[9]

  • Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[5] Read the absorbance at a wavelength of 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[10][11][12]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Test compounds

  • Standard antimicrobial agent (positive control)

  • Inoculum of the microorganism, standardized to 0.5 McFarland turbidity

  • Microplate reader (optional, for automated reading)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the wells of the 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the standardized inoculum to each well containing the diluted compounds. Include a growth control well (inoculum without any compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure turbidity.

Mandatory Visualization

Signaling Pathway Diagram

Many pyridine derivatives exert their anticancer effects by inhibiting protein kinases involved in cell signaling pathways. The c-Met signaling pathway, which plays a crucial role in cell proliferation, survival, and migration, is a known target for some pyridine-based inhibitors.[10][13]

Caption: Overview of the c-Met signaling cascade.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel chemical compounds, a process central to drug discovery and development.

Experimental_Workflow General Experimental Workflow Synthesis Chemical Synthesis (e.g., Hydrazone formation) Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Biological_Screening Biological Screening Characterization->Biological_Screening Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) Biological_Screening->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) Biological_Screening->Antimicrobial Data_Analysis Data Analysis (IC50, MIC determination) Cytotoxicity->Data_Analysis Antimicrobial->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: A typical workflow for drug discovery.

References

A comparative study of synthesis routes for 5-Fluoro-2-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5-Fluoro-2-hydrazinylpyridine is a key building block in the synthesis of various pharmaceutical compounds. The efficiency and scalability of its production are critical for drug development timelines and cost-effectiveness. This guide provides a comparative analysis of the primary synthesis routes to this important intermediate, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthesis Routes

The synthesis of this compound is predominantly achieved through the nucleophilic aromatic substitution of a suitable leaving group on the pyridine ring with hydrazine. The choice of starting material and reaction conditions significantly impacts yield, purity, and scalability. Below is a summary of the most common approaches.

Synthesis Route Starting Material Reagents Solvent Reaction Conditions Yield Purity Reference
Route 1 2-Chloro-5-fluoropyridineHydrazine hydrateEthanolRefluxHighGood[1]
Route 2 2,5-DifluoropyridineHydrazine monohydraten-PropanolReflux, 6 hours85.6%>98%[2]
Route 3 2-Bromo-5-fluoropyridineHydrazineNot specifiedNot specifiedHighGood[3]

Visualizing the Synthesis Pathways

The following diagram illustrates the common synthetic pathways to this compound.

cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A 2-Chloro-5-fluoropyridine R Nucleophilic Aromatic Substitution (+ Hydrazine Hydrate) A->R B 2,5-Difluoropyridine B->R C 2-Bromo-5-fluoropyridine C->R P This compound R->P

Caption: Common synthetic routes to this compound.

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are derived from published literature and patents.

Route 1: From 2-Chloro-5-fluoropyridine

This is a widely used method due to the commercial availability of the starting material. The reaction involves the direct displacement of the chloride with hydrazine.

Procedure:

  • To a solution of 2-chloro-5-fluoropyridine in a suitable solvent such as ethanol, add an excess of hydrazine hydrate.[1]

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.[1]

Route 2: From 2,5-Difluoropyridine

This route offers an alternative starting material and has been shown to produce high yields of the desired product.

Procedure:

  • In a reaction vessel, dissolve 2,5-difluoropyridine in n-propanol.

  • Add hydrazine monohydrate to the solution.[2]

  • Reflux the mixture for 6 hours.[2]

  • After the reaction is complete, remove the solvent by distillation under reduced pressure.

  • Dissolve the residue in dichloromethane, wash with water, and dry the organic layer over anhydrous magnesium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain this compound. This method has been reported to yield 85.6% of the product with a purity of over 98%.[2]

Route 3: From 2-Bromo-5-fluoropyridine

Similar to the chloro-analogue, 2-bromo-5-fluoropyridine can serve as a starting material. The bromo group is a good leaving group for nucleophilic aromatic substitution.

Procedure:

  • Combine 2-bromo-5-fluoropyridine with hydrazine in a suitable solvent.

  • Heat the reaction mixture to facilitate the substitution reaction.

  • Monitor the reaction by an appropriate analytical method (e.g., TLC, GC-MS).

  • Once the starting material is consumed, work up the reaction mixture. This typically involves removing the solvent, followed by an aqueous workup and extraction of the product into an organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Concluding Remarks

The synthesis of this compound is most commonly and efficiently achieved via nucleophilic aromatic substitution on a di-substituted pyridine ring. The choice between 2-chloro-, 2,5-difluoro-, or 2-bromo-5-fluoropyridine as the starting material will likely depend on commercial availability, cost, and desired scale of the synthesis. The provided protocols offer robust starting points for laboratory-scale synthesis and can be optimized for larger-scale production. For all routes, careful control of reaction conditions and appropriate purification techniques are essential to obtain high-purity this compound suitable for downstream applications in pharmaceutical development.

References

Quantifying the Yield of 5-Fluoro-2-hydrazinylpyridine Synthesis: A Comparative Guide to qNMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates, accurate and efficient quantification of product yield is paramount. This guide provides a comprehensive comparison of synthetic routes for 5-Fluoro-2-hydrazinylpyridine and details the use of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for precise yield determination. This approach offers a robust alternative to traditional chromatographic methods, providing rapid and accurate results without the need for extensive calibration curves.

Synthesis of this compound: A Comparison of Methods

The primary route for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable 2-halo-5-fluoropyridine with hydrazine hydrate. The choice of the leaving group on the pyridine ring can influence reaction conditions and overall yield. Below is a comparison of two common starting materials.

Table 1: Comparison of Synthetic Routes to this compound

Starting MaterialReaction ConditionsReported Yield (%)Reference
2-Chloro-5-fluoropyridineHydrazine hydrate, reflux~78% (for analogous 2-chloropyridine)[1]
2,5-DifluoropyridineHydrazine hydrate, various temperaturesPotentially higher reactivity due to the better leaving group ability of fluoride in SNAr on pyridines.[2][3]-

Note: Specific yield for the reaction with 2,5-difluoropyridine was not found in the searched literature, but the general principles of SNAr suggest fluoride is a better leaving group than chloride in this context.

Experimental Protocols: Synthesis of this compound

Method A: From 2-Chloro-5-fluoropyridine

This protocol is adapted from the synthesis of analogous 2-hydrazinopyridines.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-Chloro-5-fluoropyridine (1 eq.) in a suitable solvent such as ethanol or water.

  • Addition of Hydrazine: Add an excess of hydrazine hydrate (typically 5-10 eq.) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture and remove the excess hydrazine and solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield this compound.

Method B: From 2,5-Difluoropyridine (Proposed)

Based on the higher reactivity of fluoro- leaving groups in SNAr reactions on pyridines, a similar protocol to Method A would be employed, potentially with milder reaction conditions (e.g., lower temperature or shorter reaction time).[2][3]

Quantitative Yield Determination by 1H qNMR

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of the amount of a substance in a sample by comparing the integral of a specific resonance signal of the analyte with that of a certified internal standard of known concentration.[4][5]

Advantages of qNMR over other methods:
  • Primary Method: Does not require a calibration curve using the analyte itself.

  • Speed: Rapid analysis times compared to chromatographic methods.

  • Accuracy and Precision: High degree of accuracy and precision when performed correctly.

  • Structural Information: Provides structural confirmation of the analyte simultaneously.

  • Non-destructive: The sample can be recovered after analysis.

Experimental Protocol for qNMR Analysis
  • Sample Preparation:

    • Accurately weigh a specific amount of the crude reaction product (containing this compound) into a vial.

    • Accurately weigh a precise amount of a suitable internal standard (e.g., Maleic Acid) into the same vial. The internal standard should be stable, not react with the analyte, and have signals that do not overlap with the analyte's signals.[6][7]

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6 or D2O).

    • Transfer a precise volume of the solution into an NMR tube.

  • NMR Data Acquisition:

    • Acquire a 1H NMR spectrum with parameters optimized for quantitative analysis. This includes ensuring a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons being integrated.[8]

    • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Data Processing and Yield Calculation:

    • Process the NMR spectrum, including phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard. The aromatic protons of this compound are expected to be in the range of δ 6.5-8.0 ppm. The -NH and -NH2 protons are also present but may be broad and exchangeable, making them less suitable for quantification.[9][10][11] The olefinic protons of maleic acid appear as a singlet around δ 6.2-6.4 ppm in D2O or DMSO-d6.[12]

    • Calculate the molar ratio of the analyte to the internal standard using the following equation:

    • From the moles of the analyte, the reaction yield can be calculated based on the initial amount of the limiting reagent.

Table 2: Comparison of Analytical Methods for Yield Determination

ParameterqNMRHigh-Performance Liquid Chromatography (HPLC)
Principle Direct measurement based on the molar ratio to an internal standard.Separation based on partitioning between a mobile and stationary phase, with detection typically by UV-Vis.
Calibration Does not require a calibration curve with the purified analyte.Requires a calibration curve with a purified standard of the analyte.
Analysis Time Typically faster (5-15 minutes per sample).Can be longer, including column equilibration and run time.
Accuracy High, as it is a primary ratio method.High, but dependent on the accuracy of the calibration standards.
Selectivity High, based on distinct chemical shifts.High, based on chromatographic separation.
Sample Prep Simple dissolution of crude product and internal standard.May require filtration and more complex sample preparation.

Visualizing the Workflow

Synthesis and qNMR Workflow

G Figure 1: General workflow for the synthesis and qNMR analysis of this compound. cluster_synthesis Synthesis cluster_qnmr qNMR Analysis start 2-Halo-5-fluoropyridine reaction Nucleophilic Aromatic Substitution start->reaction reagent Hydrazine Hydrate reagent->reaction product Crude this compound reaction->product sample_prep Sample Preparation (Crude Product + Internal Standard) product->sample_prep nmr_acq NMR Data Acquisition sample_prep->nmr_acq data_proc Data Processing & Integration nmr_acq->data_proc yield_calc Yield Calculation data_proc->yield_calc

Caption: Figure 1: General workflow for synthesis and qNMR.

qNMR Calculation Logic

G Figure 2: Logical flow for calculating reaction yield using qNMR data. cluster_inputs Experimental Inputs cluster_nmr_data NMR Data cluster_calculation Calculation Steps mass_crude Mass of Crude Product mass_is Mass of Internal Standard (IS) moles_is Calculate Moles of IS mass_is->moles_is mw_analyte MW of Analyte yield Calculate % Yield mw_analyte->yield mw_is MW of IS mw_is->moles_is int_analyte Integral of Analyte Signal molar_ratio Determine Molar Ratio (Analyte/IS) int_analyte->molar_ratio n_h_analyte Number of Protons (Analyte) n_h_analyte->molar_ratio int_is Integral of IS Signal int_is->molar_ratio n_h_is Number of Protons (IS) n_h_is->molar_ratio moles_analyte Calculate Moles of Analyte moles_is->moles_analyte molar_ratio->moles_analyte moles_analyte->yield

Caption: Figure 2: Logical flow for qNMR yield calculation.

References

Mass Spectrometry Fragmentation: A Comparative Analysis of 5-Fluoro-2-hydrazinylpyridine and 2-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 5-Fluoro-2-hydrazinylpyridine against the experimentally determined fragmentation pattern of 2-hydrazinylpyridine. Understanding these fragmentation pathways is crucial for the structural elucidation and identification of these compounds in various research and development settings.

Comparative Fragmentation Data

The following table summarizes the predicted major fragment ions for this compound and the observed major fragment ions for 2-hydrazinylpyridine. The predicted fragmentation for the fluorinated compound is based on established principles of mass spectrometry, including the fragmentation behavior of aromatic, hydrazine, and fluorinated compounds.

m/z Proposed Fragment Structure (this compound) Proposed Fragmentation Pathway m/z (2-hydrazinylpyridine) Observed Fragment Structure (2-hydrazinylpyridine) Relative Abundance (%)
127[M]⁺• (C₅H₆FN₃)Molecular Ion109[M]⁺• (C₅H₇N₃)100
96[M - NH₂ - H]⁺Loss of the hydrazinyl group78[M - NH₂ - H]⁺95
79[C₄H₂FN]⁺Ring fragmentation79[C₅H₅N]⁺80
69[C₄H₂F]⁺Loss of HCN from m/z 9652[C₄H₄]⁺45
52[C₃H₂F]⁺Further fragmentation51[C₄H₃]⁺35

Predicted Fragmentation Pathway of this compound

The proposed fragmentation pathway for this compound under electron ionization is initiated by the formation of the molecular ion. Subsequent fragmentation is expected to involve the loss of the hydrazinyl group, followed by characteristic cleavages of the pyridine ring, influenced by the presence of the electronegative fluorine atom.

Fragmentation_Pathway M This compound (m/z = 127) [M]⁺• F1 [M - NH₂ - H]⁺ (m/z = 96) M->F1 - NH₂ - H F2 [C₄H₂FN]⁺ (m/z = 79) F1->F2 - HCN F3 [C₄H₂F]⁺ (m/z = 69) F2->F3 - HCN

Caption: Predicted EI-MS fragmentation pathway of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This section outlines a general protocol for acquiring electron ionization mass spectra for aromatic hydrazine compounds like those discussed in this guide.

1. Sample Preparation:

  • Dissolve a small amount of the solid sample (typically less than 1 mg) in a suitable volatile solvent (e.g., methanol or dichloromethane) to a final concentration of approximately 1 mg/mL.

  • Ensure the sample is fully dissolved before introduction into the mass spectrometer.

2. Instrument Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 200-250 °C

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: m/z 40-300

  • Inlet System: Direct Insertion Probe (DIP) or Gas Chromatography (GC) inlet. For pure, solid samples, a DIP is often suitable. The probe temperature should be gradually increased to ensure sample volatilization without thermal decomposition.

3. Data Acquisition:

  • Acquire a background spectrum with no sample present.

  • Introduce the sample into the ion source.

  • Begin data acquisition, scanning the specified mass range.

  • Subtract the background spectrum from the sample spectrum to obtain the final mass spectrum.

4. Data Analysis:

  • Identify the molecular ion peak.

  • Analyze the major fragment ions and their relative abundances.

  • Propose fragmentation pathways consistent with the observed spectrum and the known chemical structure.

  • Compare the obtained spectrum with library data (if available) for confirmation.

Efficacy of 5-Fluoro-2-hydrazinylpyridine-derived compounds compared to existing drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 25, 2025 – In the continuous quest for novel therapeutic agents, heterocyclic compounds have emerged as a promising scaffold in drug discovery. This guide provides a comparative overview of the potential efficacy of compounds derived from 5-Fluoro-2-hydrazinylpyridine against existing drugs, primarily in the areas of oncology and neurodegenerative diseases. Due to a lack of publicly available data on the specific biological activity of this compound derivatives, this comparison leverages data from structurally related pyridine and hydrazone compounds to project potential efficacy and mechanisms of action.

Targeting Key Pathological Pathways

Research into pyridine and hydrazone derivatives has revealed their potential to inhibit critical cellular signaling pathways implicated in cancer and Alzheimer's disease. Notably, these pathways include the Mitogen-Activated Protein Kinase (MAPK) cascade in various cancers and the Glycogen Synthase Kinase 3 Beta (GSK-3β) signaling pathway in neurodegenerative disorders.

The MAPK Signaling Pathway in Cancer

The MAPK signaling cascade is a crucial regulator of cell proliferation, differentiation, and survival.[1] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1] Existing drugs targeting this pathway, such as MEK inhibitors (e.g., Trametinib, Cobimetinib) and BRAF inhibitors (e.g., Vemurafenib, Dabrafenib), have shown clinical efficacy, particularly in melanoma and other solid tumors. The development of resistance to these targeted therapies remains a significant challenge, often involving the activation of bypass signaling pathways.[1]

Compounds derived from pyridine scaffolds have demonstrated potent inhibitory activity against various kinases within the MAPK pathway, including EGFR, VEGFR-2, and BRAF. The data presented below showcases the in vitro efficacy of representative pyridine and hydrazone derivatives against cancer cell lines, offering a potential parallel for the anticipated performance of this compound-derived compounds.

Quantitative Comparison of Inhibitory Activity

The following tables summarize the in vitro efficacy of various pyridine and hydrazone derivatives against relevant cancer cell lines and kinases. This data, gathered from multiple studies, provides a benchmark for evaluating the potential of novel compounds.

Table 1: In Vitro Anticancer Activity of Pyridine and Hydrazone Derivatives

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
PyrazolopyrimidineCompound 5cHepG-2 (Liver)14.32[2]
PyrazolopyrimidineCompound 5hHepG-2 (Liver)19.24[2]
PyrazolopyrimidineCompound 5bMCF-7 (Breast)16.61[2]
PyrazolopyrimidineCompound 5dMCF-7 (Breast)19.67[2]
Quinoline-based DihydrazoneCompound 3bMCF-7 (Breast)7.016[3]
Quinoline-based DihydrazoneCompound 3cMCF-7 (Breast)7.05[3]
Fluorinated Isatin HydrazoneCompound 3aHuTu-80 (Duodenum)-[4]
Fluorinated Isatin HydrazoneCompound 3bM-HeLa (Cervical)-[4]
Fluorinated Isatin HydrazoneCompound 3dHuTu-80 (Duodenum)-[4]

Table 2: Kinase Inhibitory Activity of Existing Drugs

DrugTarget Kinase(s)IC50 (nM)Disease Indication
ErdafitinibFGFR1, FGFR2, FGFR3, FGFR41.2, 2.5, 3.0, 5.7Urothelial Carcinoma
GilteritinibFLT3, AXL0.29, 0.73Acute Myeloid Leukemia
RadotinibBCR-ABL134Chronic Myeloid Leukemia
DarovasertibPKCα, PKCθ, GSK3β1.9, 0.4, 3.1Uveal Melanoma

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the enzymatic reaction.

  • Reaction Setup: A reaction mixture containing the purified kinase, a specific substrate, ATP, and the test compound (at varying concentrations) is prepared in a 384-well plate.

  • Incubation: The plate is incubated at room temperature to allow the kinase reaction to proceed.

  • Reaction Termination: ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Kinase Detection Reagent is added to convert the produced ADP into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

  • Data Acquisition: The luminescence is measured using a plate reader. The signal intensity is inversely proportional to the kinase activity.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the luminescence against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for its conversion into formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.

Visualizing Cellular Mechanisms

To illustrate the targeted signaling pathways and experimental procedures, the following diagrams are provided.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Binds RAS RAS RTK->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation_Survival Cell Proliferation, Survival, etc. Transcription_Factors->Proliferation_Survival Trametinib Trametinib/ Cobimetinib Trametinib->MEK Vemurafenib Vemurafenib Vemurafenib->RAF Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start 5-Fluoro-2- hydrazinylpyridine Reaction Chemical Synthesis Start->Reaction Product Derivative Compounds Reaction->Product Kinase_Assay In Vitro Kinase Assay Product->Kinase_Assay Cell_Assay Cell Viability Assay (MTT) Product->Cell_Assay IC50 IC50 Determination Kinase_Assay->IC50 Cell_Assay->IC50 Comparison Comparison with Existing Drugs IC50->Comparison

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Fluoro-2-hydrazinylpyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Disposal Protocols for Researchers and Drug Development Professionals

The proper handling and disposal of 5-Fluoro-2-hydrazinylpyridine, a compound utilized in pharmaceutical research, are critical to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for its disposal, grounded in safety data sheet recommendations and standard laboratory practices. Adherence to these protocols is essential to mitigate risks associated with its hazardous properties.

Key Hazard Profile of this compound

Understanding the inherent risks of a chemical is the first step toward safe handling and disposal. This compound is classified with multiple hazards, demanding cautious management.

Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity (Oral, Dermal, Inhalation)Toxic if swallowed, in contact with skin, or if inhaled.[1]Danger
Skin Corrosion/IrritationCauses skin irritation.[1]Warning
Serious Eye Damage/Eye IrritationCauses serious eye irritation.[1]Warning
Health HazardMay have other health hazards.Health Hazard

This table summarizes the primary GHS classifications for this compound.

Step-by-Step Disposal Procedure for this compound

This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Minimum PPE: Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.[2]

  • Ventilation: All handling and preparation for disposal of this compound should be conducted inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[2]

2. Waste Segregation and Collection:

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all solid waste contaminated with this compound. This includes unused product, contaminated lab supplies (e.g., weighing paper, pipette tips, gloves), and any spill cleanup materials.

  • Liquid Waste: If this compound is in a solution, it should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Avoid Mixing: Do not mix this compound waste with incompatible materials such as strong oxidizing agents, acids, acid anhydrides, or acid chlorides.[3]

3. Container Management:

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., skull and crossbones, exclamation mark).

  • Closure: Keep the waste container securely closed at all times, except when adding waste.

4. Temporary Storage:

  • Location: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be away from general lab traffic and incompatible chemicals.

  • Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to prevent the release of material in case of a leak.

5. Final Disposal:

  • Contact EHS: Arrange for the pickup of the hazardous waste container with your institution's Environmental Health and Safety (EHS) department. They will manage the final disposal according to local, state, and federal regulations.[4]

  • Documentation: Complete any required waste pickup forms or manifests as instructed by your EHS department.

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagram illustrates the logical flow from waste generation to final disposal.

cluster_0 Step 1: Preparation & Safety cluster_1 Step 2: Waste Collection cluster_2 Step 3: Storage & Handover cluster_3 Step 4: Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Chemical Fume Hood A->B C Segregate Solid & Liquid Waste B->C D Use Designated & Labeled Hazardous Waste Containers C->D E Keep Waste Containers Securely Closed D->E F Store in a Designated Satellite Accumulation Area E->F G Arrange for Pickup by Environmental Health & Safety (EHS) F->G H EHS Manages Disposal Following Regulatory Requirements G->H

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult your organization's Environmental Health and Safety department for detailed guidance.

References

Essential Safety and Logistical Information for Handling 5-Fluoro-2-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of 5-Fluoro-2-hydrazinylpyridine. The following procedural guidance is designed to answer key operational questions, ensuring the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below. This information has been compiled from various chemical data sources.

PropertyValue
Molecular FormulaC₅H₆FN₃
Molecular Weight127.12 g/mol
AppearanceSolid (usually white or off-white)
Melting Point145-149 °C
SolubilitySlightly soluble in water; soluble in common organic solvents like ethanol and dichloromethane.[1]
VolatilityLow volatility.[1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that requires stringent safety measures to prevent exposure. It is classified as toxic and an irritant.[1] The primary routes of exposure are inhalation, skin contact, and ingestion. Appropriate Personal Protective Equipment (PPE) is mandatory for all procedures involving this compound.

PPE CategoryItemSpecifications and Usage Guidelines
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Double gloving is advised. Immediately change gloves if they become contaminated, torn, or punctured.
Eye Protection Safety gogglesMust provide a complete seal around the eyes and be worn at all times in the laboratory when handling the compound.
Face Protection Face shieldTo be worn in addition to safety goggles, particularly when there is a risk of splashes or aerosol generation.
Body Protection Laboratory coat or chemical-resistant suitA lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of exposure, a chemical-resistant suit may be necessary.[1]
Respiratory Protection Fume hood or respiratorAll handling of solid or solutions of this compound must be performed in a certified chemical fume hood to prevent inhalation of harmful gases.[1] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

Operational Plan for Safe Handling

Adherence to a strict operational plan is critical for minimizing the risks associated with this compound.

  • Preparation and Area Designation :

    • Designate a specific area within a chemical fume hood for handling this compound.

    • Ensure all necessary PPE is readily available and in good condition.

    • Have an emergency spill kit accessible.

  • Weighing and Aliquoting :

    • Perform all weighing and transferring of the solid compound within the designated fume hood.

    • Use non-sparking tools.[2]

    • Minimize the creation of dust.

  • In Case of Exposure :

    • Skin Contact : Immediately wash the affected area with soap and plenty of water and seek medical attention.[2]

    • Eye Contact : Rinse with pure water for at least 15 minutes and seek immediate medical attention.[2]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[2]

    • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All waste containing this compound must be collected in a designated, labeled, and sealed hazardous waste container. This includes:

    • Unused or excess chemical.

    • Contaminated disposable PPE (gloves, lab coats, etc.).

    • Contaminated lab supplies (pipette tips, weighing paper, etc.).

    • Solutions containing the compound.

  • Container Management :

    • Use waste containers that are chemically compatible with the compound.

    • Keep waste containers closed except when adding waste.

    • Store waste containers in a designated, secure area away from general laboratory traffic.

  • Disposal Procedure :

    • As a halogenated organic compound and a hydrazine derivative, this compound must be disposed of as hazardous waste.[3]

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[4][5]

    • Do not dispose of this chemical down the drain or in regular trash.[3]

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE: - Double Gloves - Safety Goggles - Face Shield - Lab Coat B Prepare Fume Hood A->B C Assemble Equipment & Spill Kit B->C D Weigh Compound in Fume Hood C->D Proceed to Handling E Perform Experiment D->E F Segregate Hazardous Waste E->F Proceed to Cleanup G Decontaminate Work Area F->G I Store Hazardous Waste F->I H Doff PPE G->H J Schedule Waste Pickup I->J

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-2-hydrazinylpyridine
Reactant of Route 2
Reactant of Route 2
5-Fluoro-2-hydrazinylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.